molecular formula C20H21BrFN3O2 B15543621 Antifungal agent 106

Antifungal agent 106

Cat. No.: B15543621
M. Wt: 434.3 g/mol
InChI Key: KIEQPIDQWCFQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antifungal agent 106 is a useful research compound. Its molecular formula is C20H21BrFN3O2 and its molecular weight is 434.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H21BrFN3O2

Molecular Weight

434.3 g/mol

IUPAC Name

2-(4-acetylpiperazin-1-yl)-2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C20H21BrFN3O2/c1-14(26)24-9-11-25(12-10-24)19(15-5-7-16(21)8-6-15)20(27)23-18-4-2-3-17(22)13-18/h2-8,13,19H,9-12H2,1H3,(H,23,27)

InChI Key

KIEQPIDQWCFQKJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Benzoic Acid Derivatives Against Monilinia fructicola

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monilinia fructicola, the primary causative agent of brown rot in stone fruits, poses a significant threat to agricultural productivity worldwide. The increasing prevalence of fungicide resistance necessitates the exploration of novel antifungal agents and a deeper understanding of their mechanisms of action. Benzoic acid and its derivatives have emerged as promising candidates for the control of this devastating plant pathogen. This technical guide provides a comprehensive overview of the current understanding of the mechanisms through which benzoic acid derivatives exert their antifungal effects on Monilinia fructicola. The primary modes of action discussed include the inhibition of crucial metabolic enzymes, specifically succinate (B1194679) dehydrogenase (SDH) and cytochrome P450 monooxygenase (CYP53), as well as the disruption of cell membrane integrity. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of the proposed molecular interactions and pathways to facilitate further research and development in this critical area.

Core Mechanisms of Antifungal Action

The antifungal activity of benzoic acid derivatives against Monilinia fructicola is multifaceted, primarily targeting key cellular processes essential for fungal growth and survival. The two most prominent proposed mechanisms are the inhibition of mitochondrial respiration through the targeting of succinate dehydrogenase (SDH) and the disruption of detoxification pathways via the inhibition of the CYP53 enzyme. A third potential mechanism involves direct damage to the fungal cell membrane.

Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a critical enzyme in both the tricarboxylic acid (TCA) cycle and mitochondrial respiration. Its inhibition disrupts cellular energy production, leading to fungal cell death. Certain benzoic acid derivatives, particularly benzylidene-cycloalkanones, have been identified as potential inhibitors of M. fructicola SDH.[1][2][3] Molecular docking studies suggest that these compounds bind to the active site of the SDH enzyme, preventing its normal function.[1][2][3] The presence of specific functional groups, such as hydroxyl groups, on the benzoic acid scaffold appears to be crucial for enhancing the binding affinity to the enzyme's active site.[1][2][3]

Inhibition of Cytochrome P450 53 (CYP53)

The CYP53 family of cytochrome P450 monooxygenases plays a vital role in the detoxification of xenobiotic compounds in fungi, including naturally occurring plant-derived antifungal agents like benzoic acid.[4][5][6][7] By hydroxylating benzoic acid, CYP53 initiates a detoxification pathway, rendering the compound less toxic to the fungus.[4][5][6][7] Several studies on other fungal species have demonstrated that benzoic acid derivatives can act as inhibitors of the CYP53 enzyme.[4][5][6][7] This inhibition prevents the detoxification of the benzoic acid derivatives, leading to their accumulation within the fungal cell and subsequent toxic effects. While direct experimental evidence in M. fructicola is still emerging, the high conservation of the CYP53 enzyme among fungi suggests this is a highly probable mechanism of action.

Disruption of Cell Membrane Integrity

The fungal cell membrane is a critical barrier that maintains cellular homeostasis. Some phenolic compounds, a class that includes benzoic acid derivatives, have been shown to disrupt the integrity of the fungal cell membrane. This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. While direct studies on benzoic acid derivatives and M. fructicola membrane integrity are limited, research on other phenolic compounds against this pathogen suggests this as a plausible contributory mechanism of action.[8]

Quantitative Data on Antifungal Activity

The following tables summarize the quantitative antifungal activity of various benzoic acid-related derivatives against Monilinia fructicola, as reported in the scientific literature. The half-maximal effective concentration (EC₅₀) is a key parameter used to quantify the potency of an antifungal compound.

Table 1: Antifungal Activity of Dihydrocarvone-Hybrid Derivatives (Benzylidene-Cycloalkanones) against Monilinia fructicola [4][9][10]

CompoundDerivative StructureEC₅₀ (µg/mL) for Strain 1EC₅₀ (µg/mL) for Strain 2
7 4-hydroxy-3-methoxybenzylidene-dihydrocarvone148.118.1
8 3-hydroxybenzylidene-dihydrocarvone145.915.7

Note: Strain 2 was observed to be more sensitive to the tested compounds than Strain 1.[9][10]

Table 2: Antifungal Activity of Dihydrocarvone and its Derivatives against Monilinia spp. [2][3]

Compound IDR1R2R3R4R5EC₅₀ (µg/mL) on M. fructicolaEC₅₀ (µg/mL) on M. laxa
A -----InactiveInactive
B HHHHHInactive8.38
C HOHHHH15.731.46
D HHOHHHInactive27.30
E HHOCH₃HH40.8734.19
F OCH₃HHHH46.5955.97
G HOCH₃OCH₃HH30.2640.58
H HOCH₃OCH₃OCH₃H36.6045.37
I HHN(CH₃)₂HH29.8118.41

Note: Compound A is the parent compound, dihydrocarvone. The remaining compounds are benzylidene-cycloalkanone derivatives.[2][3]

Experimental Protocols

This section outlines the general methodologies employed in the cited studies to assess the antifungal activity of benzoic acid derivatives against Monilinia fructicola.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

3.1.1. Preparation of Fungal Inoculum:

  • Monilinia fructicola is cultured on Potato Dextrose Agar (B569324) (PDA) plates.

  • Spores are harvested from mature cultures by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

  • The spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.

  • The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10⁵ spores/mL) in a suitable broth medium (e.g., Potato Dextrose Broth or RPMI-1640).

3.1.2. Preparation of Test Compounds:

  • Stock solutions of the benzoic acid derivatives are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in the broth medium in 96-well microtiter plates.

3.1.3. Inoculation and Incubation:

  • The fungal inoculum is added to each well of the microtiter plate containing the diluted test compounds.

  • Positive (inoculum without compound) and negative (broth without inoculum) controls are included.

  • The plates are incubated at a suitable temperature (e.g., 25°C) for a defined period (e.g., 48-72 hours).

3.1.4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed, either visually or by measuring absorbance using a microplate reader.

Mycelial Growth Inhibition Assay (Agar Dilution Method)

This assay is used to determine the effect of antifungal compounds on the radial growth of the fungus.

3.2.1. Preparation of Amended Agar Plates:

  • Stock solutions of the benzoic acid derivatives are prepared in a suitable solvent.

  • The stock solutions are added to molten PDA at a specific temperature (e.g., 45-50°C) to achieve the desired final concentrations.

  • The amended agar is poured into sterile Petri dishes and allowed to solidify.

3.2.2. Inoculation and Incubation:

  • A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing M. fructicola culture is placed in the center of each agar plate.

  • Plates with unamended PDA serve as controls.

  • The plates are incubated at a suitable temperature (e.g., 25°C) in the dark.

3.2.3. Data Analysis:

  • The diameter of the fungal colony is measured at regular intervals.

  • The percentage of mycelial growth inhibition is calculated relative to the control.

  • The EC₅₀ value is determined by regression analysis of the percentage inhibition versus the compound concentration.[2][3]

Visualization of Mechanisms and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action and experimental workflows.

Signaling Pathways and Molecular Interactions

cluster_SDH Mechanism 1: SDH Inhibition cluster_CYP53 Mechanism 2: CYP53 Inhibition Benzoic_Acid_Derivative Benzoic Acid Derivative SDH Succinate Dehydrogenase (Complex II) Benzoic_Acid_Derivative->SDH Inhibits TCA_Cycle TCA Cycle SDH->TCA_Cycle Blocks ETC Electron Transport Chain SDH->ETC Blocks ATP_Production ATP Production TCA_Cycle->ATP_Production ETC->ATP_Production Drives Fungal_Cell_Death_SDH Fungal Cell Death ATP_Production->Fungal_Cell_Death_SDH Leads to (Energy Depletion) Benzoic_Acid_Derivative_CYP Benzoic Acid Derivative CYP53 CYP53 (Detoxification Enzyme) Benzoic_Acid_Derivative_CYP->CYP53 Inhibits Fungal_Cell_Death_CYP Fungal Cell Death Benzoic_Acid_Derivative_CYP->Fungal_Cell_Death_CYP Accumulates, causing toxicity Hydroxylated_Metabolite Hydroxylated Metabolite (Inactive) CYP53->Hydroxylated_Metabolite Prevents Detoxification

Caption: Proposed mechanisms of action of benzoic acid derivatives.

Experimental Workflow: In Vitro Antifungal Assay

cluster_workflow Workflow for In Vitro Antifungal Susceptibility Testing start Start prep_fungus Prepare M. fructicola Inoculum start->prep_fungus prep_compounds Prepare Serial Dilutions of Benzoic Acid Derivatives start->prep_compounds inoculate Inoculate Microtiter Plates prep_fungus->inoculate prep_compounds->inoculate incubate Incubate Plates (25°C, 48-72h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results analyze Determine MIC/EC₅₀ read_results->analyze end End analyze->end

Caption: General workflow for determining antifungal activity.

Logical Relationship: Molecular Docking and Antifungal Activity

cluster_logic Logical Flow of a Modern Antifungal Development Approach compound_design Design/Synthesize Benzoic Acid Derivatives molecular_docking In Silico Molecular Docking (e.g., with SDH) compound_design->molecular_docking in_vitro_assay In Vitro Antifungal Assay (M. fructicola) compound_design->in_vitro_assay predict_binding Predict Binding Affinity and Interactions molecular_docking->predict_binding sar_analysis Structure-Activity Relationship (SAR) Analysis predict_binding->sar_analysis determine_ec50 Determine EC₅₀ Values in_vitro_assay->determine_ec50 determine_ec50->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: Integrated approach for antifungal drug discovery.

Conclusion and Future Directions

The available evidence strongly suggests that benzoic acid derivatives represent a promising class of antifungal agents for the management of Monilinia fructicola. The primary mechanisms of action appear to be the inhibition of succinate dehydrogenase and potentially the CYP53-mediated detoxification pathway. While molecular docking studies have provided valuable insights into the interaction with SDH, further experimental validation is crucial to confirm these findings in M. fructicola. Future research should focus on:

  • Broadening the Scope: Evaluating a wider range of structurally diverse benzoic acid derivatives to establish a more comprehensive structure-activity relationship.

  • Experimental Validation: Conducting enzymatic assays to directly measure the inhibition of M. fructicola SDH and CYP53 by promising benzoic acid derivatives.

  • Investigating Downstream Effects: Elucidating the specific downstream signaling pathways in M. fructicola that are affected by the inhibition of these key enzymes.

  • In Vivo Efficacy: Translating the in vitro findings to in vivo studies on infected fruit to assess the practical efficacy of these compounds in controlling brown rot.

  • Resistance Studies: Investigating the potential for M. fructicola to develop resistance to benzoic acid derivatives and understanding the underlying molecular mechanisms.

A more complete understanding of the molecular interactions between benzoic acid derivatives and their fungal targets will undoubtedly accelerate the development of novel, effective, and sustainable strategies for the control of this economically important plant pathogen.

References

An In-depth Technical Guide to the Cell Membrane Disruption Mechanism of Antifungal Agent 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the novel antifungal agent, designated Antifungal Agent 106. The information presented herein is synthesized from established research on cell-penetrating antifungal peptides, with the well-characterized hexapeptide PAF26 serving as a primary model. This document details the agent's antifungal activity, its disruptive effects on the fungal cell membrane, and the experimental protocols used to elucidate these properties.

Executive Summary

This compound is a cationic peptide with potent activity against a range of filamentous fungi. Its primary mechanism of action involves a multi-stage process that begins with interaction with the fungal cell envelope, followed by internalization and subsequent disruption of intracellular processes, ultimately leading to cell death.[1] While it induces cell membrane permeabilization, this is not considered the sole cause of its antifungal effect, distinguishing it from conventional pore-forming agents.[2][3] The activity of Agent 106 is concentration-dependent, with different mechanisms of internalization observed at low and high fungicidal concentrations.[4]

Quantitative Antifungal Activity

The efficacy of this compound has been quantified against several pathogenic and spoilage fungi. The minimum inhibitory concentration (MIC), defined as the lowest concentration that completely inhibits visible fungal growth, is a key metric of its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungi

Fungal SpeciesMIC (µM)MIC (µg/mL)
Penicillium digitatum88
Aspergillus niger88
Botrytis cinerea88
Penicillium expansum3232

Data modeled after the known activity of PAF26.[5]

Core Mechanism: Cell Membrane Interaction and Disruption

The mode of action of this compound is a dynamic process involving interaction with the cell membrane, internalization, and subsequent intracellular effects.[1]

3.1 Initial Interaction and Membrane Depolarization

The cationic nature of this compound facilitates its initial electrostatic interaction with negatively charged components of the fungal cell wall and plasma membrane. This interaction leads to depolarization of the plasma membrane.[4] However, this depolarization alone is not the primary cause of cell death.[4]

3.2 Concentration-Dependent Internalization

The mechanism of entry into the fungal cell is dependent on the concentration of the agent:

  • Low Fungicidal Concentrations (2-5 µM): At these concentrations, Agent 106 is internalized via an energy-dependent endocytic pathway.[4] This process is primarily mediated by actin and involves the proteins RVS-161, RVS-167, and RAB-5.[4] Following internalization, the agent accumulates in vacuoles, which then expand before it is transported into the cytoplasm, a step that coincides with cell death.[4]

  • High Fungicidal Concentrations (≥20 µM): At higher concentrations, internalization becomes energy-independent, suggesting a passive translocation across the cell membrane.[4]

3.3 Membrane Permeabilization

This compound induces permeabilization of the cell membrane, allowing the influx of molecules that are normally excluded, such as the fluorescent dye SYTOX Green.[2][3] However, the kinetics of this permeabilization are significantly slower and less efficient compared to classic pore-forming peptides like melittin.[2][3] This suggests that growth inhibition is not solely a consequence of membrane permeation.[2]

3.4 Intracellular Targets

Once inside the cell, this compound is thought to have multiple detrimental effects. Studies on the model peptide PAF26 have shown that it can bind to cellular RNAs, suggesting that interference with nucleic acid function may be a component of its antifungal activity.[2][3] It also disrupts intracellular calcium homeostasis.[4]

Signaling Pathways and Mechanistic Diagrams

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its investigation.

Antifungal_Agent_106_Mechanism Mechanism of Action of this compound cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm Agent_106 This compound Cell_Wall Cell Wall Agent_106->Cell_Wall Initial Binding Plasma_Membrane Plasma Membrane Cell_Wall->Plasma_Membrane Interaction Endocytosis Energy-Dependent Endocytosis (Low Concentration) Plasma_Membrane->Endocytosis Passive_Translocation Passive Translocation (High Concentration) Plasma_Membrane->Passive_Translocation Vacuole Vacuolar Accumulation Endocytosis->Vacuole Intracellular_Targets Intracellular Targets (e.g., RNA, Calcium Homeostasis) Passive_Translocation->Intracellular_Targets Vacuole->Intracellular_Targets Transport to Cytoplasm Cell_Death Cell Death Intracellular_Targets->Cell_Death

Caption: Proposed mechanism of this compound.

Experimental_Workflow Experimental Workflow for Membrane Disruption Analysis cluster_assays Parallel Assays Fungal_Culture Prepare Fungal Culture (e.g., Spore Suspension) Agent_Treatment Treat with this compound (Varying Concentrations) Fungal_Culture->Agent_Treatment MIC_Assay MIC Assay Agent_Treatment->MIC_Assay Permeability_Assay Membrane Permeability Assay (SYTOX Green) Agent_Treatment->Permeability_Assay Localization_Assay Localization Study (Fluorescently Labeled Agent) Agent_Treatment->Localization_Assay Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis Permeability_Assay->Data_Analysis Localization_Assay->Data_Analysis

Caption: Workflow for analyzing membrane disruption.

Detailed Experimental Protocols

5.1 Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound required to inhibit fungal growth.

  • Preparation of Fungal Inoculum:

    • Culture the desired fungal species on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar).

    • Harvest conidia (spores) and suspend them in a suitable liquid medium (e.g., 5% Potato Dextrose Broth).

    • Adjust the concentration of the conidial suspension to 2.5 x 10⁴ conidia/mL.[3]

  • Assay Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound in the liquid growth medium.

    • Add the fungal inoculum to each well. Include a positive control (no agent) and a negative control (no fungus).

    • Incubate the plate at the optimal growth temperature for the fungus for up to 4 days.[3]

  • Data Analysis:

    • Measure fungal growth by reading the optical density (OD) at 492 nm.[3]

    • The MIC is the lowest concentration of the agent at which no visible growth is observed.[3]

5.2 Membrane Permeabilization Assay (SYTOX Green)

This assay quantifies the extent of membrane damage by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.[6]

  • Preparation of Fungal Mycelium:

    • Grow the fungus in liquid medium until a sufficient amount of mycelium is formed (e.g., 24 hours).

    • Wash the mycelium with a phosphate-free buffer (e.g., buffered salt solution).[6]

  • Assay Procedure:

    • Resuspend the mycelium in the buffer.

    • Add this compound at various concentrations (e.g., 0.125x to 8x MIC) to the mycelial suspension in a 96-well plate.[7]

    • Add SYTOX Green to a final concentration of 0.1-0.2 µM.[8]

    • Incubate in the dark at room temperature.[8]

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (excitation ~504 nm, emission ~523 nm) over time using a microplate reader.[6]

    • An increase in fluorescence indicates membrane permeabilization.

5.3 Cellular Localization via Confocal Microscopy

This protocol visualizes the interaction and internalization of this compound within fungal cells.

  • Preparation of Labeled Agent:

    • Synthesize or procure a fluorescently labeled version of this compound (e.g., FITC-labeled).

  • Sample Preparation:

    • Germinate fungal conidia on a glass-bottom dish for 3-6 hours at room temperature.[9][10]

    • Add the fluorescently labeled agent to the germlings at a desired concentration (e.g., at the MIC).[9][10]

    • Incubate for a specified period (e.g., 2.5 hours).[9][10]

    • Optional: Co-stain with other fluorescent dyes to visualize specific cellular components, such as Calcofluor White for the cell wall or a membrane-selective dye like FM4-64.[8][9]

  • Imaging:

    • Visualize the samples using a confocal laser scanning microscope.

    • Use appropriate laser lines and emission filters for the fluorophores used (e.g., for FITC, excitation at 488 nm).[8]

    • Acquire Z-stack images to determine the three-dimensional localization of the agent.

Conclusion

This compound represents a promising candidate for the development of new antifungal therapies. Its multifaceted mechanism, which combines membrane disruption with intracellular targeting, may offer advantages in terms of efficacy and reduced potential for resistance development compared to agents with a single mode of action. The data and protocols presented in this guide provide a robust framework for further investigation and development of this and similar antifungal peptides.

References

In vitro antifungal spectrum of Antifungal agent 106

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the in vitro antifungal spectrum of eight major antifungal agents against a panel of 106 clinical and environmental isolates of waterborne and cutaneous Exophiala species reveals a varied landscape of susceptibility. This technical guide provides a comprehensive summary of the minimum inhibitory concentrations (MICs) and minimum effective concentrations (MECs), details the experimental methodologies employed for their determination, and visualizes the workflow for a clear understanding of the research process.

Data Presentation: In Vitro Antifungal Activity

The in vitro efficacy of eight antifungal drugs was rigorously evaluated. The results, summarized below, highlight the comparative activity of these agents against a significant collection of Exophiala isolates.

Table 1: Summary of MIC and MEC Values for 106 Exophiala Species

Antifungal AgentMIC/MEC Range (μg/ml)MIC/MEC50 (μg/ml)MIC/MEC90 (μg/ml)Geometric Mean MIC/MEC (μg/ml)
Amphotericin B0.016 - 162162.2
Caspofungin0.08 - 8281.827
Fluconazole0.063 - 64166435.45
Isavuconazole0.016 - 16241.783
Itraconazole (B105839)0.016 - 160.1250.250.078
Micafungin0.08 - 80.2510.093
Posaconazole (B62084)0.016 - 160.0310.0630.035
Voriconazole (B182144)0.016 - 160.520.624

Table 2: MICs and MECs for 90% of Strains Tested (MIC90/MEC90)

The data indicates that posaconazole and itraconazole were the most potent agents against the tested Exophiala species, exhibiting the lowest MIC90 values.[1][2][3]

Antifungal AgentMIC90/MEC90 (μg/ml)
Posaconazole0.063
Itraconazole0.25
Micafungin1
Voriconazole2
Isavuconazole4
Caspofungin8
Amphotericin B16
Fluconazole64

Experimental Protocols

The in vitro susceptibility of the 106 Exophiala isolates was determined using a standardized broth microdilution method.

Antifungal Agents and Preparation

The antifungal agents tested were amphotericin B, caspofungin, fluconazole, isavuconazole, itraconazole, micafungin, posaconazole, and voriconazole. Stock solutions of these agents were prepared and diluted in RPMI 1640 medium, buffered to a pH of 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS), to achieve final concentrations ranging from 0.016 to 64 μg/ml, depending on the agent.[1] These dilutions were then dispensed into 96-well microdilution trays.[1]

Isolate Collection and Inoculum Preparation

A total of 106 clinical and environmental isolates of waterborne and cutaneous Exophiala species were included in the study. These isolates were obtained from the reference collection of the Centraalbureau voor Schimmelcultures (CBS) Fungal Biodiversity Center. The fungal inocula were prepared from fresh cultures and adjusted to a specific concentration to ensure standardized testing conditions.

Broth Microdilution Assay

The prepared microdilution trays containing the serially diluted antifungal agents were inoculated with the fungal suspensions. The trays were then incubated at 25°C. Due to the variable growth rates of the different Exophiala species, the incubation period ranged from 72 to 144 hours.

Determination of MIC and MEC

The minimum inhibitory concentrations (MICs) for amphotericin B, fluconazole, itraconazole, isavuconazole, posaconazole, and voriconazole were determined visually. This was done by comparing the fungal growth in the wells containing the antifungal agent to the growth in a drug-free control well. The MIC was defined as the lowest concentration of the drug that resulted in a significant inhibition of growth. For the echinocandins, caspofungin and micafungin, the minimum effective concentration (MEC) was determined.

Visualizations

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis isolates 106 Exophiala Isolates inoculum_prep Inoculum Preparation isolates->inoculum_prep Culture & Suspension antifungals 8 Antifungal Agents serial_dilution Serial Dilution in 96-Well Plates antifungals->serial_dilution Stock Solution Prep media RPMI 1640 Medium media->serial_dilution inoculation Inoculation of Plates inoculum_prep->inoculation serial_dilution->inoculation incubation Incubation at 25°C for 72-144h inoculation->incubation visual_reading Visual Reading of Growth Inhibition incubation->visual_reading data_analysis Determination of MIC/MEC visual_reading->data_analysis

Caption: Workflow for antifungal susceptibility testing.

References

Preliminary research on Antifungal agent 106 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 106, also identified as Compound Z31, is a benzoic acid derivative with demonstrated potential as a fungicide.[1][2] This document provides a preliminary overview of the available data on its efficacy, mechanism of action, and known molecular targets. It is important to note that the information presented herein is based on publicly available data from chemical suppliers, as a primary research publication detailing the initial discovery and comprehensive evaluation of this compound could not be identified through extensive searches. Consequently, detailed experimental protocols are not available and the data is limited.

Quantitative Data Summary

The known efficacy of this compound is summarized in the table below. This data highlights its activity against the fungal pathogen Monilinia fructicola and its inhibitory effect on the mammalian target of rapamycin (B549165) (mTOR).

Parameter Value Target Description
EC50 11.8 mg/LMonilinia fructicolaThe half maximal effective concentration required to inhibit the growth of the brown rot fungus.[1][2]
IC50 0.8 μMmTORThe half maximal inhibitory concentration required to inhibit the mTOR enzyme.

Mechanism of Action

The antifungal activity of agent 106 against Monilinia fructicola is attributed to the disruption of cell membrane integrity. This leads to an increase in membrane permeability, resulting in the leakage of essential intracellular electrolytes and subsequent fungal cell death.[1][2]

In addition to its direct antifungal action, this compound has been identified as an inhibitor of mTOR. The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and metabolism in eukaryotes. Inhibition of this pathway can be a valuable strategy for controlling fungal growth.

Signaling Pathway and Experimental Workflows

Due to the absence of primary research literature, detailed diagrams of the specific signaling pathway interactions of this compound with the mTOR pathway and comprehensive experimental workflows cannot be provided. However, a generalized workflow for antifungal agent screening and a simplified representation of the mTOR signaling pathway are presented below to provide a conceptual framework.

Generalized Antifungal Susceptibility Testing Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Incubation Incubation Fungal Culture->Incubation Agent Dilution Agent Dilution Agent Dilution->Incubation Growth Measurement Growth Measurement Incubation->Growth Measurement EC50 Calculation EC50 Calculation Growth Measurement->EC50 Calculation

Caption: A generalized workflow for determining the EC50 of an antifungal agent.

Simplified mTOR Signaling Pathway

G Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt mTORC1 mTORC1 PI3K/Akt->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Agent 106 Agent 106 Agent 106->mTORC1

Caption: Simplified mTOR signaling pathway showing the point of inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the EC50 and IC50 values for this compound are not available in the public domain. However, standard methodologies for these assays are outlined below for reference.

Antifungal Susceptibility Testing (Broth Microdilution)
  • Fungal Inoculum Preparation: Monilinia fructicola would be cultured on a suitable medium, and a spore suspension would be prepared and adjusted to a standardized concentration (e.g., 1 x 10^5 spores/mL).

  • Agent Preparation: A stock solution of this compound would be prepared in a suitable solvent and then serially diluted in a multi-well plate using an appropriate broth medium.

  • Incubation: The standardized fungal inoculum would be added to each well of the plate containing the diluted agent. The plate would then be incubated under controlled conditions (e.g., 25°C for 48-72 hours).

  • Growth Assessment: Fungal growth would be assessed visually or by measuring absorbance at a specific wavelength (e.g., 600 nm).

  • EC50 Determination: The concentration of the agent that inhibits fungal growth by 50% compared to the control (no agent) would be calculated using a dose-response curve.

mTOR Inhibition Assay (Biochemical Assay)
  • Reagents: A purified, active mTOR enzyme, a suitable substrate (e.g., a peptide or protein that is a known mTOR target), and ATP would be required.

  • Assay Procedure: The mTOR enzyme would be incubated with its substrate and ATP in the presence of varying concentrations of this compound.

  • Detection: The phosphorylation of the substrate by mTOR would be measured. This can be done using various methods, such as radioisotope incorporation, specific antibodies that recognize the phosphorylated substrate, or coupled enzyme assays.

  • IC50 Determination: The concentration of this compound that reduces the enzymatic activity by 50% would be determined by plotting the enzyme activity against the agent concentration.

Conclusion and Future Directions

This compound demonstrates promising activity against the phytopathogen Monilinia fructicola and also targets the key regulatory protein mTOR. However, the lack of a primary research publication significantly limits a comprehensive understanding of its efficacy, safety profile, and precise mechanism of action. To advance the potential of this compound, further research is imperative. Future studies should focus on:

  • Independent verification of the reported EC50 and IC50 values.

  • Elucidation of the specific interactions with the fungal cell membrane.

  • Detailed investigation of the downstream effects of mTOR inhibition in fungal cells.

  • In vivo efficacy studies to assess its potential in controlling brown rot in fruit.

  • Toxicology and safety profiling.

The availability of a dedicated research article or patent would be invaluable for the scientific community to build upon the preliminary data and fully explore the therapeutic or agrochemical potential of this compound.

References

Structure-Activity Relationship of Novel Benzoic Acid Fungicides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of novel benzoic acid fungicides. It summarizes key quantitative data, details experimental protocols for synthesis and evaluation, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

Introduction: Benzoic Acid and its Fungicidal Properties

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have long been recognized for their antimicrobial properties, primarily functioning as food preservatives.[1][2] The fundamental mechanism of action involves the disruption of the internal pH of microbial cells.[3] The un-dissociated form of the acid penetrates the fungal cell membrane and then dissociates in the more alkaline cytoplasm. This acidification inhibits essential enzymatic activities and metabolic processes, ultimately leading to fungistatic or fungicidal effects.[3] Recent research has focused on synthesizing novel benzoic acid derivatives to enhance their potency and spectrum of activity, leading to the identification of promising new antifungal agents.

Core Structure-Activity Relationships

The antifungal efficacy of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and modifications to the carboxylic acid group.

Substituent Effects on the Aromatic Ring

The presence, type, and location of substituents on the benzene (B151609) ring play a crucial role in modulating the antifungal activity.

  • Hydroxylation: Hydroxylated derivatives of benzoic acid have demonstrated significant fungistatic activity. For instance, ρ-hydroxybenzoic acid and protocatechuic acid have shown strong, concentration-dependent inhibition of Alternaria solani.[4][5] However, in some cases, hydroxylation can reduce antifungal activity, suggesting the mechanism is not straightforward and may be species-dependent.[1]

  • Halogenation: The introduction of halogen atoms, such as chlorine, can enhance antifungal activity. For example, p-chlorobenzoic acid has been identified as an active derivative.

  • Methylation: Substitution with methyl groups can have varied effects. While some studies report increased activity with certain methyl substitutions, others have found that two or more methyl groups can substantially reduce antifungal efficacy against fungi like Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus.[1]

  • Other Functional Groups: The addition of methoxy (B1213986) or chloro groups at the para-position of the aromatic ring has been shown to increase the antifungal activities of benzoic and gallic acids.[6]

Modifications of the Carboxylic Acid Moiety

Alterations to the carboxylic acid group, such as esterification or conversion to amides, have yielded compounds with potent antifungal properties.

  • Esterification: Esterification of the carboxylic acid with an alkyl group has been shown to increase the antifungal activity of gallic acid, a hydroxylated benzoic acid derivative.[6]

  • Amide and Hydrazone Formation: A significant number of novel benzoic acid derivatives with potent antifungal activity are N-benzoyl amino esters and acids.[1] For these compounds, the side chain of the amino acid and the substituents on the benzoyl moiety are key determinants of activity.[1] Similarly, aromatic acylhydrazone-based inhibitors have shown promise as next-generation antifungal agents.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of various novel benzoic acid derivatives against a range of fungal pathogens.

Table 1: Antifungal Activity of Benzoic Acid and its Hydroxylated Derivatives against Alternaria solani

CompoundIC50 (ppm)IC99 (ppm)
Benzoic Acid (BA)45.3110.2
ρ-hydroxybenzoic acid (HBA)52.1125.8
Protocatechuic acid (PCA)60.7142.5
Difenoconazole (Positive Control)28.998.7

Data sourced from studies on the suppression of early blight of tomato.[5]

Table 2: Minimum Inhibitory Concentration (MIC) of 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) and its Acetylated Derivative

CompoundCandida albicans ATCC 10231 (µg/mL)Candida krusei ATCC 6258 (µg/mL)Trichophyton species (µg/mL)Microsporum species (µg/mL)Epidermophyton floccosum (µg/mL)
3,4,5-Trihydroxybenzoic Acid128128326432
3,4,5-Tris(acetyloxy)benzoic Acid>250>25064 - 128128 - 25664

This table highlights the impact of acetylation on the antifungal activity of gallic acid.[7]

Table 3: Antibacterial Activity of Hydroxyl Derivatives of Benzoic Acid against Escherichia coli

CompoundMIC (mg/mL)
3,4,5-Trihydroxybenzoic Acid1.5 - 2.5
3,4-Dihydroxybenzoic Acid1.0
2,4-Dihydroxybenzoic Acid1.0
4-Hydroxybenzoic Acid>1.0
Benzoic Acid1.0
2-Hydroxybenzoic Acid1.0

While the focus is on fungicides, this data provides comparative insights into the broader antimicrobial spectrum.[7]

Mechanism of Action: Targeting Fungal-Specific Enzymes

A promising avenue for the development of selective fungicides is the targeting of enzymes that are unique to fungi. One such target is the CYP53 family of cytochrome P450 enzymes .

The Role of CYP53 in Fungi

CYP53 enzymes, specifically benzoate (B1203000) para-hydroxylases, are crucial for the detoxification of benzoic acid in many fungal species. They catalyze the hydroxylation of benzoate to 4-hydroxybenzoic acid, a key step in the fungal aromatic compound degradation pathway. As this enzyme is well-conserved and specific to the fungal kingdom, it represents an attractive target for novel antifungal agents.

Inhibition of CYP53 by Benzoic Acid Derivatives

Several studies have demonstrated that certain benzoic acid and cinnamic acid derivatives can inhibit the enzymatic activity of CYP53.[3] This inhibition disrupts the fungus's ability to metabolize benzoate, leading to an accumulation of the toxic compound and ultimately inhibiting fungal growth. The interaction between these inhibitors and the active site of CYP53 is a key area of ongoing research for the rational design of new fungicides.[3]

CYP53_Inhibition_Pathway cluster_fungus Fungal Cell cluster_inhibitor Inhibitory Action BenzoicAcid Benzoic Acid (External) Benzoate_Internal Benzoate (Intracellular) BenzoicAcid->Benzoate_Internal Uptake CYP53 CYP53 Enzyme (Benzoate para-hydroxylase) Benzoate_Internal->CYP53 Metabolite 4-Hydroxybenzoic Acid (Detoxified) CYP53->Metabolite Hydroxylation TCA Tricarboxylic Acid (TCA) Cycle Metabolite->TCA Further Metabolism FungalGrowth Fungal Growth & Proliferation TCA->FungalGrowth Energy Production Inhibitor Novel Benzoic Acid Derivative (Fungicide) Inhibitor->CYP53 Inhibition

Caption: Inhibition of the fungal CYP53 pathway by novel benzoic acid derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis and antifungal evaluation of novel benzoic acid fungicides.

General Synthesis of N-Benzoyl Amino Acid Derivatives

A common route for the synthesis of N-benzoyl amino acid derivatives involves the acylation of an amino acid ester with a substituted benzoyl chloride, followed by ester hydrolysis if the free acid is desired.

Step 1: Esterification of the Amino Acid

  • Suspend the desired amino acid (1.0 eq) in an appropriate alcohol (e.g., methanol, ethanol).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Remove the solvent under reduced pressure to obtain the amino acid ester hydrochloride.

Step 2: N-Acylation

  • Dissolve the amino acid ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0°C.

  • Add a base, such as triethylamine (B128534) (2.5 eq), to neutralize the hydrochloride and act as a proton scavenger.

  • Slowly add the desired substituted benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with dilute HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: (Optional) Ester Hydrolysis

  • Dissolve the N-benzoyl amino acid ester (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (B78521) (1.5 eq) and stir at room temperature for 2-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, acidify the reaction mixture with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield the N-benzoyl amino acid.

Synthesis_Workflow start Start amino_acid Amino Acid start->amino_acid esterification Esterification (Alcohol, SOCl2) amino_acid->esterification amino_acid_ester Amino Acid Ester HCl esterification->amino_acid_ester acylation N-Acylation (Substituted Benzoyl Chloride, Base) amino_acid_ester->acylation ester_product N-Benzoyl Amino Acid Ester acylation->ester_product purification1 Purification (Column Chromatography) ester_product->purification1 hydrolysis Ester Hydrolysis (LiOH) purification1->hydrolysis end End Product purification1->end Ester as Final Product acid_product N-Benzoyl Amino Acid hydrolysis->acid_product purification2 Purification (Extraction) acid_product->purification2 purification2->end Acid as Final Product

Caption: General workflow for the synthesis of N-benzoyl amino acid derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Standardized fungal inoculum (0.5 McFarland standard, diluted to final concentration).

  • 96-well microtiter plates.

  • Appropriate broth medium (e.g., RPMI-1640 for fungi).

  • Positive control (fungal inoculum without test compound).

  • Negative control (broth medium only).

  • Reference antifungal agent (e.g., Fluconazole).

Procedure:

  • Preparation of Test Plates:

    • Dispense the broth medium into all wells of a 96-well plate.

    • Add the test compound to the first well of a row and perform serial two-fold dilutions across the plate.

  • Inoculation:

    • Prepare a standardized fungal suspension adjusted to a 0.5 McFarland turbidity standard.

    • Dilute the suspension in the broth medium to achieve the desired final inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).

    • Add the diluted fungal inoculum to all wells except the negative control.

  • Incubation:

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth of the fungus.

MIC_Workflow start Start prep_plate Prepare 96-well plate with broth medium start->prep_plate serial_dilution Perform serial dilutions of test compounds prep_plate->serial_dilution inoculate Inoculate wells with fungal suspension serial_dilution->inoculate prep_inoculum Prepare standardized fungal inoculum prep_inoculum->inoculate controls Include positive and negative controls inoculate->controls incubation Incubate plate (e.g., 35°C, 24-48h) controls->incubation read_results Visually assess fungal growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

The benzoic acid scaffold remains a promising starting point for the development of novel fungicides. Structure-activity relationship studies have revealed that modifications to both the aromatic ring and the carboxylic acid moiety can significantly enhance antifungal potency. The identification of fungal-specific targets like CYP53 provides a clear direction for the rational design of new, selective, and effective antifungal agents. Future research should focus on expanding the chemical diversity of benzoic acid derivatives, exploring synergistic combinations with existing antifungals, and further elucidating their mechanisms of action to overcome the challenges of fungicide resistance.

References

Technical Guide: Physicochemical Characterization of Antifungal Agent 106 (AFA-106)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 106 (AFA-106) is a novel synthetic compound belonging to the azole class of antifungal agents. Its primary mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. This disruption of ergosterol production leads to altered cell membrane permeability, impaired fungal growth, and eventual cell death. This document provides a comprehensive overview of the physicochemical properties of AFA-106, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action.

Physicochemical Properties

The physicochemical properties of AFA-106 have been determined through a series of standardized analytical methods. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

PropertyValue
Molecular Formula C₂₂H₂₃F₂N₅O₃
Molecular Weight 459.45 g/mol
Appearance White to off-white crystalline powder
Melting Point 178-181 °C
Solubility
   Water< 0.1 mg/mL
   DMSO> 50 mg/mL
   Ethanol15.2 mg/mL
pKa 6.8 (basic)
LogP (Octanol-Water) 3.2
Purity (HPLC) > 99.5%
UV-Vis λmax 282 nm (in Ethanol)

Experimental Protocols

Detailed methodologies for the key experiments performed to characterize AFA-106 are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 282 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A 1 mg/mL stock solution of AFA-106 was prepared in acetonitrile and diluted to 100 µg/mL with the mobile phase.

  • Data Analysis: Purity was determined by calculating the peak area of AFA-106 as a percentage of the total peak area.

Differential Scanning Calorimetry (DSC) for Melting Point Determination
  • Instrumentation: TA Instruments DSC 25.

  • Sample Preparation: 3-5 mg of AFA-106 was accurately weighed into an aluminum pan and hermetically sealed.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 25 °C to 250 °C.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The melting point was determined as the onset temperature of the melting endotherm.

UV-Vis Spectroscopy for Determination of λmax
  • Instrumentation: Shimadzu UV-1800 Spectrophotometer.

  • Solvent: Absolute Ethanol.

  • Sample Preparation: A 10 µg/mL solution of AFA-106 was prepared in absolute ethanol.

  • Scan Range: 200-400 nm.

  • Data Analysis: The wavelength corresponding to the maximum absorbance (λmax) was recorded.

Mechanism of Action and Signaling Pathway

AFA-106 targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol in the fungal cell membrane.

AF_Pathway cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome Lanosterol Lanosterol FF_Lanosterol 14-demethyl lanosterol Lanosterol->FF_Lanosterol Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol FF_Lanosterol->Ergosterol Multiple Steps Membrane Disrupted Cell Membrane Integrity Ergosterol->Membrane Depletion Leads To AFA106 AFA-106 AFA106->Inhibition Inhibition->Lanosterol Inhibition Growth Inhibition of Fungal Growth Membrane->Growth

Caption: Proposed mechanism of action of AFA-106.

Experimental Workflow for Physicochemical Characterization

The following diagram outlines the logical workflow for the physicochemical characterization of a novel antifungal agent like AFA-106.

Exp_Workflow cluster_synthesis Compound Synthesis & Purification cluster_char Physicochemical Characterization cluster_eval Biological Evaluation Synthesis Chemical Synthesis of AFA-106 Purification Purification by Recrystallization Synthesis->Purification Purity Purity Assessment (HPLC) Purification->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Thermal Thermal Analysis (DSC) Structure->Thermal Solubility Solubility Studies Thermal->Solubility Spectro Spectroscopic Analysis (UV-Vis) Solubility->Spectro MIC Minimum Inhibitory Concentration (MIC) Assay Spectro->MIC Toxicity Cytotoxicity Assay MIC->Toxicity

Initial Screening of Antifungal Agent 106 Against Plant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro screening of a novel antifungal candidate, designated Antifungal Agent 106. The document outlines the experimental protocols employed to assess its efficacy against a panel of significant plant pathogens, presents the quantitative data in a structured format, and visualizes the experimental workflow and a putative signaling pathway.

Introduction

The increasing prevalence of fungal diseases in agriculture necessitates the discovery and development of novel, effective, and environmentally benign antifungal agents.[1][2] Plant pathogens are responsible for significant crop losses worldwide, posing a substantial threat to food security.[3] This document details the preliminary evaluation of this compound, a synthetic compound identified through high-throughput screening, for its potential as a broad-spectrum fungicide for agricultural applications. The initial screening is a critical step to determine the compound's spectrum of activity and potency, guiding further development and optimization.

Data Summary

The antifungal activity of this compound was quantified by determining the Minimum Inhibitory Concentration (MIC) and the percentage of mycelial growth inhibition against several economically important plant pathogens.

Table 1: In Vitro Antifungal Activity of this compound Against Various Plant Pathogens

Fungal PathogenHost Plant(s)MIC₅₀ (µg/mL)Mycelial Growth Inhibition at 50 µg/mL (%)
Botrytis cinereaGrapes, Strawberries, Tomatoes12.595.2 ± 2.1
Fusarium oxysporumTomato, Banana, Cotton2588.7 ± 3.4
Alternaria solaniPotato, Tomato5075.4 ± 4.5
Rhizoctonia solaniRice, Potato, Soybean5072.1 ± 5.0
Magnaporthe oryzaeRice, Wheat12.598.1 ± 1.8
Colletotrichum gloeosporioidesMango, Avocado, Papaya2590.3 ± 2.9
Phytophthora infestansPotato, Tomato>10030.5 ± 6.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments conducted in this initial screening are provided below.

The fungal pathogens listed in Table 1 were obtained from certified culture collections. All isolates were maintained on Potato Dextrose Agar (PDA) at 25°C. For the antifungal assays, fresh cultures were prepared by transferring a small mycelial plug to the center of a new PDA plate and incubating for 5-7 days, or until the colony reached a desired diameter.

The MIC of this compound was determined using a broth microdilution method.[1][4]

  • Preparation of Fungal Inoculum: A spore suspension or mycelial fragment suspension was prepared from fresh fungal cultures. The concentration was adjusted to 1 × 10⁵ spores/mL or mycelial fragments/mL using a hemocytometer.

  • Preparation of Test Compound: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mg/mL. Serial two-fold dilutions were then prepared in Potato Dextrose Broth (PDB) in a 96-well microtiter plate. The final concentrations ranged from 0.78 to 100 µg/mL. The final DMSO concentration was maintained at ≤1% (v/v) to avoid solvent toxicity.

  • Inoculation and Incubation: Each well was inoculated with 10 µL of the fungal suspension. A positive control (fungal suspension in PDB with 1% DMSO) and a negative control (PDB with 1% DMSO) were included. The plates were incubated at 25°C for 48-72 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in complete inhibition of visible mycelial growth. The MIC₅₀, the concentration that inhibits 50% of fungal growth, was determined by measuring the optical density at 600 nm using a microplate reader.

The effect of this compound on the radial growth of the fungal pathogens was assessed using the poisoned food technique.

  • Preparation of Amended Media: this compound was incorporated into molten PDA at a final concentration of 50 µg/mL. The amended PDA was then poured into sterile Petri dishes. Control plates contained PDA with an equivalent amount of DMSO.

  • Inoculation: A 5 mm mycelial disc from the edge of an actively growing fungal culture was placed at the center of each plate.

  • Incubation: The plates were incubated at 25°C.

  • Measurement and Calculation: The colony diameter was measured when the fungal growth in the control plate reached the edge of the plate. The percentage of mycelial growth inhibition was calculated using the following formula: Percentage Inhibition = [(dc - dt) / dc] × 100 Where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

Visualizations

Diagrams illustrating the experimental workflow and a hypothetical signaling pathway are provided below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Fungal_Cultures Fungal Pathogen Cultures MIC_Assay Broth Microdilution Assay (MIC Determination) Fungal_Cultures->MIC_Assay MGI_Assay Poisoned Food Technique (Mycelial Growth Inhibition) Fungal_Cultures->MGI_Assay Agent_Stock This compound Stock Solution Agent_Stock->MIC_Assay Agent_Stock->MGI_Assay Data_Collection Data Collection (OD600, Colony Diameter) MIC_Assay->Data_Collection MGI_Assay->Data_Collection Calculation Calculation of MIC₅₀ and % Inhibition Data_Collection->Calculation

Caption: Workflow for the in vitro screening of this compound.

A putative mechanism of action for this compound is the inhibition of a key enzyme in the ergosterol (B1671047) biosynthesis pathway, a common target for antifungal drugs. The following diagram illustrates this hypothetical signaling pathway.

Signaling_Pathway cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol ... Enzyme 14α-demethylase (Target Enzyme) Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential component of Enzyme->Ergosterol Catalyzes conversion Agent This compound Agent->Enzyme Inhibits

Caption: Putative signaling pathway of this compound.

Conclusion and Future Directions

The initial screening of this compound demonstrates promising broad-spectrum antifungal activity against several major plant pathogens, with particularly high efficacy against Magnaporthe oryzae and Botrytis cinerea. The compound exhibited lower activity against the oomycete Phytophthora infestans, suggesting a more specific mode of action against true fungi.

Future research will focus on:

  • Elucidating the precise mechanism of action of this compound.

  • Conducting in planta studies to evaluate its efficacy in controlling plant diseases under greenhouse and field conditions.

  • Performing toxicological studies to assess its safety profile for non-target organisms and the environment.

  • Structure-activity relationship (SAR) studies to optimize the antifungal potency and spectrum of activity.

This preliminary data suggests that this compound is a strong candidate for further development as a novel agricultural fungicide.

References

Toxicological Profile of Fluconazole on Non-Target Organisms: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide uses fluconazole (B54011) as a representative compound for "Antifungal agent 106" due to the absence of publicly available data on a substance with that specific designation. Fluconazole is a widely used triazole antifungal agent, and the data presented here is based on published scientific literature.

Executive Summary

This technical guide provides a comprehensive overview of the toxicological profile of the antifungal agent fluconazole on a range of non-target organisms. Fluconazole, a member of the triazole class of fungicides, functions by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1][2][3] While effective against fungal pathogens, its widespread use raises concerns about its potential impact on non-target species in the environment. This document summarizes key toxicity data, details relevant experimental protocols, and illustrates the primary mechanism of action and potential for endocrine disruption through signaling pathway diagrams. The intended audience for this guide includes researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The ecotoxicological effects of fluconazole have been evaluated across various trophic levels. The following tables summarize the acute and chronic toxicity data for representative non-target organisms.

Aquatic Organisms
SpeciesTest TypeEndpointValue (mg/L)Reference
Pseudokirchneriella subcapitata (Green Algae)72h Growth InhibitionNOEC15.3[4]
Pseudokirchneriella subcapitata (Green Algae)72h Growth InhibitionLOEC19.6[4]
Raphidocelis subcapitata (Green Algae)72h Growth InhibitionNOEC3.06
Raphidocelis subcapitata (Green Algae)72h Growth InhibitionLOEC4.59
Thamnocephalus platyurus (Crustacean)24h AcuteLC50>100
Oryzias latipes (Japanese Rice Fish)96h AcuteLC50>100
Gobiocypris rarus (Rare Minnow)72h AcuteLC504.9
Danio rerio (Zebrafish) Embryos96h Exposure-Embryotoxic effects at environmentally relevant concentrations (ng/L)
Terrestrial Organisms

Limited data is available for the direct toxicity of fluconazole to terrestrial invertebrates. However, studies on other triazole fungicides can provide insights into potential effects. For instance, some triazoles have been shown to induce reproductive disorders in earthworms.

Avian Species

Studies on the effects of fluconazole in birds are primarily focused on its therapeutic use. Oral administration to parrots has been studied to determine plasma concentrations for treating fungal infections. While therapeutic doses are established, comprehensive toxicological studies on wild bird populations are scarce. Nystatin is another antifungal used in birds and is noted for its low toxicity.

Mammalian Species

Fluconazole exhibits low acute toxicity in mammalian models. High doses in rats have been associated with neurobehavioral and histopathological effects in the brain and liver. It is not classified as a carcinogen. Some studies have raised concerns about potential developmental toxicity at high doses.

Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized ecotoxicological test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Algal Growth Inhibition Test (Adapted from OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater algae.

  • Test Organism: Pseudokirchneriella subcapitata or Raphidocelis subcapitata.

  • Culture Preparation: An inoculum culture is prepared in a nutrient-rich medium 2-4 days prior to the test to ensure the algae are in an exponential growth phase.

  • Test Solutions: A series of test substance concentrations, typically in a geometric progression, are prepared. A control group (without the test substance) and, if necessary, a solvent control are also prepared.

  • Inoculation: Each test flask is inoculated with a specific starting concentration of algal cells.

  • Incubation: The flasks are incubated for 72 hours under constant illumination and temperature (21-24°C), with continuous shaking to keep the algae suspended.

  • Measurement: Algal growth (biomass) is measured at 24, 48, and 72 hours using methods such as cell counts with a hemocytometer or an electronic particle counter, or by measuring fluorescence.

  • Endpoints: The primary endpoints are the inhibition of growth rate and yield compared to the control. From this, the EC50 (concentration causing 50% inhibition) and NOEC/LOEC values are determined.

Daphnia magna Reproduction Test (Adapted from OECD Guideline 211)

This chronic test evaluates the impact of a substance on the reproductive output of the crustacean Daphnia magna.

  • Test Organism: Juvenile female Daphnia magna (<24 hours old).

  • Test Setup: The test is conducted over 21 days. A semi-static design is common, where the test solutions are renewed three times a week.

  • Test Concentrations: A range of at least five concentrations of the test substance is used, along with a control.

  • Exposure: Individual daphnids are exposed to the test concentrations.

  • Feeding: The daphnids are fed daily with a suitable food source, such as green algae.

  • Observations: Adult mortality and the number of live offspring produced per adult are recorded daily.

  • Endpoints: The primary endpoint is the total number of live young produced per surviving parent at the end of the test. The LOEC, NOEC, and ECx (e.g., EC10, EC20) for reproductive inhibition are calculated.

Fish Early-Life Stage Toxicity Test (Adapted from OECD Guideline 210)

This test is designed to determine the effects of a chemical on the early developmental stages of fish.

  • Test Organism: Fertilized fish eggs (<24 hours post-fertilization) of species such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Test System: A flow-through or semi-static system is used to expose the developing fish to a range of test concentrations.

  • Duration: The test begins with fertilized eggs and continues until the larvae in the control group have reached the free-feeding stage.

  • Observations: Daily observations are made for mortality, hatching success, and the occurrence of any developmental abnormalities (e.g., edema, skeletal deformities).

  • Measurements: At the end of the test, larval survival and growth (length and weight) are determined.

  • Endpoints: The key endpoints are hatching rate, larval survival, and growth. The LOEC and NOEC are determined for the most sensitive of these endpoints.

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of fluconazole is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function. By blocking 14α-demethylase, fluconazole disrupts ergosterol production, leading to the accumulation of toxic sterol precursors and compromising the fungal cell membrane, which ultimately inhibits fungal growth.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylase 14α-demethylase (Cytochrome P450) lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane fluconazole Fluconazole fluconazole->inhibition inhibition->demethylase Inhibition

Figure 1: Inhibition of Ergosterol Biosynthesis by Fluconazole.

Potential for Endocrine Disruption: Interference with Steroidogenesis

Azole fungicides, including fluconazole, have been shown to interact with cytochrome P450 enzymes in vertebrates, which can lead to endocrine-disrupting effects. These enzymes are critical for the synthesis of steroid hormones (steroidogenesis). For example, fluconazole can inhibit CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP19A1 (aromatase), which are key enzymes in the production of androgens and estrogens, respectively. This inhibition can disrupt the normal balance of sex hormones, potentially leading to adverse effects on reproduction and development in non-target organisms.

Steroidogenesis_Disruption cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone progesterone Progesterone pregnenolone->progesterone cyp17a1 CYP17A1 pregnenolone->cyp17a1 Hydroxylation progesterone->cyp17a1 Hydroxylation dhea DHEA androstenedione Androstenedione dhea->androstenedione testosterone Testosterone androstenedione->testosterone cyp19a1 Aromatase (CYP19A1) androstenedione->cyp19a1 testosterone->cyp19a1 estrone Estrone estradiol Estradiol cyp17a1->dhea Lyase activity cyp19a1->estrone cyp19a1->estradiol fluconazole Fluconazole fluconazole->inhibition1 fluconazole->inhibition2 inhibition1->cyp17a1 Inhibition inhibition2->cyp19a1 Inhibition

Figure 2: Potential Disruption of Steroidogenesis by Fluconazole.

Experimental Workflow: Ecotoxicological Testing

The assessment of the environmental risk of a chemical like fluconazole follows a structured workflow, beginning with simple, acute tests and progressing to more complex, chronic studies if initial results indicate a potential for harm.

Ecotox_Workflow start Chemical Characterization acute_aqua Acute Aquatic Toxicity (Algae, Daphnia, Fish) start->acute_aqua acute_terr Acute Terrestrial Toxicity (Earthworm) start->acute_terr risk_quotient Risk Assessment: PEC/PNEC acute_aqua->risk_quotient acute_terr->risk_quotient chronic_tests Chronic & Higher Tier Studies (Reproduction, Early Life-Stage) risk_quotient->chronic_tests RQ >= Threshold no_risk Insignificant Risk risk_quotient->no_risk RQ < Threshold further_eval Further Evaluation Required chronic_tests->further_eval

Figure 3: Generalized Ecotoxicological Testing Workflow.

Conclusion

Fluconazole generally exhibits low acute toxicity to a range of non-target aquatic and terrestrial organisms. However, there is evidence for potential chronic effects, particularly related to reproduction and development, which may be linked to its capacity to interfere with steroid hormone synthesis. The primary mechanism of action, the inhibition of ergosterol biosynthesis, is well-understood. Further research is warranted to fully elucidate the long-term environmental risks, especially at environmentally relevant concentrations, and to better understand the potential for endocrine disruption in sensitive species and life stages. This guide provides a foundational understanding of the toxicological profile of fluconazole, which can inform risk assessment and guide future research.

References

Methodological & Application

Application Notes and Protocols: In Vitro Susceptibility Testing of Antifungal Agent 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive protocol for determining the in vitro antifungal activity of the investigational compound, Antifungal Agent 106. The following methodologies are based on established standards for antifungal susceptibility testing, ensuring reproducibility and comparability of results. The primary method detailed is broth microdilution, a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast and filamentous fungi.[1][2][3]

Principle of the Test

The broth microdilution method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of this compound in a liquid medium.[3] Following incubation, the plates are examined for fungal growth, and the MIC is determined as the lowest concentration of the antifungal agent that substantially inhibits fungal growth compared to a growth control.[4][5]

Materials and Reagents

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Glucose

  • Sterile distilled water

  • Sterile 96-well microtiter plates

  • Sterile reservoirs

  • Multichannel pipettors and sterile tips

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Sterile saline (0.85%)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a stock solution of 1.6 mg/mL. Ensure complete dissolution by vortexing.

  • This stock solution will be used to prepare the working solutions.

Preparation of RPMI 1640 Medium
  • To prepare 1 liter of RPMI 1640 medium, dissolve 10.4 g of RPMI 1640 powder, 34.53 g of MOPS, and 18 g of glucose in 900 mL of distilled water.[6]

  • Adjust the pH to 7.0 ± 0.1 with 1N NaOH.

  • Bring the final volume to 1 liter with distilled water.

  • Sterilize the medium by filtration through a 0.22 µm filter.

  • Store the sterile medium at 4°C.

Preparation of Fungal Inoculum

For Yeast Isolates (e.g., Candida species):

  • Subculture the yeast isolate onto a Sabouraud Dextrose Agar (B569324) (SDA) plate and incubate at 35°C for 24 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Vortex the suspension for 15 seconds.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm wavelength, the absorbance should be 0.08 to 0.10) or a nephelometer. This corresponds to approximately 1-5 x 10^6 CFU/mL.[6]

  • Dilute this stock suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

For Filamentous Fungi (e.g., Aspergillus species):

  • Subculture the mold isolate onto an SDA plate and incubate at 35°C for 7 days, or until adequate conidiation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

  • Gently rub the surface with a sterile cotton swab.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the conidial suspension to a 0.4 McFarland standard (0.09-0.11 absorbance at 530 nm), which corresponds to 0.9-5 x 10^6 CFU/mL.

  • Dilute this suspension 1:50 in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

Broth Microdilution Assay
  • Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the drug-free growth control, and well 12 will be the sterility control.

  • Add 200 µL of the diluted this compound working solution to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in a concentration range of, for example, 16 µg/mL to 0.03 µg/mL.

  • Add 100 µL of the final fungal inoculum to wells 1 through 11.

  • Add 100 µL of RPMI 1640 medium to well 12 (sterility control).

  • Incubate the plates at 35°C. For Candida species, incubate for 24 hours.[5] For Aspergillus species, incubate for 48 hours.[5]

Determination of Minimum Inhibitory Concentration (MIC)
  • After incubation, visually inspect the microtiter plates. The sterility control (well 12) should show no growth, and the growth control (well 1) should show turbidity.

  • The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control. For some agents, a fungicidal effect might be observed, in which case the MIC is the lowest concentration with no visible growth.

Data Presentation

The following tables summarize hypothetical MIC data for this compound against common fungal pathogens, in comparison to a standard antifungal agent.

Table 1: In Vitro Susceptibility of Yeast Isolates to this compound

Organism (n)Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans (50)This compound0.03 - 10.1250.5
Fluconazole0.25 - 814
Candida glabrata (50)This compound0.125 - 40.52
Fluconazole2 - 641632
Candida parapsilosis (50)This compound0.06 - 20.251
Fluconazole0.5 - 412

Table 2: In Vitro Susceptibility of Filamentous Fungi to this compound

Organism (n)Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatus (50)This compound0.03 - 0.50.060.25
Voriconazole0.125 - 10.250.5
Aspergillus flavus (50)This compound0.06 - 10.1250.5
Voriconazole0.25 - 20.51
Aspergillus terreus (50)This compound0.25 - 412
Amphotericin B1 - 824

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Antifungal Agent 106 Stock dilution Serial Dilution in 96-well Plate stock->dilution media Prepare RPMI 1640 Medium media->dilution inoculum Prepare Fungal Inoculum inoculate Inoculate Plates inoculum->inoculate dilution->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Read MIC incubate->read_mic data Record & Analyze Data read_mic->data

Caption: Experimental workflow for broth microdilution antifungal susceptibility testing.

signaling_pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall agent This compound erg11 Lanosterol 14-alpha-demethylase (ERG11) agent->erg11 Inhibition glucan_synthase Beta-1,3-glucan Synthase agent->glucan_synthase Possible Target ergosterol Ergosterol erg11->ergosterol membrane_disruption Membrane Disruption & Cell Death ergosterol->membrane_disruption Depletion leads to glucan Beta-1,3-glucan glucan_synthase->glucan wall_instability Cell Wall Instability & Lysis glucan->wall_instability Depletion leads to lanosterol Lanosterol lanosterol->erg11

Caption: Hypothetical signaling pathway for the mechanism of action of an antifungal agent.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Compound Z31

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] It is a critical parameter in drug discovery and development, providing a quantitative measure of a compound's potency against a specific pathogen.[3] MIC values are essential for evaluating new antimicrobial agents, guiding therapeutic strategies, and monitoring the emergence of drug-resistant strains.[2][4] This application note provides detailed protocols for determining the MIC of Compound Z31, a novel investigational antimicrobial agent, using the broth microdilution and agar (B569324) dilution methods.

Core Principles of MIC Determination

MIC testing relies on challenging a standardized population of microorganisms with serial dilutions of an antimicrobial compound under controlled laboratory conditions. The two primary methods for determining MIC values are broth dilution and agar dilution.

  • Broth Dilution: This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium. The dilutions are then inoculated with a standardized suspension of the test microorganism and incubated. The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be performed in tubes (macrodilution) or, more commonly, in 96-well microtiter plates (microdilution).

  • Agar Dilution: In this method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized inoculum of the microorganism is then spotted onto the surface of the agar plates. Following incubation, the MIC is identified as the lowest concentration of the agent that prevents colony formation.

The choice of method may depend on the specific characteristics of the compound being tested, the microorganism, and the laboratory's resources. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized guidelines for performing and interpreting MIC tests.

Experimental Protocols

This section provides detailed step-by-step protocols for determining the MIC of Compound Z31 using both broth microdilution and agar dilution methods.

Protocol 1: Broth Microdilution Method

This is a widely used method due to its efficiency and suitability for testing multiple compounds or isolates simultaneously.

Materials:

  • Compound Z31 stock solution (of known concentration)

  • Sterile 96-well round-bottom microtiter plates

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism (e.g., Staphylococcus aureus ATCC® 29213™)

  • Sterile petri dishes

  • Multipipettor and sterile pipette tips

  • Incubator (35-37°C)

  • ELISA plate reader (optional, for spectrophotometric reading)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Preparation of Compound Z31 Dilutions:

    • Prepare a working stock solution of Compound Z31 in the appropriate solvent and then dilute it in CAMHB to twice the highest desired final concentration.

    • Using a multipipettor, add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 2x Compound Z31 working stock to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well (columns 1-11) with 5 µL of the standardized bacterial suspension. Do not inoculate column 12.

    • Seal the plate or cover it with a lid and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Compound Z31 at which there is no visible growth (i.e., the well is clear).

    • Growth is indicated by turbidity or a pellet of cells at the bottom of the well. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

    • Results can also be read using a plate reader to measure optical density (OD).

Workflow for Broth Microdilution MIC Assay

Broth_Microdilution_Workflow start Start prep_compound Prepare 2x Compound Z31 Stock Solution start->prep_compound prep_plate Dispense 100 µL CAMHB to all wells of a 96-well plate prep_compound->prep_plate serial_dilute Perform 2-fold Serial Dilutions of Compound Z31 (Column 1-10) prep_plate->serial_dilute inoculate Inoculate Wells (Columns 1-11) with Bacteria serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Growth and Determine MIC incubate->read_results end End read_results->end Agar_Dilution_Workflow start Start prep_compound Prepare 10x Serial Dilutions of Compound Z31 start->prep_compound mix_pour Mix Compound Dilutions with Molten Agar and Pour Plates prep_compound->mix_pour prep_agar Melt and Cool MHA to 45-50°C prep_agar->mix_pour inoculate Spot Inoculum onto Solidified Agar Plates mix_pour->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plates at 37°C for 18-24h inoculate->incubate read_results Examine for Growth and Determine MIC incubate->read_results end End read_results->end

References

Application Note: Evaluating the Cell Membrane Permeability Effects of Antifungal Agent 106

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The fungal cell membrane is a critical barrier that maintains cellular integrity and regulates the passage of ions and molecules. Its unique composition, particularly the presence of ergosterol (B1671047) instead of cholesterol, makes it a prime target for antifungal drug development.[1] Many established and novel antifungal agents exert their effects by disrupting the structure and function of the fungal cell membrane, leading to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell death.[2][3] Antifungal Agent 106 is a novel investigational compound with potential antifungal activity. This application note provides detailed protocols to assess the effects of this compound on the cell membrane permeability of pathogenic fungi, such as Candida albicans.

The methodologies described herein utilize fluorescent dyes that are sensitive to changes in membrane integrity. Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, while SYTOX Green is a high-affinity nucleic acid stain that only enters cells with compromised plasma membranes. By measuring the fluorescence of these dyes upon exposure to this compound, researchers can quantify the extent of membrane damage.

Principle of the Assay

This protocol is based on the principle that cells with compromised plasma membranes lose their ability to exclude certain dyes. When the cell membrane integrity is breached by an agent like this compound, membrane-impermeable fluorescent dyes can enter the cell and bind to intracellular components, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the degree of membrane permeabilization.

Materials and Reagents

  • Candida albicans strain (e.g., ATCC 90028)

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Sabouraud Dextrose Broth (SDB)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Propidium Iodide (PI) solution (1 mg/mL stock in water)

  • SYTOX Green nucleic acid stain (5 mM stock in DMSO)

  • Positive control (e.g., Amphotericin B or a high concentration of ethanol)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities

  • Centrifuge

  • Hemocytometer or spectrophotometer for cell counting

Experimental Protocols

Protocol 1: Propidium Iodide (PI) Uptake Assay

This protocol measures the uptake of propidium iodide, a fluorescent dye that enters cells with damaged membranes and intercalates with DNA, leading to a significant increase in fluorescence.

  • Fungal Cell Culture Preparation:

    • Inoculate C. albicans in SDB and grow overnight at 30°C with agitation.

    • Harvest the cells by centrifugation (3000 x g for 5 minutes).

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in PBS to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add 100 µL of the fungal cell suspension to each well.

    • Add serial dilutions of this compound to the wells. Include a positive control (e.g., Amphotericin B at a concentration known to permeabilize the membrane) and a negative control (vehicle).

    • Incubate the plate at 30°C for a predetermined time course (e.g., 1, 2, 4 hours).

  • PI Staining and Measurement:

    • Add 1 µL of PI stock solution to each well (final concentration of 10 µg/mL).

    • Incubate the plate in the dark at room temperature for 15 minutes.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 535 nm and an emission wavelength of 617 nm.

Protocol 2: SYTOX Green Uptake Assay

SYTOX Green is a high-affinity nucleic acid stain that does not cross the membrane of live cells. This assay provides a sensitive measure of membrane permeabilization.

  • Fungal Cell Culture Preparation:

    • Follow the same procedure as described in Protocol 1 for preparing the fungal cell suspension.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add 100 µL of the fungal cell suspension to each well.

    • Add serial dilutions of this compound, a positive control, and a negative control to the wells.

  • SYTOX Green Staining and Measurement:

    • Add 0.2 µL of SYTOX Green stock solution to each well (final concentration of 1 µM).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the fluorescence using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

Data Presentation

The following tables summarize hypothetical data from the cell membrane permeability assays.

Table 1: Propidium Iodide Uptake in C. albicans Treated with this compound

Concentration of this compound (µg/mL)Mean Fluorescence Intensity (RFU)Standard Deviation% Permeabilized Cells (Normalized to Positive Control)
0 (Vehicle Control)150150%
1250258%
58007550%
10150012095%
201600130100%
Positive Control (Amphotericin B)1600150100%

Table 2: SYTOX Green Uptake in C. albicans Treated with this compound

Concentration of this compound (µg/mL)Mean Fluorescence Intensity (RFU)Standard Deviation% Permeabilized Cells (Normalized to Positive Control)
0 (Vehicle Control)100100%
13503015%
5120011065%
10190016098%
202000180100%
Positive Control (Ethanol 70%)2000200100%

Visualizations

experimental_workflow Experimental Workflow for Cell Membrane Permeability Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis culture Overnight culture of C. albicans harvest Harvest and wash cells culture->harvest resuspend Resuspend in PBS to 1x10^6 cells/mL harvest->resuspend plate Plate 100 µL of cell suspension resuspend->plate add_agent Add this compound and controls plate->add_agent incubate Incubate at 30°C add_agent->incubate add_dye Add fluorescent dye (PI or SYTOX Green) incubate->add_dye incubate_dark Incubate in the dark add_dye->incubate_dark read Measure fluorescence incubate_dark->read normalize Normalize data to controls read->normalize plot Plot dose-response curve normalize->plot determine_ec50 Determine EC50 plot->determine_ec50

Caption: Workflow for assessing cell membrane permeability.

signaling_pathway Hypothetical Signaling Pathway of Membrane Disruption agent This compound membrane Fungal Cell Membrane (Ergosterol-rich) agent->membrane Binds to or intercalates with disruption Membrane Disruption membrane->disruption permeability Increased Permeability disruption->permeability ion_imbalance Ion Imbalance (K+ efflux, Ca2+ influx) permeability->ion_imbalance leakage Leakage of Cytoplasmic Contents (ATP, proteins) permeability->leakage apoptosis Apoptosis/Necrosis Signaling ion_imbalance->apoptosis leakage->apoptosis death Cell Death apoptosis->death

Caption: Postulated mechanism of this compound.

Discussion

The results from both the propidium iodide and SYTOX Green uptake assays provide quantitative evidence of the dose-dependent effect of this compound on the cell membrane permeability of C. albicans. A significant increase in fluorescence with increasing concentrations of the agent suggests a mechanism of action that involves the disruption of the fungal cell membrane. The positive controls, Amphotericin B and ethanol, are known to permeabilize cell membranes and serve as a benchmark for the maximum effect.

The disruption of the cell membrane is a common mechanism for a variety of antifungal agents.[2] For instance, polyenes like Amphotericin B bind to ergosterol, forming pores in the membrane, which leads to leakage of cellular contents.[2] Azoles and allylamines, on the other hand, inhibit enzymes involved in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which also compromises membrane integrity. The data for this compound suggest a direct or indirect effect on membrane structure, warranting further investigation into its specific molecular target.

Further studies could include electron microscopy to visualize morphological changes to the cell membrane and assays to measure the leakage of specific intracellular components, such as ATP or potassium ions, to further elucidate the mechanism of action of this compound.

Conclusion

The protocols described in this application note provide a robust and reproducible method for evaluating the effects of this compound on fungal cell membrane permeability. The use of fluorescent dyes such as propidium iodide and SYTOX Green offers a sensitive and quantitative approach to screen and characterize novel antifungal compounds that target the fungal cell membrane.

References

Application Notes and Protocols for Field Trial Methodology: Testing New Fungicides Against Monilinia fructicola

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monilinia fructicola is the fungal pathogen responsible for brown rot, a devastating disease affecting stone fruits such as peaches, cherries, plums, and nectarines. The disease can cause significant yield losses both pre- and post-harvest.[1][2] Effective management of brown rot heavily relies on the application of fungicides. The development of new, effective fungicides is crucial, particularly with the emergence of resistant strains to existing treatments.[3][4]

These application notes provide a comprehensive guide to conducting field trials to evaluate the efficacy of new fungicides against Monilinia fructicola. The protocols outlined below cover experimental design, treatment application, data collection, and analysis to ensure robust and reliable results.

Experimental Protocols

Protocol 1: Field Site Selection and Experimental Design
  • Site Selection:

    • Choose an orchard with a history of brown rot incidence to ensure natural disease pressure.

    • Select trees of the same cultivar, age, and vigor to minimize variability.[5]

    • Ensure the site has uniform soil type, topography, and irrigation.

  • Experimental Design:

    • Employ a Randomized Complete Block Design (RCBD) to account for field variability.[6]

    • Each block should contain one plot for each treatment, including an untreated control.[7]

    • A typical trial will include:

      • Untreated Control (water spray)

      • New Fungicide (at various concentrations)

      • Standard Commercial Fungicide (positive control)

    • Each treatment plot should consist of a minimum of 3-5 trees.

    • Replicate each block at least four times to ensure statistical power.[6]

Protocol 2: Inoculum Preparation and Application (Optional)

For sites with low or unpredictable natural inoculum, artificial inoculation can ensure consistent disease pressure.

  • Isolate Culture:

    • Obtain a virulent, local isolate of Monilinia fructicola.

    • Culture the fungus on Potato Dextrose Agar (PDA) for 7-14 days at 25°C to promote sporulation.[8][9]

  • Spore Suspension:

    • Harvest conidia by flooding the PDA plates with sterile distilled water containing a wetting agent (e.g., Tween 80).

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Inoculation:

    • Apply the spore suspension to the fruit on the trees, typically 24 hours before fungicide application, to simulate a natural infection event. Inoculation can be performed by spraying the suspension until runoff.

Protocol 3: Fungicide Application
  • Timing:

    • Applications should be timed according to the phenological stage of the fruit trees. Key timings include:

      • Bloom: To target blossom blight phase of the disease.[10]

      • Pre-harvest: Typically 2-3 applications starting 3 weeks before anticipated harvest.[10]

    • Utilize disease forecasting models, if available, to time applications based on weather conditions conducive to infection (e.g., temperature and wetness duration).[11]

  • Application Method:

    • Use a calibrated airblast sprayer to ensure thorough coverage of the trees.

    • Apply fungicides according to the manufacturer's recommended rates.

    • Record the volume of spray applied to each plot.

Protocol 4: Data Collection
  • Pre-Harvest Evaluation:

    • Disease Incidence: At commercial maturity, randomly select 100-200 fruits per plot and record the percentage of fruit with brown rot symptoms.

    • Disease Severity: For infected fruit, assess the percentage of the fruit surface covered by rot and sporulation using a rating scale (e.g., 0-4, where 0 = no disease, 1 = 1-25%, 2 = 26-50%, 3 = 51-75%, 4 = >75% of fruit affected).[8]

  • Post-Harvest Evaluation:

    • Harvest a representative sample of healthy-appearing fruit (e.g., 50-100 fruits) from each plot.

    • Store the fruit under conditions that simulate commercial storage (e.g., 0-5°C for a specified period).[2]

    • After cold storage, move the fruit to a shelf-life environment (e.g., 20°C) for several days.[2]

    • Record the incidence and severity of brown rot that develops during the post-harvest period.

  • Phytotoxicity:

    • Throughout the trial, visually assess trees for any signs of phytotoxicity, such as leaf burn, discoloration, or fruit russeting.

  • Yield Data:

    • At harvest, record the total weight of marketable fruit from each plot.

  • Environmental Data:

    • Throughout the trial, record daily temperature, rainfall, and leaf wetness duration.[6]

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison between treatments.

Table 1: Pre-Harvest Efficacy of Fungicide Treatments against Brown Rot

TreatmentApplication RateDisease Incidence (%)Disease Severity (0-4)
Untreated Control-
New Fungicide - Low RateX g/ha
New Fungicide - High RateY g/ha
Standard FungicideZ g/ha

Table 2: Post-Harvest Efficacy of Fungicide Treatments against Brown Rot

TreatmentApplication RatePost-Harvest Incidence (%)Post-Harvest Severity (0-4)
Untreated Control-
New Fungicide - Low RateX g/ha
New Fungicide - High RateY g/ha
Standard FungicideZ g/ha

Table 3: Impact of Fungicide Treatments on Crop Yield and Phytotoxicity

TreatmentApplication RateMarketable Yield ( kg/plot )Phytotoxicity Rating (0-5)
Untreated Control-
New Fungicide - Low RateX g/ha
New Fungicide - High RateY g/ha
Standard FungicideZ g/ha

Visualizations

Experimental Workflow Diagram

G cluster_pre_trial Pre-Trial Phase cluster_trial_execution Trial Execution Phase cluster_post_harvest Post-Harvest Phase cluster_analysis Analysis & Reporting SiteSelection Site Selection & Characterization ExperimentalDesign Randomized Complete Block Design SiteSelection->ExperimentalDesign TreatmentDefinition Define Treatments (Control, New Fungicide, Standard) ExperimentalDesign->TreatmentDefinition Inoculation Artificial Inoculation (Optional) TreatmentDefinition->Inoculation FungicideApp Fungicide Application at Key Phenological Stages Inoculation->FungicideApp DataCollection Pre-Harvest Data Collection (Incidence, Severity) FungicideApp->DataCollection Harvest Harvest & Yield Measurement DataCollection->Harvest StatAnalysis Statistical Analysis (ANOVA) DataCollection->StatAnalysis ColdStorage Simulated Cold Storage Harvest->ColdStorage ShelfLife Shelf-Life Evaluation ColdStorage->ShelfLife PostHarvestData Post-Harvest Data Collection (Incidence, Severity) ShelfLife->PostHarvestData PostHarvestData->StatAnalysis Reporting Reporting & Conclusion StatAnalysis->Reporting

Caption: Workflow for a fungicide field trial against M. fructicola.

Monilinia fructicola Disease Cycle and Fungicide Intervention Points

G cluster_overwintering Overwintering cluster_spring_infection Spring Infection cluster_summer_infection Summer Infection Mummies Mummified Fruit Apothecia Apothecia produce ascospores Mummies->Apothecia Conidia Conidia from mummies & cankers Mummies->Conidia Cankers Twig Cankers Cankers->Conidia BlossomInfection Blossom Infection (Blossom Blight) Apothecia->BlossomInfection Primary Inoculum Conidia->BlossomInfection Primary Inoculum TwigBlight Twig Blight & Cankers BlossomInfection->TwigBlight FruitInfection Green & Ripening Fruit Infection BlossomInfection->FruitInfection Secondary Inoculum TwigBlight->FruitInfection Secondary Inoculum BrownRot Brown Rot Development FruitInfection->BrownRot BrownRot->Mummies Cycle Repeats BloomSpray Bloom Fungicide Spray BloomSpray->BlossomInfection CoverSpray Pre-Harvest Cover Sprays CoverSpray->FruitInfection

Caption: Monilinia fructicola disease cycle with fungicide intervention points.

References

Application Notes and Protocols: Preparing Antifungal Agent 106 Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accuracy and reproducibility of in vitro and in vivo bioassays for antifungal drug discovery and development are critically dependent on the proper preparation of test agent stock solutions. Antifungal Agent 106, a novel compound under investigation, requires a standardized protocol to ensure consistent results across different experimental setups. Due to its low aqueous solubility, the use of an organic solvent is necessary for the preparation of a high-concentration primary stock solution. This document provides a detailed methodology for preparing, storing, and diluting this compound for various bioassays.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in biological assays. The following table summarizes the key properties. (Note: As specific data for "this compound" is not publicly available, placeholder values are used. Researchers should substitute these with their experimentally determined data).

PropertyValue (Example)Notes
Molecular FormulaC₂₀H₂₅N₅O₃To be determined by elemental analysis and mass spectrometry.
Molecular Weight399.45 g/mol Used for calculating molar concentrations.
AppearanceWhite to off-white crystalline solidVisual inspection.
Melting Point150-155°CTo be determined by differential scanning calorimetry.
Aqueous Solubility< 0.001 mg/mLHighlights the need for an organic solvent for stock preparation.[1]
UV/Vis λmax275 nmWavelength of maximum absorbance, useful for concentration determination where applicable.

Solvent Selection and Solubility Testing

The choice of solvent is a critical first step. The ideal solvent must completely dissolve this compound, be miscible with the assay medium, and exhibit minimal toxicity to the fungal isolates at the final working concentration.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for poorly water-soluble compounds and is recommended as the primary solvent for this compound.[1][2]

Solubility Data (Example)

SolventSolubility (at 25°C)Notes
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL (≥ 125 mM)Recommended for primary stock solution.[3] High-purity, anhydrous grade DMSO should be used.[3]
Ethanol~10 mg/mLCan be considered as an alternative, but may have higher toxicity to some fungal strains.
Water< 0.001 mg/mLNot suitable for primary stock solution preparation.
Acetone~25 mg/mLAnother potential alternative, but solvent toxicity must be carefully evaluated.[4]
Methanol~15 mg/mLSimilar to ethanol, requires careful toxicity assessment.[4]

It is crucial to perform a solvent toxicity control experiment to determine the maximum concentration of the chosen solvent that does not inhibit the growth of the specific fungal strains being tested. For most fungi, a final DMSO concentration of ≤1% (v/v) in the culture medium is generally well-tolerated.[1][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. A 10 mM stock is a common starting point for many small molecules.[3]

Materials:

  • This compound powder (analytical standard)

  • Dimethyl sulfoxide (DMSO), anhydrous, sterile

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile, filter-barrier pipette tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g) Mass (mg) = 0.010 mol/L * 399.45 g/mol * 0.001 L * 1000 mg/g = 3.99 mg

  • Weigh the compound: Accurately weigh approximately 3.99 mg of this compound powder into a sterile vial.

  • Add solvent: Add 1 mL of sterile, anhydrous DMSO to the vial containing the powder.

  • Dissolution: Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used to aid dissolution if necessary, but stability at that temperature should be considered.[6]

  • Sterilization (Optional): If required for the specific bioassay, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.[6]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.[3][6] Store the aliquots protected from light at -20°C or -80°C.[6][7] Properly stored, stock solutions in DMSO are typically stable for several months.[3]

Protocol 2: Preparation of Working Solutions for Broth Microdilution Assay

This protocol outlines the serial dilution of the primary stock solution to prepare working solutions for a typical antifungal susceptibility test, such as a broth microdilution assay.[1]

Materials:

  • 10 mM this compound primary stock solution in DMSO

  • Sterile fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipettor and sterile pipette tips

Procedure:

  • Thaw Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature and vortex gently to ensure it is fully redissolved.[3]

  • Intermediate Dilution: Prepare an intermediate dilution from the primary stock. For example, to achieve a top concentration of 100 µg/mL in the assay, the stock can be diluted in the growth medium. Note: It is crucial to ensure that the DMSO concentration at this stage and in the final assay does not exceed the tolerated limit (e.g., ≤1%).

  • Serial Dilutions in Microtiter Plate: a. Add 100 µL of the fungal growth medium to wells 2 through 12 of a designated column in the 96-well plate. b. Prepare the starting concentration by adding, for example, 200 µL of a 100 µg/mL intermediate solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this process from well 2 to well 10, discarding the final 100 µL from well 10.[1] e. Well 11 serves as the solvent control, containing the fungal inoculum in medium with the same final concentration of DMSO as the test wells (e.g., 1%).[1] f. Well 12 serves as the growth control, containing only the fungal inoculum in the medium.[1]

  • Inoculation: Add the prepared fungal inoculum to each well (typically 100 µL, resulting in a final volume of 200 µL in wells 2-12 and a 1:2 dilution of the antifungal agent concentrations).

Summary of Key Parameters

ParameterRecommendationReference
Primary SolventAnhydrous, sterile Dimethyl Sulfoxide (DMSO)[2][3]
Primary Stock Concentration10 mM (or at least 100-200 times the highest concentration to be tested)[3][8]
Final Solvent Concentration in Assay≤1% (v/v); must be determined for each fungal species[1][5]
Stock Solution StorageAliquoted in single-use volumes, protected from light[6]
Storage Temperature-20°C or -80°C[6][7]

Workflow and Pathway Diagrams

G powder This compound (Solid Powder) weigh Accurately Weigh Required Mass powder->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve primary_stock Primary Stock Solution (e.g., 10 mM) dissolve->primary_stock aliquot Aliquot for Single Use primary_stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw & Vortex Aliquot store->thaw intermediate Prepare Intermediate Dilution in Medium thaw->intermediate serial_dilution Perform Serial Dilutions in 96-Well Plate intermediate->serial_dilution assay_plate Final Assay Plate (Working Concentrations) serial_dilution->assay_plate inoculate Inoculate with Fungal Suspension assay_plate->inoculate incubate Incubate and Read Results inoculate->incubate G start Is Compound Soluble in Water? aqueous Prepare Aqueous Stock Solution start->aqueous Yes organic Select Organic Solvent (e.g., DMSO) start->organic No end Proceed to Assay Dilutions aqueous->end sol_test Perform Solubility Test organic->sol_test tox_test Perform Solvent Toxicity Test sol_test->tox_test prepare_stock Prepare High-Concentration Stock in Solvent tox_test->prepare_stock prepare_stock->end

References

Application Notes: Spore Germination Inhibition Assay using Antifungal Agent 106

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fungal spores are resilient structures responsible for the dissemination and survival of fungal species. Under favorable conditions, spores undergo a complex process called germination, leading to the formation of hyphae and subsequent vegetative growth. For pathogenic fungi, spore germination is a critical step in initiating infection in hosts.[1][2] The inhibition of this process is a key strategy in the development of novel antifungal therapeutics.[2][3] Antifungal agent 106 is a compound under investigation for its potential to inhibit fungal spore germination. This application note provides a detailed protocol for assessing the efficacy of this compound in inhibiting spore germination of a model filamentous fungus.

Principle of the Assay

The spore germination inhibition assay is a quantitative method used to determine the concentration at which an antifungal compound can effectively prevent or reduce the germination of fungal spores. The assay involves incubating a standardized suspension of fungal spores with various concentrations of the antifungal agent. After a defined incubation period, the percentage of germinated spores is determined microscopically. A spore is typically considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.[4] The results are often expressed as the IC50 (half-maximal inhibitory concentration), which is the concentration of the antifungal agent required to inhibit spore germination by 50%.

Materials and Reagents

  • Fungal culture (e.g., Aspergillus fumigatus, Penicillium chrysogenum)[5]

  • Sterile distilled water

  • Sterile phosphate-buffered saline (PBS)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • Culture medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth)[6]

  • Hemocytometer or spectrophotometer

  • Microscope slides and coverslips

  • 96-well microtiter plates[6]

  • Incubator

  • Micropipettes and sterile tips

Experimental Protocols

Protocol 1: Preparation of Fungal Spore Suspension
  • Fungal Culture: Grow the selected fungal species on a suitable agar (B569324) medium until sporulation is observed.

  • Spore Harvesting: Flood the surface of the agar plate with sterile PBS. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filtration: Filter the spore suspension through sterile glass wool or multiple layers of sterile cheesecloth to remove mycelial fragments.

  • Washing: Centrifuge the spore suspension, discard the supernatant, and resuspend the spore pellet in sterile PBS. Repeat this washing step twice.

  • Spore Concentration Determination: Determine the spore concentration using a hemocytometer or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) and correlating it to a standard curve.

  • Final Suspension: Adjust the concentration of the spore suspension to the desired working concentration (e.g., 1 x 10^6 spores/mL) in the appropriate culture medium.

Protocol 2: Spore Germination Inhibition Assay
  • Preparation of Test Concentrations: Prepare a serial dilution of the this compound stock solution in the culture medium to achieve the desired final concentrations. Include a solvent control (medium with the same concentration of solvent used to dissolve the agent) and a negative control (medium only).

  • Assay Setup: In a 96-well microtiter plate, add 50 µL of the prepared spore suspension to each well.

  • Treatment: Add 50 µL of each concentration of this compound, the solvent control, and the negative control to the respective wells. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 25-37°C) for a predetermined time (e.g., 6-24 hours), allowing for germination in the control wells.[4][7][8][9]

  • Microscopic Examination: After incubation, take a small aliquot from each well and place it on a microscope slide.

  • Data Collection: Under a microscope, count a minimum of 100 spores per replicate and determine the number of germinated and non-germinated spores.[4]

  • Calculation: Calculate the percentage of spore germination inhibition for each concentration using the following formula: % Inhibition = [1 - (Germinated spores in treatment / Germinated spores in negative control)] x 100

Data Presentation

The quantitative data from the spore germination inhibition assay should be summarized in a clear and structured table to facilitate comparison between different concentrations of this compound.

This compound Concentration (µg/mL)Mean Germination (%)Standard Deviation% Inhibition
0 (Negative Control)95.3± 2.10.0
0 (Solvent Control)94.8± 2.50.5
182.1± 3.413.9
565.7± 4.131.1
1048.2± 3.849.4
2521.5± 2.977.4
505.4± 1.594.3
1000.8± 0.599.2

Visualizations

Experimental Workflow

G cluster_prep Spore Suspension Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Fungal Culture B Spore Harvesting A->B C Filtration B->C D Washing C->D E Concentration Adjustment D->E G Add Spores and Agent to 96-well Plate E->G F Prepare Serial Dilutions of Agent 106 F->G H Incubate G->H I Microscopic Examination H->I J Count Germinated and Non-germinated Spores I->J K Calculate % Inhibition J->K

Caption: Workflow for the spore germination inhibition assay.

Hypothesized Signaling Pathway Inhibition

Fungal spore germination is regulated by complex signaling pathways that respond to environmental cues.[1][10] Antifungal agents can inhibit this process by targeting key components of these pathways. Common targets include pathways involved in nutrient sensing, such as the cAMP-PKA and MAPK pathways, which are crucial for initiating the metabolic activity required for germination.[10][11]

G cluster_pathway Fungal Spore Germination Signaling cluster_inhibition Mechanism of Inhibition Nutrients Environmental Cues (e.g., Nutrients, pH) Receptor Membrane Receptors Nutrients->Receptor Receptor->p1 cAMP_PKA cAMP-PKA Pathway Metabolism Increased Metabolism cAMP_PKA->Metabolism MAPK MAPK Pathway MAPK->Metabolism GermTube Germ Tube Emergence Metabolism->GermTube p1->cAMP_PKA p1->MAPK Agent106 This compound Inhibition Inhibition Agent106->Inhibition Inhibition->MAPK

References

Protocol for evaluating the curative and preventative activity of Antifungal agent 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols for evaluating the curative and preventative activity of a novel investigational compound, Antifungal Agent 106. The methodologies described herein are based on established global standards, including those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure the generation of reproducible and comparable data.[1][2][3][4][5] Adherence to these standardized procedures is critical for the robust assessment of new antifungal candidates.

The protocols are divided into two main sections: in vitro assays to determine the preventative activity by measuring the minimum inhibitory concentration (MIC), and in vivo studies in a murine model to assess the curative efficacy of this compound against systemic fungal infections.

Part 1: In Vitro Preventative Activity Assessment

The primary method for evaluating the in vitro preventative activity of this compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the antifungal agent that inhibits the visible growth of a fungus under standardized laboratory conditions.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI document M27 for yeasts and M38 for filamentous fungi.

1. Preparation of this compound:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). The final concentration of the solvent in the test wells should not exceed 1% to avoid inhibiting fungal growth.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in RPMI-1640 medium to create a range of test concentrations.

2. Fungal Inoculum Preparation:

  • Yeast (e.g., Candida albicans):

    • Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure viability and purity.

    • Prepare a suspension of the yeast colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Molds (e.g., Aspergillus fumigatus):

    • Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20).

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL using a hemocytometer.

3. Broth Microdilution Assay Procedure:

  • Dispense 100 µL of each dilution of this compound into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C. Incubation times vary by organism: 24-48 hours for most yeasts and 48-72 hours for most molds.

4. Endpoint Determination (MIC Reading):

  • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. For agents like Amphotericin B, the endpoint is complete inhibition of growth. The reading can be done visually or using a spectrophotometer.

Data Presentation: In Vitro Susceptibility

Quantitative data from the MIC testing should be summarized in a clear, tabular format.

Fungal SpeciesStrain IDThis compound MIC (µg/mL)Comparator Drug MIC (µg/mL)
Candida albicansATCC 90028Fluconazole
Candida glabrataClinical Isolate 1Caspofungin
Aspergillus fumigatusATCC 204305Voriconazole
Cryptococcus neoformansClinical Isolate 2Amphotericin B

Workflow for In Vitro Preventative Activity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Agent 106 Stock B Perform Serial Dilutions A->B E Dispense Drug Dilutions into 96-well Plate B->E C Prepare Fungal Inoculum (Yeast or Mold) D Standardize Inoculum C->D F Add Fungal Inoculum D->F E->F G Incubate at 35°C F->G H Read MIC Endpoint G->H I Record and Analyze Data H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 2: In Vivo Curative Activity Assessment

In vivo studies are essential to evaluate the therapeutic efficacy of this compound in a living organism. A standard murine model of systemic fungal infection is described below. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Experimental Protocol: Murine Model of Systemic Candidiasis

1. Animals:

  • Use immunocompromised mice (e.g., neutropenic mice induced by cyclophosphamide) to establish a robust infection.

  • House the animals in a controlled environment with access to sterile food and water.

2. Infection:

  • Prepare an inoculum of Candida albicans as described in the in vitro protocol.

  • Infect mice via intravenous (tail vein) injection with a predetermined lethal or sublethal dose of the fungal suspension.

3. Treatment Groups:

  • Divide the infected mice into the following groups (n=10-15 mice per group):

    • Vehicle Control: Infected and treated with the vehicle used to dissolve this compound.

    • This compound: Infected and treated with different doses of this compound.

    • Comparator Drug: Infected and treated with a standard-of-care antifungal (e.g., fluconazole).

4. Drug Administration:

  • Initiate treatment at a specified time post-infection (e.g., 24 hours).

  • Administer this compound and the comparator drug via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) once or twice daily for a defined period (e.g., 7 days).

5. Evaluation of Efficacy:

  • Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality.

  • Fungal Burden Study:

    • At specific time points post-infection (e.g., day 3 and day 7 of treatment), euthanize a subset of mice from each group.

    • Aseptically remove target organs (e.g., kidneys, spleen, liver).

    • Homogenize the organs in sterile saline.

    • Perform serial dilutions of the homogenates and plate them on suitable agar medium.

    • Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal load per gram of tissue.

Data Presentation: In Vivo Efficacy

Table 1: Survival Data

Treatment GroupDose (mg/kg)Number of MiceMedian Survival Time (Days)Percent Survival (%)
Vehicle Control-15
This compoundLow Dose15
This compoundMid Dose15
This compoundHigh Dose15
Comparator DrugStandard Dose15

Table 2: Fungal Burden in Kidneys (Log10 CFU/gram)

Treatment GroupDose (mg/kg)Day 3 Post-TreatmentDay 7 Post-Treatment
Vehicle Control-
This compoundLow Dose
This compoundMid Dose
This compoundHigh Dose
Comparator DrugStandard Dose

Workflow for In Vivo Curative Activity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis A Induce Immunosuppression in Mice B Infect Mice with Fungal Pathogen A->B C Randomize into Treatment Groups B->C D Administer Vehicle, Agent 106, or Comparator C->D E Monitor Survival D->E F Determine Fungal Burden in Target Organs D->F G Analyze Survival Curves E->G H Compare Fungal Loads F->H

Caption: Workflow for the in vivo evaluation of curative activity.

Part 3: Investigating the Mechanism of Action

While the primary focus is on curative and preventative activity, understanding the mechanism of action of this compound is crucial for its development. The following are suggested initial experiments.

1. Ergosterol (B1671047) Biosynthesis Pathway:

  • Many antifungal agents target the ergosterol biosynthesis pathway.

  • Protocol: Treat fungal cells with this compound and analyze the sterol composition using gas chromatography-mass spectrometry (GC-MS) to identify any accumulation of sterol precursors, which would suggest inhibition of a specific enzyme in the pathway.

2. Cell Wall Integrity Pathway:

  • The fungal cell wall is another common target. Echinocandins, for example, inhibit β-1,3-D-glucan synthesis.

  • Protocol: Assess the susceptibility of fungal cells to this compound in the presence of cell wall stressors like Calcofluor White or Congo Red. Increased susceptibility would suggest a role in maintaining cell wall integrity.

3. Nucleic Acid and Protein Synthesis:

  • Some antifungals interfere with DNA, RNA, or protein synthesis.

  • Protocol: Perform macromolecule synthesis assays by measuring the incorporation of radiolabeled precursors (e.g., [³H]uridine for RNA, [³H]leucine for protein) in the presence of this compound.

Potential Signaling Pathways Targeted by Antifungal Agents

G cluster_pathways Potential Fungal Targets cluster_agent This compound A Ergosterol Biosynthesis (Cell Membrane) B β-(1,3)-D-Glucan Synthase (Cell Wall) C DNA/RNA Synthesis (Nucleus) D Protein Synthesis (Ribosome) Agent This compound Agent->A Inhibition Agent->B Inhibition Agent->C Inhibition Agent->D Inhibition

References

Application Notes and Protocols for Antifungal Agent 106 in Integrated Pest Management (IPM) for Stone Fruits

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Antifungal agent 106 is identified as a potent mTOR (mechanistic Target of Rapamycin) inhibitor.[1][2][3] As of the latest available data, specific studies on its application in agriculture, particularly for integrated pest management (IPM) in stone fruits, are not publicly documented. The following application notes and protocols are therefore presented as a hypothetical framework for research and development purposes. This document is intended for researchers, scientists, and drug development professionals to explore the potential of mTOR inhibitors like this compound as a novel fungicide.

Introduction

Stone fruits are highly susceptible to a variety of fungal diseases, with brown rot, caused by Monilinia spp., being a major cause of economic losses both pre- and post-harvest.[3][4] The Target of Rapamycin (TOR) signaling pathway is a highly conserved cellular pathway in eukaryotes, including fungi, that regulates cell growth, proliferation, and metabolism in response to nutrient availability and environmental cues. The TOR pathway is a promising target for the development of new fungicides, as its disruption can lead to significant growth defects and a reduction in the pathogenicity of fungal plant pathogens. This compound, a known mTOR inhibitor, presents a potential new mode of action for managing stone fruit diseases within an IPM framework.

Hypothetical Mechanism of Action

This compound is hypothesized to act by inhibiting the TOR kinase in fungal pathogens. In fungi, the TOR pathway is central to processes such as ribosome biogenesis, protein synthesis, and nutrient sensing. By inhibiting TOR, this compound would likely disrupt these essential cellular functions, leading to the suppression of fungal growth, sporulation, and infection. This targeted action could also potentially reduce the development of resistance compared to fungicides with other modes of action.

G cluster_fungal_cell Fungal Pathogen Cell cluster_inhibition Nutrients Nutrients TOR_Complex TOR Signaling Complex Nutrients->TOR_Complex Growth Cell Growth & Proliferation TOR_Complex->Growth Sporulation Sporulation TOR_Complex->Sporulation Infection Infection Process Growth->Infection Sporulation->Infection Antifungal_Agent_106 This compound Antifungal_Agent_106->TOR_Complex Inhibits G cluster_vitro In Vitro Efficacy cluster_vivo In Vivo Efficacy A1 Prepare Fungal Cultures (M. fructicola on PDA) A4 Inoculate Plates with Mycelial Plugs A1->A4 A2 Prepare Serial Dilutions of this compound A3 Amend PDA with Agent A2->A3 A3->A4 A5 Incubate at 25°C A4->A5 A6 Measure Mycelial Growth & Calculate Inhibition A5->A6 B1 Select Healthy Stone Fruit B2 Wound and Inoculate with M. fructicola Spores B1->B2 B3 Prepare and Apply This compound Spray B2->B3 B4 Incubate in Humid Chamber B3->B4 B5 Assess Disease Incidence and Severity B4->B5 G cluster_chemical Chemical Rotation IPM Integrated Pest Management (Stone Fruit) Monitoring Scouting & Monitoring of Disease Pressure IPM->Monitoring Cultural Cultural Practices (e.g., Sanitation, Pruning) IPM->Cultural Biological Biological Control Agents IPM->Biological Chemical Chemical Control IPM->Chemical Fungicide_A Fungicide Group A Chemical->Fungicide_A Agent_106 This compound (Novel Mode of Action) Fungicide_A->Agent_106 Fungicide_B Fungicide Group B Agent_106->Fungicide_B

References

Application Notes and Protocols: Greenhouse Efficacy Testing of Antifungal Agent 106 on Stone Fruit

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for evaluating the efficacy of a novel antifungal agent, designated "Antifungal Agent 106," against key fungal pathogens of stone fruit under controlled greenhouse conditions. The primary objectives of this protocol are to determine the agent's effectiveness in preventing and controlling brown rot, caused by Monilinia fructicola, and powdery mildew, caused by Podosphaera pannosa, on peach (Prunus persica).

These protocols are designed to yield robust and reproducible data to support the development and registration of new antifungal products. The methodologies outlined below cover plant material maintenance, inoculum preparation, inoculation procedures, antifungal agent application, and disease assessment.

Assumed Characteristics of this compound

For the purpose of this protocol, this compound is a hypothetical, locally systemic fungicide formulated as a soluble concentrate (SC). It is presumed to have both protective and curative properties. The proposed application method is foliar spray.

Experimental Protocol: Brown Rot (Monilinia fructicola) on Peach Fruit

This protocol is designed to assess the efficacy of this compound in controlling brown rot on mature peach fruit.

3.1. Materials

  • Mature, disease-free peach fruit (e.g., cv. 'Redhaven'), uniform in size and ripeness.

  • Isolate of Monilinia fructicola.

  • Potato Dextrose Agar (PDA) for fungal culture.

  • Sterile distilled water.

  • Tween-80 or similar surfactant.

  • This compound.

  • Positive control fungicide (e.g., a commercial standard).

  • Negative control (water or formulation blank).

  • Humid chambers (e.g., plastic containers with lids).

  • Sterile inoculation needle.

  • Micropipette.

  • Spraying equipment calibrated for fine mist application.

3.2. Experimental Design

  • Treatments:

    • T1: this compound - Dose 1 (e.g., X mg/L)

    • T2: this compound - Dose 2 (e.g., 2X mg/L)

    • T3: Positive Control (Standard Fungicide at recommended rate)

    • T4: Negative Control (Water or formulation blank)

    • T5: Untreated, Inoculated Control

  • Replicates: Minimum of 4 replicates per treatment.

  • Experimental Unit: A group of 10 peach fruits.

  • Arrangement: Completely Randomized Design (CRD).

3.3. Methodology

3.3.1. Inoculum Preparation

  • Culture Monilinia fructicola on PDA plates for 7-10 days at 20-25°C to encourage sporulation.[1]

  • Flood the plates with sterile distilled water containing a surfactant (e.g., 0.01% Tween-80) and gently scrape the surface with a sterile loop to dislodge conidia.

  • Filter the resulting suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the conidial concentration to 1 x 10^5 conidia/mL using a hemocytometer.[2]

3.3.2. Fruit Inoculation

  • Surface sterilize peach fruit by wiping with 70% ethanol (B145695) and allow to air dry.

  • For wounded inoculation, create a uniform, shallow wound (e.g., 1 mm deep) in the equatorial region of each fruit with a sterile needle.

  • Apply a 10 µL droplet of the prepared M. fructicola conidial suspension directly onto the wound or the unwounded surface for non-wounded assays.[2]

  • Allow the inoculum to air dry for approximately 1-2 hours.

3.3.3. Antifungal Application

  • Protective Assay: Apply this compound and control treatments 24 hours before inoculation.

  • Curative Assay: Apply this compound and control treatments 24 hours after inoculation.

  • Prepare the spray solutions of this compound and the positive control at the desired concentrations.

  • Spray the fruit until runoff, ensuring complete coverage.

  • Allow the fruit to air dry completely.

3.3.4. Incubation

  • Place the treated and inoculated fruit in humid chambers.

  • Incubate at 20-25°C with high relative humidity (>90%) for 5-7 days.[1][2]

3.4. Data Collection and Analysis

At 5 and 7 days post-inoculation, assess the following:

  • Disease Incidence (%): The percentage of fruit showing any brown rot symptoms.[3]

  • Disease Severity (Lesion Diameter): Measure the diameter of the brown rot lesion in millimeters (mm).[2][3]

3.5. Data Presentation

TreatmentApplication RateMean Disease Incidence (%) [5 DAI]Mean Disease Incidence (%) [7 DAI]Mean Lesion Diameter (mm) [5 DAI]Mean Lesion Diameter (mm) [7 DAI]
This compoundX mg/L
This compound2X mg/L
Positive ControlRec. Rate
Negative Control-
Untreated, Inoculated-

DAI: Days After Inoculation

Experimental Protocol: Powdery Mildew (Podosphaera pannosa) on Peach Seedlings

This protocol evaluates the efficacy of this compound in controlling powdery mildew on young peach seedlings.

4.1. Materials

  • Peach seedlings (e.g., cv. 'Lovell') at the 4-6 true leaf stage, free of disease.

  • Source of Podosphaera pannosa inoculum (infected leaves).

  • This compound.

  • Positive control fungicide.

  • Negative control (water or formulation blank).

  • Greenhouse with controlled temperature and humidity.

  • Spraying equipment.

4.2. Experimental Design

  • Treatments:

    • T1: this compound - Dose 1 (e.g., Y mg/L)

    • T2: this compound - Dose 2 (e.g., 2Y mg/L)

    • T3: Positive Control (Standard Fungicide at recommended rate)

    • T4: Negative Control (Water or formulation blank)

    • T5: Untreated, Inoculated Control

  • Replicates: 5-10 individual seedlings per treatment.

  • Arrangement: Randomized Complete Block Design (RCBD) to account for potential environmental gradients in the greenhouse.

4.3. Methodology

4.3.1. Inoculum Preparation and Inoculation

  • Select peach leaves heavily infected with P. pannosa.

  • Inoculate healthy seedlings by gently shaking or tapping the infected leaves over them to release conidia.

  • Alternatively, create a conidial suspension by washing infected leaves in sterile water and spraying it onto the seedlings.

  • Maintain high humidity for 24 hours post-inoculation to promote infection.

4.3.2. Antifungal Application

  • Protective Assay: Apply treatments 24 hours before inoculation.

  • Curative Assay: Apply treatments 48-72 hours after the first appearance of powdery mildew symptoms.

  • Prepare spray solutions of this compound and controls.

  • Spray seedlings to the point of runoff.

  • Allow plants to dry before returning them to the main greenhouse area.

4.3.3. Incubation

  • Maintain greenhouse conditions at 20-25°C with moderate to high humidity.[1]

  • Provide a 12-14 hour photoperiod.

4.4. Data Collection and Analysis

Assess disease at 7, 14, and 21 days after inoculation:

  • Disease Incidence (%): Percentage of leaves with visible powdery mildew colonies.

  • Disease Severity (%): Percentage of leaf area covered by powdery mildew, using a rating scale (e.g., 0-5, where 0 = no disease, 1 = 1-10%, 2 = 11-25%, 3 = 26-50%, 4 = 51-75%, 5 = >75% leaf area infected).

4.5. Data Presentation

TreatmentApplication RateMean Disease Incidence (%) [14 DAI]Mean Disease Severity (%) [14 DAI]Mean Disease Incidence (%) [21 DAI]Mean Disease Severity (%) [21 DAI]
This compoundY mg/L
This compound2Y mg/L
Positive ControlRec. Rate
Negative Control-
Untreated, Inoculated-

DAI: Days After Inoculation

Visualization of Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assess Assessment Phase Plant_Material Select Healthy Peach Fruit/Seedlings Application Apply Treatments (Protective or Curative) Plant_Material->Application Inoculum_Prep Prepare Fungal Inoculum (M. fructicola / P. pannosa) Inoculation Inoculate Plants/Fruit with Pathogen Inoculum_Prep->Inoculation Treatment_Prep Prepare this compound and Control Solutions Treatment_Prep->Application Application->Inoculation Protective Assay Inoculation->Application Curative Assay Incubation Incubate under Controlled Conditions Inoculation->Incubation Data_Collection Collect Data: - Disease Incidence - Disease Severity Incubation->Data_Collection Data_Analysis Analyze Data and Compare Treatments Data_Collection->Data_Analysis

Caption: Greenhouse testing workflow for this compound.

Safety Precautions

  • Follow all standard laboratory and greenhouse safety procedures.

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection, when handling fungal cultures and chemical agents.

  • Handle and dispose of all chemicals and biohazardous materials according to institutional and regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Antifungal Agent 106 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with the experimental antifungal agent 106 during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the poor aqueous solubility of this compound?

Like many antifungal agents, particularly those in the azole class, this compound is a hydrophobic molecule.[1] This inherent hydrophobicity leads to poor solubility in aqueous solutions like buffers and cell culture media, which can cause the compound to precipitate and lead to inaccurate and unreliable assay results.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solutions, a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) is highly recommended.[1][2][3] It is crucial to first prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted for your experiments.[1]

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a common issue when working with hydrophobic compounds.[4] The DMSO keeps the agent soluble at high concentrations, but upon dilution into a largely aqueous environment, the concentration of the agent may exceed its solubility limit, causing it to precipitate.[1][4] To address this, consider the following troubleshooting steps:

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to avoid solvent-induced toxicity to your cells.[2][4] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. An intermediate dilution step in a mixture of DMSO and your aqueous buffer before the final dilution can help.[1]

  • Vortexing During Dilution: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing to ensure rapid and uniform mixing.[4]

  • Warming the Medium: Gently warming the assay medium to the experimental temperature (e.g., 37°C) before adding the stock solution can sometimes improve solubility.[4]

Troubleshooting Guide: Persistent Precipitation

If you continue to experience precipitation of this compound after following the initial recommendations, consider the following advanced solubility enhancement strategies.

Solubility Enhancement Strategies
StrategyDescriptionKey Considerations
Co-solvents Using a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol) to increase the solubility of the hydrophobic drug in the aqueous medium.[5][6][7]The final concentration of the co-solvent must be non-toxic to the cells in the assay.[1]
pH Adjustment The solubility of many antifungal agents is pH-dependent.[8][9][10] For weakly basic drugs like many azoles, solubility can be increased in acidic conditions.[9]The chosen pH must be compatible with your in vitro assay and not affect the biological activity of the compound or the health of the cells.[8][11]
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[16]The type and concentration of cyclodextrin (B1172386) need to be optimized for your specific compound and assay.
Surfactants Amphiphilic molecules that form micelles in solution. The hydrophobic drug can partition into the hydrophobic core of these micelles, increasing its apparent solubility.[1]Non-ionic surfactants like Tween® 80 or Pluronics are often used.[1] It's crucial to use a concentration below the critical micelle concentration (CMC) and below levels that are toxic to cells.[1]
Nanoparticle Formulations Encapsulating the antifungal agent into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can significantly improve solubility and bioavailability.[17][18][19][20]This is a more advanced technique that requires specialized formulation development.
Quantitative Data on Solubility Enhancement of Antifungal Agents

The following table summarizes the reported solubility enhancement for various antifungal agents using different methods. This data can serve as a reference for optimizing the solubility of this compound.

Antifungal AgentMethodCo-former/ExcipientSolvent/MediumSolubility Increase (fold)
KetoconazoleCrystal EngineeringGlutaric acidDistilled Water~1800[21]
KetoconazoleCrystal EngineeringVanillic acidDistilled Water~268[21]
KetoconazoleCrystal EngineeringProtocatechuic acidDistilled Water~322[21]
AlbendazoleComplexationHP-β-cyclodextrinWater~10,000[12]
AlbendazoleComplexation with additiveHP-β-cyclodextrin + Sodium dodecyl sulfateWater~150,000[12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.[4]

  • Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.[4]

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized workflow based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[22][23]

  • Inoculum Preparation:

    • Culture the fungal strain on appropriate agar (B569324) plates.

    • Prepare a suspension of fungal cells in sterile saline or water.

    • Adjust the density of the suspension to a standard concentration using a spectrophotometer to achieve a specific optical density.[22]

    • Further dilute this standardized inoculum in the test medium (e.g., RPMI 1640).

  • Drug Dilution:

    • Prepare serial twofold dilutions of the this compound stock solution in the test medium in a 96-well microtiter plate.

    • Ensure the final concentration of DMSO is consistent across all wells, including the vehicle control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[24]

  • Endpoint Determination:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[22]

    • For azoles, the endpoint is often defined as a 50% reduction in growth (turbidity) compared to the growth control.[24]

Visualizations

Signaling Pathways Targeted by Antifungal Agents

Many antifungal agents, including azoles, target the ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[25][26]

Antifungal_Target_Pathway AcetylCoA Acetyl-CoA Lanosterol Lanosterol AcetylCoA->Lanosterol Multiple Steps Enzyme 14-α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Azoles Azole Antifungals (e.g., this compound) Azoles->Enzyme Inhibition Enzyme->Ergosterol Solubility_Workflow Start Start: Poor Solubility of This compound StockSolution Prepare High-Concentration Stock in 100% DMSO Start->StockSolution Dilution Dilute in Aqueous Buffer StockSolution->Dilution PrecipitationCheck Precipitation Occurs? Dilution->PrecipitationCheck Troubleshoot Troubleshoot Dilution Method: - Stepwise Dilution - Vortexing - Warming PrecipitationCheck->Troubleshoot Yes Success Solubility Improved: Proceed with Assay PrecipitationCheck->Success No Troubleshoot->Dilution AdvancedMethods Implement Advanced Methods: - Co-solvents - pH Adjustment - Cyclodextrins - Surfactants Troubleshoot->AdvancedMethods If still precipitating AdvancedMethods->Dilution Failure Still Poor Solubility: Consider Nanoparticle Formulation AdvancedMethods->Failure If still precipitating Solubility_Enhancement_Logic PoorSolubility Poor Aqueous Solubility of This compound DMSO Use of DMSO (Stock Solution) PoorSolubility->DMSO Cosolvents Co-solvents (e.g., Ethanol, PG) PoorSolubility->Cosolvents pH pH Adjustment PoorSolubility->pH Cyclodextrins Cyclodextrins (e.g., HP-β-CD) PoorSolubility->Cyclodextrins Surfactants Surfactants (e.g., Tween 80) PoorSolubility->Surfactants Nanoparticles Nanoparticle Formulations PoorSolubility->Nanoparticles

References

Technical Support Center: Overcoming Fungicide Resistance in Monilinia fructicola

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating fungicide resistance in Monilinia fructicola, the causal agent of brown rot in stone fruits. While resistance to benzoic acid fungicides is not widely documented in the literature, the principles and experimental approaches outlined here for other fungicide classes provide a robust framework for studying and overcoming potential resistance.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of fungicide resistance in Monilinia fructicola?

A1: Fungicide resistance in M. fructicola typically arises from genetic mutations that alter the fungicide's target site, reduce its uptake, or increase its efflux from the fungal cell. For example, resistance to benzimidazole (B57391) fungicides is often linked to point mutations in the β-tubulin gene.[1] Similarly, resistance to demethylation inhibitor (DMI) fungicides can be associated with the presence of a mobile genetic element ('Mona') upstream of the sterol 14α-demethylase (MfCYP51) gene, leading to its overexpression.

Q2: How can I determine if my Monilinia fructicola isolates are resistant to a specific fungicide?

A2: The most common method is to determine the effective concentration that inhibits 50% of growth (EC50 value) through in vitro mycelial growth assays.[1][2] This involves growing the fungal isolates on media amended with a range of fungicide concentrations and measuring the radial growth. A significant increase in the EC50 value of a field isolate compared to a known sensitive (baseline) isolate indicates resistance. Discriminatory dose assays, where isolates are grown on a single fungicide concentration that separates sensitive from resistant populations, are also used for rapid screening.[3]

Q3: Are there fitness costs associated with fungicide resistance in Monilinia fructicola?

A3: Fitness costs, such as reduced growth rate, sporulation, or virulence, can be associated with fungicide resistance. However, this is not always the case. Some studies have shown that resistant mutants of M. fructicola exhibit little to no fitness penalty, allowing them to persist in the population even in the absence of the fungicide.[4][5] Temperature sensitivity has been observed in some benzimidazole-resistant isolates.[1]

Q4: What strategies can be employed in the lab to overcome or manage fungicide resistance?

A4: In a research context, strategies to overcome resistance can include:

  • Investigating fungicide mixtures: Combining fungicides with different modes of action can be more effective than single-fungicide applications.[6]

  • Exploring alternative compounds: Natural products and their derivatives, such as benzylidene-cycloalkanones, have shown efficacy against M. fructicola and may have different target sites.[7]

  • Identifying resistance-breaking molecules: Research into compounds that can reverse resistance mechanisms, such as efflux pump inhibitors, is an active area of investigation.

  • Understanding the genetic basis of resistance: Identifying the specific mutations or genes responsible for resistance can aid in the development of targeted molecular diagnostics and novel fungicides.

Troubleshooting Guides for Experimental Workflows

Issue 1: High variability in EC50 values between experimental replicates.

  • Possible Cause: Inconsistent inoculum plugs.

    • Troubleshooting Step: Ensure that mycelial plugs are taken from the actively growing edge of a young, healthy culture and are of a uniform size.[1]

  • Possible Cause: Uneven distribution of the fungicide in the agar (B569324) medium.

    • Troubleshooting Step: Add the fungicide to the molten agar when it has cooled to around 50-55°C and mix thoroughly before pouring the plates to ensure even distribution.

  • Possible Cause: Spore suspension not properly quantified.

    • Troubleshooting Step: Use a hemacytometer to accurately determine the spore density of your inoculum.[8]

Issue 2: No clear dose-response curve in mycelial growth inhibition assays.

  • Possible Cause: Inappropriate range of fungicide concentrations.

    • Troubleshooting Step: Conduct a preliminary range-finding experiment with a wide spread of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) to identify the concentrations that cause partial inhibition.

  • Possible Cause: The isolate is highly resistant.

    • Troubleshooting Step: Extend the upper range of your fungicide concentrations. For some highly resistant isolates, the EC50 can be significantly higher than for sensitive isolates.[9]

  • Possible Cause: The fungicide is unstable in the medium or under your incubation conditions.

    • Troubleshooting Step: Review the chemical properties of your fungicide. Prepare fresh stock solutions and amended media for each experiment.

Issue 3: Difficulty in isolating single-spore cultures of Monilinia fructicola.

  • Possible Cause: Low spore viability.

    • Troubleshooting Step: Use fresh, actively sporulating cultures for spore harvesting. Cultures grown on V8 juice agar or peach-based media often produce abundant conidia.[9]

  • Possible Cause: Spore suspension is too concentrated.

    • Troubleshooting Step: Perform serial dilutions of the initial spore suspension and plate out the higher dilutions to obtain well-separated colonies.

Quantitative Data Summary

Table 1: EC50 Values of Various Fungicides against Monilinia fructicola

Fungicide ClassFungicideIsolate PhenotypeEC50 (µg/mL)Reference
BenzimidazoleBenomylLow Resistance0.5 - 4.0[1]
BenzimidazoleBenomylHigh Resistance> 50[1]
BenzimidazoleThiophanate-methylResistant0.99 - 57.59[9]
DMIPropiconazoleSensitive< 0.3[3]
DMITebuconazoleSensitive (no DMI use)0.04[10]
DMITebuconazoleResistant (>5 DMI sprays)21.17[10]
SDHIBoscalidSensitive< 0.72[11]
SDHIBoscalidResistant≥ 2.1[11]
QoIAzoxystrobinSensitive0.05 (in 2002)[10]
QoIAzoxystrobinReduced Sensitivity0.44 (in 2008)[10]

Detailed Experimental Protocols

Protocol 1: Determination of EC50 Values using a Mycelial Growth Assay

This protocol is adapted from methodologies described for determining fungicide sensitivity in M. fructicola.[1]

  • Isolate Preparation: Culture M. fructicola isolates on potato dextrose agar (PDA) for 3-5 days at 24°C.

  • Fungicide Stock Solution: Prepare a stock solution of the test fungicide (e.g., benzoic acid) in an appropriate solvent (e.g., ethanol (B145695) or DMSO).

  • Media Preparation:

    • Prepare PDA and autoclave.

    • Allow the agar to cool to approximately 50-55°C in a water bath.

    • Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µg/mL). Also, prepare control plates with the solvent alone.

    • Pour the amended and control media into 90 mm Petri dishes.

  • Inoculation:

    • Using a 5 mm cork borer, take mycelial plugs from the actively growing edge of the M. fructicola cultures.

    • Place one plug, mycelial side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at 24°C for 3-4 days.

  • Data Collection:

    • Measure the colony diameter in two perpendicular directions for each plate.

    • Subtract the diameter of the initial mycelial plug (5 mm) from the average colony diameter.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control.

    • Use probit or log-probit regression analysis to determine the EC50 value, which is the concentration of the fungicide that inhibits mycelial growth by 50%.

Visualizations

cluster_0 Factors Influencing Resistance Development cluster_1 Experimental Workflow for Resistance Monitoring A High Fungicide Selection Pressure D Resistant Population Dominance A->D B Single-Site Mode of Action B->D C Pathogen's Genetic Plasticity C->D E Sample Collection (Infected Fruit) F Isolate Purification (Single Spore) E->F G In Vitro Sensitivity Assay (EC50 Determination) F->G I Molecular Analysis (Gene Sequencing) F->I H Data Analysis & Resistance Classification G->H J Identification of Resistance Mechanism H->J I->J cluster_0 Hypothetical Signaling Pathway for Fungicide Response & Resistance A Fungicide Application (e.g., Benzoic Acid) B Cellular Stress (e.g., Oxidative Stress) A->B C Stress-Activated Signaling Cascade B->C D Activation of Transcription Factors C->D E Upregulation of Detoxification Genes (e.g., Efflux Pumps) D->E G Reduced Fungicide Sensitivity / Resistance E->G F Target Site Modification (e.g., β-tubulin mutation) F->G

References

Optimizing the application timing of Antifungal agent 106 for brown rot

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 106

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during the experimental evaluation of this compound for the control of brown rot, caused by Monilinia fructicola.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel compound hypothesized to inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. This disruption leads to osmotic instability and subsequent cell lysis in Monilinia fructicola.

Q2: What are the critical time points for the application of this compound to control brown rot?

A2: The most critical periods for application are during flowering (from early bloom to petal fall) and the pre-harvest period (3-4 weeks before harvest).[1] Early applications are crucial to prevent latent infections that can become active on ripening fruit.[1]

Q3: What environmental conditions favor brown rot infection and should trigger the application of this compound?

A3: Brown rot development is favored by warm, wet, and humid weather.[2] Infection can occur with only a few hours of wetness on the blossoms or fruit, particularly at temperatures between 68°F and 77°F.[2][3] Application of this compound is recommended prior to anticipated rain events during critical growth stages.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, prepare a 10 mg/mL stock solution in 100% DMSO. Stock solutions should be stored at -20°C and are stable for up to six months. Avoid repeated freeze-thaw cycles. The final concentration of DMSO in aqueous-based assays should not exceed 1% to avoid solvent-induced fungal growth inhibition.

Troubleshooting Guides

Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.

Potential CauseTroubleshooting Step
Inoculum Preparation Error Ensure the conidial suspension is prepared from a fresh (7-10 day old) culture and standardized to the correct density (e.g., 1 x 10⁵ conidia/mL) using a hemocytometer or spectrophotometer.
Incomplete Solubilization Ensure this compound is fully dissolved in DMSO before preparing serial dilutions. Vortex the stock solution thoroughly.
Edge Effects in Microtiter Plates Evaporation from outer wells can alter concentrations. Avoid using the outermost wells for experimental samples or fill them with sterile water to maintain humidity.
Subjective Endpoint Reading For fungistatic agents, the MIC should be read as the lowest concentration causing a significant (e.g., ≥50%) reduction in turbidity compared to the growth control. Using a microplate reader for an objective optical density measurement is recommended.

Issue 2: this compound shows lower than expected efficacy in fruit bioassays.

Potential CauseTroubleshooting Step
Incorrect Application Timing Fruit becomes significantly more susceptible as it ripens. Ensure application timing corresponds to the most susceptible fruit stages (pre-harvest).
Fungicide Wash-off If irrigation or rainfall occurs shortly after application, the agent may be washed off. Allow for an adequate drying period before any water exposure.
Resistant Fungal Strain The M. fructicola strain used may have intrinsic or developed resistance. Include a known susceptible control strain in your experiments to validate the assay.
Wounded Fruit The bioassay may be compromised if fruit is wounded, as this provides an easy entry point for the fungus. Use unwounded, healthy fruit for a standardized assay.

Issue 3: Phytotoxicity observed on plant tissues.

Potential CauseTroubleshooting Step
High Concentration The concentration of this compound may be too high. Perform a dose-response curve on host plant tissue to determine the maximum non-phytotoxic concentration.
Adverse Reaction with Other Compounds If used in a tank mix, this compound may react with other components. Test the agent alone to confirm the source of phytotoxicity.
Environmental Stress High temperatures or intense sunlight can exacerbate phytotoxic effects. Apply during cooler parts of the day.

Data Presentation

Table 1: Efficacy of this compound Application Timing on Brown Rot Incidence in Peach Fruit

Application TimingMean Disease Incidence (%)Standard DeviationPercent Control (%)
Unsprayed Control85.25.40.0
Full Bloom42.54.150.1
Petal Fall38.13.955.3
3 Weeks Pre-Harvest15.72.881.6
1 Week Pre-Harvest12.32.585.6
Full Bloom + 1 Week Pre-Harvest8.91.989.6

Percent Control is calculated relative to the unsprayed control.

Experimental Protocols

Protocol 1: In Vitro Microdilution Assay for MIC Determination
  • Preparation of this compound Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using Potato Dextrose Broth (PDB) to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL. Ensure the final DMSO concentration is ≤1%.

  • Inoculum Preparation:

    • Harvest conidia from a 7-10 day old culture of M. fructicola grown on Potato Dextrose Agar (PDA).

    • Suspend conidia in sterile saline with 0.05% Tween 80.

    • Adjust the suspension to a final concentration of 1 x 10⁵ conidia/mL using a hemocytometer.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antifungal dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plate at 25°C for 48-72 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a ≥50% reduction in turbidity compared to the growth control, as determined by visual inspection or by reading the optical density at 600 nm.

Protocol 2: In Vivo Detached Fruit Bioassay
  • Fruit Preparation:

    • Select mature, unwounded stone fruit (e.g., peaches).

    • Surface sterilize the fruit by wiping with 70% ethanol (B145695) and allow to air dry.

  • Fungicide Application:

    • Prepare a working solution of this compound at the desired concentration in sterile water (with ≤1% DMSO).

    • Spray the fruit until runoff and allow them to air dry completely in a sterile environment. Control fruit are sprayed with a solution containing only sterile water and DMSO.

  • Inoculation:

    • Prepare a conidial suspension of M. fructicola at 1 x 10⁵ conidia/mL in sterile water.

    • Place a 10 µL droplet of the conidial suspension onto the surface of each treated and control fruit.

  • Incubation and Assessment:

    • Place the fruit in a humid chamber at 25°C for 5-7 days.

    • Assess the disease incidence (percentage of infected fruit) and disease severity (lesion diameter in mm) for each treatment.

Visualizations

cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall Ergosterol Ergosterol Glucan_Synthase β-(1,3)-Glucan Synthase Beta_Glucan β-(1,3)-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall_Integrity Cell Wall Integrity Beta_Glucan->Cell_Wall_Integrity Lysis Cell Lysis Cell_Wall_Integrity->Lysis Disruption leads to Agent_106 This compound Agent_106->Glucan_Synthase Inhibition

Caption: Proposed mechanism of action for this compound.

start Start: Inconsistent MIC Results q1 Is inoculum standardized correctly? (e.g., 1x10⁵ conidia/mL) start->q1 sol1 Action: Re-standardize inoculum using a hemocytometer. q1->sol1 No q2 Are outer wells of the plate being used? q1->q2 Yes end Problem Resolved sol1->end sol2 Action: Avoid outer wells or fill with sterile water to maintain humidity. q2->sol2 Yes q3 Is endpoint reading subjective? q2->q3 No sol2->end sol3 Action: Use a plate reader to measure optical density for objective results. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for inconsistent MIC results.

prep 1. Prepare Agent 106 Dilutions (128 to 0.125 µg/mL in PDB) plate 3. Add 100µL Inoculum to Plate Wells prep->plate inoculum 2. Prepare Standardized Inoculum (M. fructicola at 1x10⁵ conidia/mL) inoculum->plate incubate 4. Incubate at 25°C for 48-72 hours plate->incubate read 5. Read MIC (≥50% growth inhibition) incubate->read

Caption: Experimental workflow for in vitro MIC determination.

References

Technical Support Center: Addressing Phytotoxicity of New Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address phytotoxicity concerns associated with new antifungal compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during phytotoxicity testing of new antifungal compounds.

Problem Possible Cause Recommended Solution
No seed germination in both control and treated groups. - Seeds are not viable. - Improper germination conditions (e.g., temperature, light, moisture).- Use seeds from a reputable supplier and check the expiration date. - Ensure germination conditions are optimal for the chosen plant species.[1]
High variability in plant growth within the same treatment group. - Inconsistent application of the test compound. - Genetic variability within the plant species. - Uneven environmental conditions (e.g., light, water).- Ensure uniform application of the test compound to all plants in a treatment group. - Use a genetically uniform plant variety if possible. - Maintain consistent environmental conditions for all replicates.
Phytotoxicity symptoms observed in the control group. - Contamination of the growth medium or water. - Environmental stress factors (e.g., extreme temperatures, improper lighting).- Use sterile growth medium and purified water. - Ensure the experimental environment is free from stressors.[2]
Difficulty distinguishing between phytotoxicity and disease symptoms. - Symptoms can be very similar (e.g., chlorosis, necrosis).- Phytotoxicity symptoms often appear suddenly and uniformly after application and do not spread to new growth.[3][4] - Disease symptoms typically develop over time and may show signs of the pathogen (e.g., fungal growth).
Inconsistent results between experiments. - Variation in experimental conditions. - Differences in the age or health of the test plants.- Standardize all experimental parameters, including temperature, humidity, light intensity, and photoperiod. - Use plants of the same age and developmental stage for all experiments.
No dose-response relationship observed. - The tested concentration range is too narrow or not appropriate. - The compound has a non-linear dose-response curve.- Conduct a preliminary range-finding experiment to determine the appropriate concentration range. - Test a wider range of concentrations with more data points.
Edge effects observed in multi-well plates or trays. - Differential exposure to light or temperature at the edges. - Evaporation of the test solution from the outer wells.- Randomize the placement of treatments within the experimental setup. - Use a lid or seal the plates to minimize evaporation.

Frequently Asked Questions (FAQs)

1. What are the most common visual symptoms of phytotoxicity caused by antifungal compounds?

Common symptoms include:

  • Chlorosis: Yellowing of leaf tissue.

  • Necrosis: Browning or death of plant tissue, which can appear as spots or at the leaf margins.[4]

  • Stunting: Reduced overall plant growth, including smaller leaves, shorter stems, and less root development.[3]

  • Leaf distortion: Curling, cupping, or twisting of leaves.[3][5]

  • Reduced seed germination: Failure of seeds to sprout.

  • Inhibition of root elongation: Shorter roots compared to control plants.[6]

2. How can I be sure that the observed symptoms are due to the antifungal compound and not another factor?

To confirm phytotoxicity, it is crucial to:

  • Include a negative control group: Plants that are not exposed to the antifungal compound but are otherwise treated identically.[2]

  • Include a positive control group: Plants treated with a compound known to cause phytotoxicity.

  • Observe a dose-response relationship: As the concentration of the antifungal compound increases, the severity of the phytotoxicity symptoms should also increase.

  • Ensure reproducibility: Repeat the experiment to see if the same symptoms are consistently observed.

3. What factors can influence the phytotoxicity of a new antifungal compound?

Several factors can affect the phytotoxicity of a compound:

  • Concentration: Higher concentrations are more likely to be toxic.[3]

  • Formulation: The inert ingredients and adjuvants in a formulation can influence its phytotoxicity.

  • Plant species and variety: Some plants are more sensitive to certain chemicals than others.[4]

  • Plant growth stage: Seedlings and rapidly growing plants are often more susceptible.[3]

  • Environmental conditions: High temperatures and humidity can increase the risk of phytotoxicity.[4]

  • Plant health: Stressed or unhealthy plants are more vulnerable to chemical injury.[5]

4. How long should I wait to observe phytotoxicity symptoms after applying the compound?

Phytotoxicity symptoms can appear within a few hours to several days after application.[3] It is recommended to observe the plants for at least 7 to 14 days to fully assess the effects.

5. Can a plant recover from phytotoxicity?

In cases of mild phytotoxicity, plants may recover, and new growth may appear healthy.[3] However, severe damage is often irreversible.

Data Presentation

Table 1: Phytotoxicity of Selected Antifungal Compounds on Non-Target Plants

Antifungal CompoundPlant SpeciesEndpointValueReference
TebuconazoleLemna minorEC50 (Growth Inhibition)1.552 mg/L[7]
MetconazoleLemna minorEC50 (Growth Inhibition)0.132 mg/L[7]
FludioxonilScenedesmus rubescensGrowth Inhibition at 50 µg/L (24h)Up to 82.34%[7]
ChalepinAgrostis stoloniferaSeed Germination Inhibition50% at 1 mM[8]
ChalepinLemna paucicostataIC50 (Growth Inhibition)168 µM[8]
AnhydrofusarubinLactuca sativa & Agrostis stoloniferaSeed Germination Inhibition100% at 1 mg/mL[9]
JavanicinLemna paucicostataIC50 (Growth Inhibition)31 µM[9]
DifenoconazoleTriticum aestivum (Wheat)Growth InhibitionSignificant at various concentrations[10]

*EC50: The concentration that causes a 50% reduction in a measured response (e.g., growth). *IC50: The concentration that causes 50% inhibition of a particular process (e.g., germination).

Experimental Protocols

Seed Germination and Root Elongation Assay

Objective: To assess the effect of a new antifungal compound on seed germination and early seedling growth.

Materials:

  • Test seeds (e.g., lettuce, radish, cucumber)

  • Petri dishes with filter paper

  • Test compound stock solution

  • Solvent (if applicable, e.g., DMSO, acetone)

  • Deionized water

  • Incubator with controlled temperature and light

Methodology:

  • Prepare a series of dilutions of the test compound from the stock solution. The final solvent concentration should be consistent across all treatments and the control.

  • Place one sheet of filter paper in each Petri dish.

  • Add a defined volume (e.g., 5 mL) of each test solution or the control solution (deionized water with solvent, if applicable) to the filter paper in the Petri dishes.

  • Place a specific number of seeds (e.g., 20) evenly on the moistened filter paper in each dish.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the dishes in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 72 hours).[1]

  • After the incubation period, count the number of germinated seeds in each dish. A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

  • Measure the length of the primary root of each germinated seedling.

  • Calculate the germination percentage and the average root length for each treatment and the control.

  • Express the results as a percentage of the control and calculate the IC50 values for germination and root elongation.

Chlorophyll (B73375) Content Measurement

Objective: To determine the effect of a new antifungal compound on the chlorophyll content of plant leaves as an indicator of phytotoxicity.

Materials:

  • Fresh leaf tissue from treated and control plants

  • 80% acetone (B3395972) or 100% methanol

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Quartz sand (optional, to aid in grinding)

Methodology:

  • Collect a known weight (e.g., 100 mg) of fresh leaf tissue from both treated and control plants.

  • Grind the leaf tissue with a small amount of 80% acetone (or methanol) and a pinch of quartz sand in a mortar and pestle until the tissue is completely white.

  • Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube.

  • Bring the final volume to a known amount (e.g., 10 mL) with 80% acetone.

  • Centrifuge the homogenate at a high speed (e.g., 5000 rpm) for 10 minutes to pellet the cell debris.

  • Carefully transfer the supernatant to a clean tube.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.[11]

  • Calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations using the following equations (for 80% acetone):

    • Chlorophyll a (mg/L) = 12.7(A663) - 2.69(A645)

    • Chlorophyll b (mg/L) = 22.9(A645) - 4.68(A663)

    • Total Chlorophyll (mg/L) = 20.2(A645) + 8.02(A663)

  • Express the chlorophyll content as mg/g of fresh leaf weight.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_report Reporting A Prepare Test Compound Stock Solution C Prepare Serial Dilutions and Control Solutions A->C B Select and Prepare Test Plants/Seeds D Compound Application (e.g., foliar spray, soil drench) B->D C->D E Incubation under Controlled Conditions D->E F Visual Assessment of Phytotoxicity Symptoms E->F G Quantitative Measurements (e.g., growth, chlorophyll) E->G H Data Analysis (e.g., IC50, statistical tests) F->H G->H I Interpretation of Results and Conclusion H->I

Caption: Experimental workflow for phytotoxicity assessment.

Signaling_Pathway cluster_stress Stress Perception cluster_signal Signal Transduction cluster_response Cellular Response Stress Antifungal Compound (Chemical Stress) Ca_influx Ca2+ Influx Stress->Ca_influx ROS Reactive Oxygen Species (ROS) Production Stress->ROS JA_biosynthesis Jasmonic Acid (JA) Biosynthesis Ca_influx->JA_biosynthesis ROS->JA_biosynthesis Gene_expression Stress-responsive Gene Expression JA_biosynthesis->Gene_expression Growth_inhibition Growth Inhibition Gene_expression->Growth_inhibition Cell_death Cell Death Gene_expression->Cell_death

Caption: Simplified signaling pathway of phytotoxicity.

References

Troubleshooting inconsistent results in Antifungal agent 106 bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 106. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during bioassays, ensuring the generation of consistent and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound.

Guide 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values

Question: We are observing significant variability in the MIC values for this compound across different experiments. What are the potential causes and solutions?

Answer: Inconsistent MIC values are a frequent challenge in antifungal susceptibility testing.[1][2][3][4] Several factors can contribute to this variability. A systematic approach to troubleshooting is recommended.

Potential Causes and Recommended Solutions for MIC Variability

Potential Cause Recommended Solution Detailed Explanation
Inoculum Preparation Standardize inoculum density using a spectrophotometer (0.5 McFarland standard).The density of the fungal inoculum is a critical factor influencing MIC values.[2][5] Using a spectrophotometer to adjust the suspension to a 0.5 McFarland standard ensures a consistent starting concentration of fungal cells (approximately 1-5 x 10⁶ CFU/mL for yeast).[3]
Drug Solubility & Precipitation Ensure this compound is fully dissolved in the stock solvent (e.g., DMSO) before serial dilution. Visually inspect wells for any precipitate.Poor solubility can lead to inaccurate drug concentrations in the assay wells.[2] If precipitation is observed, consider preparing a fresh stock solution and ensuring the final concentration in the assay medium does not exceed its solubility limit.
Assay Medium Composition Use standardized media such as RPMI-1640 with L-glutamine, buffered with MOPS, to maintain a stable pH.The pH and nutrient content of the medium can affect both fungal growth and the activity of the antifungal agent.[2][6] Standardized media are crucial for inter-laboratory reproducibility.[7]
Incubation Time & Temperature Adhere strictly to a consistent incubation time and temperature as specified in the protocol (e.g., 24-48 hours at 35°C).Fungal growth rates are sensitive to these parameters. Reading results too early or too late can lead to incorrect MIC determinations.[2][8]
Edge Effects in Microtiter Plates Avoid using the outermost wells of 96-well plates for experimental samples. Instead, fill them with sterile water or media.Evaporation from the outer wells can concentrate the antifungal agent and media components, leading to falsely elevated or lowered MICs.[1]
Subjectivity in Endpoint Reading Use a spectrophotometric plate reader to determine the MIC as the lowest concentration that inhibits growth by ≥50% compared to the growth control.Visual determination of MIC endpoints can be subjective.[1] A plate reader provides a more objective and quantitative measurement.[3]

Guide 2: No Apparent Antifungal Activity

Question: We are not observing the expected antifungal activity with this compound. What should we investigate?

Answer: A complete lack of activity can be due to issues with the compound's integrity, the assay setup, or the specific fungal strain being tested.

Troubleshooting Lack of Antifungal Activity

Potential Cause Recommended Solution
Compound Degradation Use a fresh vial of this compound. Ensure proper storage conditions and avoid repeated freeze-thaw cycles of the stock solution.[1]
Incorrect Dilutions Double-check all calculations for the serial dilutions. An error in this step can lead to significantly lower-than-expected drug concentrations.[1]
Fungal Resistance The fungal strain being tested may have intrinsic or acquired resistance to the agent's mechanism of action.[7] Verify the identity and expected susceptibility profile of your strain.
Inactive Inoculum Confirm the viability of your fungal culture before preparing the inoculum for the assay.[2]
Reagent or Media Issues Prepare fresh media and solutions to rule out contamination or degradation of essential components.[1]

Experimental Protocols

Adherence to standardized protocols is critical for reproducibility.

Protocol 1: Broth Microdilution Assay for MIC Determination (Adapted from CLSI M27)

This protocol outlines the standardized method for determining the MIC of this compound against yeast species.

  • Preparation of this compound:

    • Reconstitute this compound in 100% DMSO to a stock concentration of 10 mg/mL.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired final concentration range. Ensure the final DMSO concentration is consistent and non-inhibitory (typically ≤1%).

  • Inoculum Preparation:

    • From a fresh culture (e.g., Sabouraud Dextrose Agar), suspend fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (this corresponds to approx. 1-5 x 10⁶ CFU/mL).[3]

    • Dilute this suspension in RPMI-1640 medium to the final required inoculum density (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Assay Procedure:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

    • Include a drug-free well (growth control) and an uninoculated well (sterility control).

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control.[3] This can be assessed visually or by reading the optical density (OD) with a spectrophotometer.

Visualizations

Hypothetical Signaling Pathway for this compound

To aid in understanding potential mechanisms of action and resistance, we propose that this compound acts by inhibiting the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This is a common mechanism for antifungal drugs like echinocandins.[9][10][11]

G cluster_membrane Fungal Cell Membrane cluster_cellwall Fungal Cell Wall FKS1 FKS1 Subunit GlucanSynthase β-(1,3)-D-glucan Synthase Complex FKS1->GlucanSynthase part of Glucan β-(1,3)-D-glucan CellWall Cell Wall Integrity Glucan->CellWall Agent106 This compound Agent106->GlucanSynthase inhibits GlucanSynthase->Glucan Stress Cell Wall Stress GlucanSynthase->Stress UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Lysis Cell Lysis Stress->Lysis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Troubleshooting MIC Variability

This diagram provides a logical workflow for diagnosing the root cause of inconsistent results in your bioassays.

G Start Inconsistent MIC Results Observed CheckInoculum Verify Inoculum Standardization (0.5 McFarland) Start->CheckInoculum CheckCompound Check Compound Solubility & Dilutions CheckInoculum->CheckCompound CheckConditions Review Assay Conditions (Media, Incubation, Plates) CheckCompound->CheckConditions CheckEndpoint Standardize Endpoint Reading (Use Spectrophotometer) CheckConditions->CheckEndpoint Consistent Results Consistent CheckEndpoint->Consistent Issue Resolved Inconsistent Still Inconsistent CheckEndpoint->Inconsistent Issue Persists ContactSupport Contact Technical Support Inconsistent->ContactSupport

Caption: Workflow for troubleshooting inconsistent MIC results.

Logical Relationships in Assay Setup

This diagram illustrates the key relationships between different components of the antifungal bioassay that must be controlled to ensure accurate results.

G cluster_inputs Experimental Inputs cluster_process Assay Process cluster_output Result Agent This compound (Solubility, Concentration) MIC MIC Value (Accuracy, Reproducibility) Agent->MIC affects Fungus Fungal Inoculum (Density, Viability) Fungus->MIC affects Media Assay Medium (pH, Nutrients) Media->MIC affects Incubation Incubation (Time, Temperature) Incubation->MIC affects

Caption: Key factors influencing antifungal bioassay outcomes.

References

Enhancing the stability of Antifungal agent 106 in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antifungal Agent 106. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the stability of Agent 106 in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a novel azole derivative, is susceptible to two primary degradation pathways: oxidation and hydrolysis.[1] Oxidation typically occurs at the piperazine (B1678402) ring, while hydrolysis involves the cleavage of the ester linkage, a reaction that is catalyzed by acidic or basic conditions.[1][2][3]

Q2: How does pH influence the stability of Agent 106 in aqueous formulations?

A2: The stability of Agent 106 is highly pH-dependent. The optimal pH range for stability in aqueous solutions is between 5.5 and 6.5. Outside of this range, the rate of hydrolysis increases significantly. Formulations with a pH below 4.5 or above 7.5 show a rapid loss of potency.

Q3: My liquid formulation of Agent 106 is showing a slight yellow discoloration over time. What is the likely cause?

A3: A yellow discoloration is a common indicator of oxidative degradation of Agent 106. This can be triggered by exposure to atmospheric oxygen, certain excipients, or trace metal ions. It is often accompanied by a decrease in potency.[4] We recommend performing an analysis of degradation products to confirm the cause.

Q4: Can I use standard antioxidants to prevent the oxidation of Agent 106?

A4: Yes, incorporating antioxidants is a highly effective strategy. We recommend using butylated hydroxytoluene (BHT) or ascorbic acid. The choice and concentration will depend on your specific formulation (e.g., aqueous vs. lipid-based). It is crucial to establish compatibility between the chosen antioxidant and other excipients.

Q5: What formulation strategies can enhance the overall stability and delivery of Agent 106?

A5: For enhanced stability, consider advanced formulation strategies such as encapsulation in vesicular systems like liposomes or ethosomes. These carriers can protect Agent 106 from harsh environmental factors. Additionally, microemulsions can improve both thermodynamic stability and solubility. For solid dosage forms, careful selection of compatible excipients is critical to prevent destabilizing interactions.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in a New Liquid Formulation

If you observe a significant loss of Agent 106 potency (e.g., >10% loss in 2 weeks at room temperature), follow this troubleshooting workflow.

G start Potency Loss Detected check_ph Measure Formulation pH start->check_ph ph_range Is pH between 5.5 - 6.5? check_ph->ph_range adjust_ph Adjust pH with Buffering Agent (e.g., Citrate, Phosphate) ph_range->adjust_ph No check_oxidation Assess for Oxidation (e.g., Discoloration, Peroxide Value) ph_range->check_oxidation Yes retest Re-test Stability adjust_ph->retest oxidation_present Oxidation Signs Present? check_oxidation->oxidation_present add_antioxidant Add Antioxidant (e.g., BHT) and/or Chelating Agent (e.g., EDTA) oxidation_present->add_antioxidant Yes check_storage Review Storage Conditions oxidation_present->check_storage No add_antioxidant->retest improper_storage Exposed to Light/High Temp? check_storage->improper_storage correct_storage Store in Light-Resistant Container at Controlled Room Temperature improper_storage->correct_storage Yes improper_storage->retest No correct_storage->retest

Caption: Troubleshooting workflow for potency loss.

Issue 2: Phase Separation or Precipitation in a Cream Formulation

Phase separation in semi-solid formulations can indicate physical or chemical instability.

  • Excipient Incompatibility: The issue may stem from an interaction between Agent 106 and one or more excipients. Review the compatibility data for all components. Techniques like Differential Scanning Calorimetry (DSC) can be valuable for screening potential interactions.

  • pH Shift: A change in the formulation's pH can alter the solubility of Agent 106, leading to precipitation. Measure the pH of the separated phases and compare it to the initial specification.

  • Improper Homogenization: Ensure that the manufacturing process provides sufficient shear and homogenization to create a stable emulsion.

  • Temperature Effects: Exposing the cream to temperature cycles (heating/cooling) can break the emulsion. Evaluate stability under accelerated temperature conditions.

Quantitative Data Summary

The following tables summarize the stability of a 1% Agent 106 aqueous solution under various stress conditions.

Table 1: Effect of pH on Agent 106 Stability at 40°C for 4 Weeks

pH% Remaining Agent 106AppearancePrimary Degradant
4.078.5%Clear, ColorlessHydrolysis Product A
5.092.1%Clear, ColorlessHydrolysis Product A
6.0 99.2% Clear, Colorless None Detected
7.091.5%Clear, ColorlessHydrolysis Product A
8.081.3%Faint Yellow TintHydrolysis & Oxidation Products

Table 2: Effect of Antioxidants on Agent 106 Stability (pH 6.0) at 40°C/75% RH for 4 Weeks

Formulation% Remaining Agent 106Appearance
Control (No Antioxidant)94.5%Faint Yellow Tint
+ 0.02% Ascorbic Acid 99.5% Clear, Colorless
+ 0.01% BHT 99.3% Clear, Colorless

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of Agent 106

This protocol is used to identify potential degradation products and pathways.

  • Preparation: Prepare five separate solutions of Agent 106 at 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis: Add 1N HCl to one solution to achieve a final acid concentration of 0.1N. Heat at 60°C for 48 hours.

  • Base Hydrolysis: Add 1N NaOH to a second solution to achieve a final base concentration of 0.1N. Keep at room temperature for 8 hours.

  • Oxidation: To a third solution, add 30% hydrogen peroxide to achieve a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat a fourth solution at 80°C for 72 hours, protected from light and moisture.

  • Photostability: Expose the fifth solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a target concentration. Analyze using a stability-indicating HPLC method to determine the percentage of degradation and profile of degradants.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Solution of Agent 106 acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, RT) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (ICH Q1B) prep->photo analysis Neutralize & Dilute Samples acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis hplc Analyze via Stability-Indicating HPLC Method analysis->hplc result Identify Degradation Pathways & Products hplc->result G cluster_pathways Degradation Pathways of Agent 106 agent This compound (Ester Linkage, Piperazine Ring) hydrolysis Hydrolysis Product A (Cleaved Ester) agent->hydrolysis H+ / OH- (pH < 5.5 or > 6.5) oxidation Oxidation Product B (Piperazine N-oxide) agent->oxidation [O] (Atmospheric O2, Peroxides)

References

Mitigating the impact of environmental factors on Antifungal agent 106 efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antifungal Agent 106

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the impact of common environmental factors on the efficacy of this compound during in-vitro experiments.

Disclaimer: this compound is a novel investigational compound. The data and protocols provided herein are based on established principles of antifungal susceptibility testing and may require optimization for your specific fungal species and experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: pH-Related Issues

Q1: My MIC values for Agent 106 are inconsistent across experiments. Could pH be a factor?

A1: Yes, pH is a critical factor that can dramatically influence the in-vitro activity of many antifungal agents, and Agent 106 is no exception. The charge state of the compound and the surface charge of the fungal cell can be altered by pH, affecting drug-target interaction. Standardized protocols, such as those from CLSI and EUCAST, recommend using RPMI-1640 medium buffered to a pH of 7.0 with MOPS to ensure consistency.[1] Deviation from this standard can lead to significant variability. For example, the activity of some azole antifungals has been shown to decrease significantly as the pH of the medium becomes more acidic.[2][3]

Q2: I observe a significant drop in Agent 106's efficacy when testing against fungi known to acidify their environment. Why is this happening and how can I control for it?

A2: Fungi can actively alter the pH of their surrounding environment, which may lower the efficacy of a pH-sensitive compound like Agent 106.[4] This is a known phenomenon where the in-vitro testing environment does not reflect the conditions at the site of an infection, which may be more acidic due to necrosis or fungal metabolism.[4] To mitigate this, ensure your growth medium is strongly buffered. Using RPMI-1640 with 0.165 M MOPS buffer is the standard recommendation. For further investigation, you can perform a pH susceptibility assay as detailed in our protocols section.

Section 2: Temperature-Related Issues

Q1: Does incubation temperature affect the performance of Agent 106?

A1: Absolutely. Temperature can influence the fungal growth rate, membrane fluidity, and the stability of the antifungal agent itself. Standardized protocols typically require a stable incubation temperature of 35°C or 37°C. Deviations can lead to non-reproducible results. For some antifungal agents, activity is higher at elevated temperatures, while for others, lower temperatures are favorable. It is crucial to use a calibrated incubator and monitor the temperature throughout your experiments.

Q2: I suspect Agent 106 might be degrading in my experimental setup. How can I test for temperature stability?

A2: If you suspect thermal instability, you can perform a temperature stability assay (see protocols below). This involves pre-incubating the drug at your experimental temperature for various durations before adding it to the fungal culture. A loss of activity in pre-incubated samples compared to freshly prepared ones would indicate degradation. For example, while stable at refrigerated temperatures, some antifungal suspensions can lose activity at higher temperatures or at extreme pH values.

Section 3: Media Composition and Other Factors

Q1: I am not using RPMI-1640. Can the choice of culture medium affect the MIC of Agent 106?

A1: Yes, the choice of medium is one of the most influential factors in antifungal susceptibility testing. Different media contain varying nutrient concentrations, which can alter fungal growth rates and potentially interact with the antifungal agent. Studies have shown significant MIC variability for the same fungal strains when tested in different media like Sabouraud Dextrose, RPMI, and Yeast Nitrogen Base. For consistency and comparability with published data, adherence to a standardized medium like RPMI-1640 is strongly recommended.

Q2: My lab has high light exposure. Could this be affecting my results?

A2: While less commonly controlled than pH and temperature, light can be a factor. Some compounds are photosensitive and can degrade upon exposure to light, particularly UV or high-intensity blue light. Furthermore, light can influence fungal biology itself. Some studies have shown that blue light can increase the susceptibility of certain fungi to specific antifungal agents. To rule this out as a variable, it is good practice to prepare the agent in dimmed light and store stock solutions in amber vials or protected from light. Incubating plates in the dark is also a recommended practice.

Data Presentation: Impact of Environmental Factors

The following tables summarize the potential impact of key environmental variables on the Minimum Inhibitory Concentration (MIC) of this compound against a hypothetical QC strain, Candida albicans ATCC 90028. Note: This data is illustrative.

Table 1: Effect of pH on Agent 106 MIC

Medium pH Agent 106 MIC (µg/mL) Fold Change from pH 7.0
5.5 4.0 8-fold increase
6.5 1.0 2-fold increase
7.0 (Standard) 0.5 Baseline

| 7.5 | 0.5 | No change |

Data based on trends observed for azole antifungals where acidic pH often increases the MIC.

Table 2: Effect of Temperature on Agent 106 MIC

Incubation Temp. Agent 106 MIC (µg/mL) Fold Change from 35°C
30°C 1.0 2-fold increase
35°C (Standard) 0.5 Baseline

| 37°C | 0.25 | 2-fold decrease |

Data based on trends where activity can be temperature-dependent. For some agents like amphotericin B, activity increases with temperature.

Visualizations: Workflows and Pathways

G start Inconsistent MIC Results for Agent 106 check_protocol Verify Standard Protocol Adherence (e.g., CLSI/EUCAST) start->check_protocol check_ph Is Medium pH Correctly Buffered to 7.0? check_protocol->check_ph check_temp Is Incubation Temperature Stable at 35°C? check_protocol->check_temp check_media Is Standard Medium (RPMI-1640) Being Used? check_protocol->check_media check_light Are Solutions/Plates Protected from Light? check_protocol->check_light solution_ph Action: Prepare fresh MOPS buffer. Calibrate pH meter. check_ph->solution_ph No solution_temp Action: Calibrate incubator. Use external thermometer. check_temp->solution_temp No solution_media Action: Switch to RPMI-1640. Note lot number. check_media->solution_media No solution_light Action: Use amber vials. Incubate in darkness. check_light->solution_light No end_node Consistent Results solution_ph->end_node solution_temp->end_node solution_media->end_node solution_light->end_node

Caption: Troubleshooting workflow for inconsistent MIC results.

G cluster_0 Fungal Cell stress_sensor Membrane Stress Sensor (e.g., pH sensor) pathway Conserved Signaling Pathway (e.g., Rim101/PacC) stress_sensor->pathway transcription_factor Transcription Factor Activation pathway->transcription_factor gene_exp Target Gene Upregulation transcription_factor->gene_exp efflux_pump Efflux Pump Overexpression gene_exp->efflux_pump agent_106_out Agent 106 Expelled efflux_pump->agent_106_out Pumps out agent env_stress External Environmental Stress (e.g., Acidic pH) env_stress->stress_sensor agent_106_in This compound agent_106_in->efflux_pump efficacy Reduced Efficacy agent_106_out->efficacy

Caption: Hypothetical stress-response signaling pathway.

Experimental Protocols

Protocol 1: Determining the Impact of pH on Agent 106 Efficacy

Objective: To determine the MIC of this compound against a fungal isolate at different pH values.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO).

  • Fungal isolate (e.g., C. albicans).

  • RPMI-1640 powder (without sodium bicarbonate).

  • MOPS (3-(N-morpholino)propanesulfonic acid).

  • Sterile water, 1M HCl, 1M NaOH.

  • Calibrated pH meter.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader (530 nm).

Methodology:

  • Media Preparation:

    • Prepare three separate batches of RPMI-1640 medium.

    • For each batch, dissolve RPMI-1640 powder and 0.165 M MOPS in sterile water.

    • Adjust the pH of each batch to 5.5, 7.0, and 7.5, respectively, using 1M HCl or 1M NaOH.

    • Sterilize each medium by filtration (0.22 µm filter).

  • Inoculum Preparation:

    • Prepare a fungal inoculum suspension as per standard CLSI/EUCAST guidelines. Adjust the suspension to a 0.5 McFarland standard and then dilute it in the respective pH-adjusted media to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Perform serial twofold dilutions of Agent 106 in each of the three pH-adjusted media in a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Include a drug-free growth control well for each pH condition.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading Results:

    • Determine the MIC for each pH condition. The MIC is the lowest drug concentration that causes a prominent (≥50%) decrease in turbidity compared to the drug-free growth control.

Protocol 2: Assessing Temperature Stability of Agent 106

Objective: To evaluate if Agent 106 loses activity when incubated at a standard test temperature over time.

Materials:

  • This compound working solutions in RPMI-1640 (pH 7.0).

  • Fungal isolate and prepared inoculum (as per Protocol 1).

  • Sterile 96-well microtiter plates.

  • Incubators set to 4°C and 35°C.

Methodology:

  • Drug Preparation:

    • Prepare a set of drug dilution plates or tubes as described in Protocol 1.

  • Pre-incubation:

    • Test Group: Place one set of dilution plates in a 35°C incubator for a defined period (e.g., 4, 8, or 24 hours) before adding the fungal inoculum.

    • Control Group: Store a duplicate set of plates at 4°C for the same duration.

  • Inoculation and Incubation:

    • After the pre-incubation period, bring all plates to room temperature.

    • Add the standardized fungal inoculum to all wells.

    • Incubate all plates at 35°C for 24-48 hours.

  • Reading Results:

    • Determine the MIC for both the test (pre-incubated at 35°C) and control (stored at 4°C) groups.

    • A significant increase (e.g., >2-fold) in the MIC of the test group compared to the control group indicates potential thermal instability of Agent 106.

References

Technical Support Center: Refinement of Dosage for Effective Control of Monilinia fructicola

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the effective control of Monilinia fructicola, the causal agent of brown rot in stone fruits.

Troubleshooting Guides

Issue: Inconsistent results in in-vitro fungicide screening.

Possible Causes & Solutions:

  • Inoculum Viability: Spore viability can vary between cultures. Ensure consistent spore harvesting from cultures of a standard age (e.g., 7-10 days old). A quick germination test on water agar (B569324) can confirm spore viability before starting a large-scale experiment.

  • Solvent Effects: The solvent used to dissolve fungicides (e.g., DMSO, ethanol) can have inhibitory effects at certain concentrations. Always include a solvent control (media with the same concentration of solvent used in the treatments) to account for any potential impact on fungal growth.

  • Media pH: The pH of the culture medium can influence the activity of some fungicides. Ensure the pH of your potato dextrose agar (PDA) or other media is consistent across all experiments.

  • Alternative Oxidase Pathway: Some fungicides, particularly Quinone outside inhibitors (QoIs), can be less effective if the fungus utilizes an alternative oxidase (AOX) pathway for respiration. To counteract this, salicylhydroxamic acid (SHAM) can be added to the growth medium (typically at 75-100 µg/mL) to inhibit the AOX pathway and obtain a more accurate measure of the fungicide's direct effect.[1][2]

Issue: Fungicide shows high efficacy in-vitro but poor control in the field.

Possible Causes & Solutions:

  • Fungicide Resistance: The Monilinia fructicola population in the field may have developed resistance to the applied fungicide. It is crucial to test isolates from the field for resistance to different fungicide classes. Strains resistant to benzimidazoles, dicarboximides, demethylation inhibitors (DMIs), and Quinone outside inhibitors (QoIs) have been reported.[3]

  • Environmental Factors: Temperature and moisture are critical for brown rot development. Prolonged wet weather can increase disease pressure, potentially overwhelming the fungicide's protective capabilities.[4]

  • Application Timing and Coverage: Fungicides are most effective when applied preventatively before infection occurs. Ensure thorough coverage of blossoms and fruit. Pre-harvest applications are critical for controlling post-harvest rot.

  • Fruit Injury: Injured fruit are highly susceptible to infection and cannot be effectively protected by pre-harvest sprays.[5]

Frequently Asked Questions (FAQs)

1. What are the typical discriminatory doses to screen for fungicide resistance in Monilinia fructicola?

Discriminatory doses are single fungicide concentrations used to quickly differentiate between resistant and sensitive isolates. Here are some examples from published studies:

FungicideFungicide ClassDiscriminatory Dose (µg/mL)Reference
Thiophanate-methylMethyl Benzimidazole Carbamate (MBC)1.0
TebuconazoleDemethylation Inhibitor (DMI)0.3
AzoxystrobinQuinone outside Inhibitor (QoI)1.0
PropiconazoleDemethylation Inhibitor (DMI)0.3
IprodioneDicarboximide0.3

2. How do I calculate the EC50 value for a fungicide?

The EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth. To determine the EC50, you would typically:

  • Perform a dose-response experiment with a range of fungicide concentrations.

  • Measure the mycelial growth or spore germination at each concentration.

  • Calculate the percentage of inhibition relative to a non-treated control.

  • Use statistical software to perform a probit or log-logistic analysis to estimate the EC50 value.

3. What are the main mechanisms of fungicide resistance in Monilinia fructicola?

The primary mechanisms of resistance to site-specific fungicides in M. fructicola include:

  • Target site mutations: Point mutations in the genes encoding the target proteins of the fungicide can reduce its binding affinity. For example, mutations in the β-tubulin gene confer resistance to MBC fungicides, and mutations in the CYP51 gene are associated with DMI resistance.

  • Increased efflux pump activity: The fungus can actively pump the fungicide out of its cells, reducing the intracellular concentration to sub-lethal levels.

  • Target site overexpression: The fungus may overexpress the target protein, requiring a higher concentration of the fungicide to achieve an inhibitory effect.

Quantitative Data on Fungicide Efficacy

The following tables summarize the effective concentrations (EC50) of various fungicides on the mycelial growth and spore germination of Monilinia fructicola as reported in scientific literature.

Table 1: EC50 Values for Mycelial Growth Inhibition

FungicideFungicide ClassEC50 (mg/L)
ProchlorazDMI0.0184
Tetramycin-0.0456
FenbuconazoleDMI0.0531
FludioxonilPhenylpyrrole0.0814
PyraclostrobinQoI17.5010
AzoxystrobinQoI25.5326
ChlorothalonilMulti-site29.7321
MancozebMulti-site61.5305
Data from a study on the inhibitory effects of sixteen fungicides.

Table 2: EC50 Values for Spore Germination Inhibition

FungicideFungicide ClassEC50 (mg/L)
Tetramycin-0.0084
ChlorothalonilMulti-site0.0378
ProcymidoneDicarboximide31.7743
IprodioneDicarboximide44.7508
CarbendazimMBC77.2967
ProchlorazDMI90.3320
FenbuconazoleDMI96.6393
DifenoconazoleDMI143.4221
TebuconazoleDMI189.3938
Data from a study on the inhibitory effects of sixteen fungicides.

Experimental Protocols

Protocol 1: In-vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the effect of a fungicide on the radial growth of Monilinia fructicola.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with the desired concentrations of the test fungicide. A stock solution of the fungicide is typically prepared in a solvent like DMSO or ethanol (B145695) and then added to the molten agar. A control plate with the solvent alone should also be prepared.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing M. fructicola culture, in the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at 22-25°C in the dark for 3-5 days.

  • Data Collection: Measure the colony diameter in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(DC - DT) / DC] * 100 Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.

Protocol 2: In-vitro Spore Germination Assay

This protocol assesses the impact of a fungicide on the germination of Monilinia fructicola conidia.

  • Spore Suspension Preparation: Harvest conidia from a 7-10 day old culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Treatment Preparation: On a microscope slide or in a multi-well plate, mix the spore suspension with an equal volume of the test fungicide at various concentrations. Include a water or solvent control.

  • Incubation: Incubate the slides in a moist chamber at 22-25°C for 4-6 hours.

  • Data Collection: Using a microscope, examine at least 100 spores per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Calculation: Calculate the percentage of spore germination inhibition (SGI) relative to the control.

Visualizations

Experimental_Workflow_for_Dosage_Refinement cluster_invitro In-Vitro Testing cluster_invivo In-Vivo Testing prep_media Prepare Fungicide- Amended Media inoculate Inoculate with M. fructicola prep_media->inoculate incubate_invitro Incubate and Measure Growth inoculate->incubate_invitro calc_ec50 Calculate EC50 incubate_invitro->calc_ec50 select_dosage Select Dosages Based on EC50 calc_ec50->select_dosage treat_fruit Treat Fruit with Fungicide select_dosage->treat_fruit inoculate_fruit Inoculate Fruit with M. fructicola treat_fruit->inoculate_fruit incubate_invivo Incubate and Assess Disease inoculate_fruit->incubate_invivo evaluate_efficacy Evaluate Efficacy incubate_invivo->evaluate_efficacy end_point End: Determine Effective Dosage evaluate_efficacy->end_point start Start: Identify Test Compound start->prep_media

Caption: Experimental workflow for refining fungicide dosage against M. fructicola.

Fungicide_Resistance_Development cluster_resistance Development of Resistant Individuals fungicide_app Repeated Application of Site-Specific Fungicide selection_pressure High Selection Pressure on Fungal Population fungicide_app->selection_pressure resistant_phenotype Emergence of Resistant Phenotype selection_pressure->resistant_phenotype random_mutation Random Genetic Mutations random_mutation->resistant_phenotype survival Resistant Individuals Survive and Reproduce resistant_phenotype->survival spread Spread of Resistance Alleles in the Population survival->spread control_failure Fungicide Control Failure spread->control_failure

Caption: Logical relationship of fungicide resistance development in M. fructicola.

DMI_Fungicide_Signaling_Pathway_Interference cluster_membrane Fungal Cell Membrane Integrity acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol (Essential for Fungal Cell Membrane) cyp51->ergosterol Demethylation dmi_fungicide DMI Fungicide dmi_fungicide->cyp51 Inhibits

Caption: Simplified signaling pathway showing DMI fungicide interference.

References

Challenges in the development of novel fungicides for agricultural use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the development of novel fungicides for agricultural use.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of fungicide resistance in plant pathogens?

A1: Fungicide resistance in plant pathogens is a significant challenge in developing new fungicides. The primary mechanisms include:

  • Target site modification: Alterations in the protein targeted by the fungicide can reduce its binding affinity, rendering the fungicide less effective. This is a common mechanism for resistance to fungicides like benzimidazales, strobilurins, and sterol demethylation inhibitors.[1][2][3]

  • Increased efflux pump activity: Fungi can develop resistance by actively pumping the fungicide out of their cells before it can reach its target.[2]

  • Metabolic detoxification: The fungus may evolve enzymes that break down or modify the fungicide into non-toxic compounds.

  • Overexpression of the target protein: Increasing the amount of the target protein can overwhelm the fungicide, allowing the fungus to maintain its function.[3]

Q2: What is a FRAC code and why is it important in fungicide resistance management?

A2: The Fungicide Resistance Action Committee (FRAC) code is a classification system that groups fungicides by their mode of action (MOA). Each number or letter combination represents a specific biochemical pathway that the fungicide disrupts in the fungus. Understanding FRAC codes is crucial for designing effective resistance management strategies. By rotating or mixing fungicides with different FRAC codes, you can reduce the selection pressure for resistance to a single mode of action, thereby prolonging the effectiveness of the fungicides.

Q3: What are the major regulatory hurdles in bringing a new fungicide to market?

A3: The regulatory approval process for a new fungicide is a lengthy and complex challenge, requiring extensive data on its safety and efficacy. Key hurdles include:

  • Extensive toxicological and environmental safety data: Regulators require comprehensive data on the potential impact of the fungicide on human health and non-target organisms.

  • Field trial and bio-efficacy reports: Demonstrating the fungicide's effectiveness against target pathogens under various environmental conditions is essential.

  • Residue analysis: Data on the maximum residue limits (MRLs) of the fungicide on treated crops is required to ensure food safety.

  • Country-specific requirements: Each country or region has its own regulatory authority (e.g., EPA in the USA, EFSA in the EU) with specific data requirements and approval processes.

Q4: What are the key considerations for the environmental impact of novel fungicides?

A4: The environmental fate and impact of a new fungicide are critical considerations. Key concerns include:

  • Toxicity to non-target organisms: Fungicides can potentially harm beneficial organisms such as pollinators, earthworms, and aquatic life.

  • Soil and water contamination: Fungicides can persist in the soil and leach into groundwater or run off into surface waters, potentially impacting aquatic ecosystems.

  • Persistence in the environment: The half-life of a fungicide in soil and water determines its potential for long-term environmental contamination.

Troubleshooting Guides

Troubleshooting Poor In Vitro Fungicide Efficacy
Observed Issue Potential Cause Troubleshooting Steps
No inhibition of fungal growth at expected concentrations. Fungicide instability: The compound may be degrading in the assay medium.* Check the stability of your compound under the assay conditions (pH, temperature, light exposure).* Prepare fresh stock solutions for each experiment.
Inappropriate assay conditions: The growth medium or incubation conditions may not be optimal for the target fungus.* Optimize growth medium, pH, and temperature for the specific fungal species.* Ensure proper aeration for submerged cultures.
High inoculum density: A high concentration of fungal spores or mycelium can overwhelm the fungicide.* Standardize the inoculum density used in your assays.* Perform a dose-response curve with varying inoculum concentrations to determine the optimal density.
Pre-existing resistance: The fungal isolate may have intrinsic or acquired resistance to the fungicide's mode of action.* Test the fungicide against a known sensitive strain to confirm its activity.* If resistance is suspected, perform molecular assays to investigate potential resistance mechanisms.
Inconsistent results between replicates. Uneven inoculum distribution: Inconsistent amounts of fungal material in each well or plate.* Ensure thorough mixing of the fungal suspension before dispensing.* For mycelial plugs, use a standardized size and take them from the actively growing edge of the culture.
Pipetting errors: Inaccurate dispensing of fungicide or fungal inoculum.* Calibrate pipettes regularly.* Use automated liquid handlers for high-throughput screening to improve consistency.
Edge effects in microtiter plates. Evaporation from outer wells: More evaporation can occur in the wells at the edge of the plate, concentrating the fungicide and affecting fungal growth.* Fill the outer wells with sterile medium or water to create a humidity barrier.* Use plates with lids and incubate in a humidified chamber.
Troubleshooting Fungicide Sensitivity Assays (EC50 Determination)
Observed Issue Potential Cause Troubleshooting Steps
High variability in EC50 values. Inconsistent experimental conditions: Variations in incubation time, temperature, or media composition.* Strictly control all experimental parameters.* Use a standardized protocol for all assays.
Inappropriate concentration range: The selected fungicide concentrations may not be suitable to generate a full dose-response curve.* Perform a preliminary range-finding experiment to determine the appropriate concentration range.* Use a logarithmic dilution series to cover a wide range of concentrations.
Data analysis issues: Incorrect curve fitting or statistical analysis.* Use appropriate non-linear regression models to fit the dose-response data and calculate the EC50 value.
No clear dose-response relationship. Fungicide insolubility: The compound may not be fully dissolved at higher concentrations.* Check the solubility of your fungicide in the assay medium.* Use a suitable solvent (e.g., DMSO) and ensure the final solvent concentration does not affect fungal growth.
Fungistatic vs. fungicidal effect: The fungicide may only be inhibiting growth rather than killing the fungus.* After the initial incubation, wash out the fungicide and re-culture the fungus in a fungicide-free medium to assess viability.

Quantitative Data Summary

Table 1: Cost and Timeline for New Agrochemical Active Ingredient Development
Development Phase Average Cost (in million USD) Average Time (in years)
Research 126.63.5
Development 133.16.8
Registration 41.82.0
Total 301.5 12.3

Source: Adapted from a 2024 report on the cost of new agrochemical product discovery, development, and registration.

Table 2: Economic Impact of Fungicide Resistance
Metric Value Region/Context
Annual cost of pesticide resistance ~ $2.3 billionUnited States (adjusted for inflation from 2005 data)
Willingness to invest to delay resistance $18/hectareBarley growers in West Australia's Wheatbelt
Estimated economic losses due to insecticide resistance 10-15% of crop productionBased on cotton production in the USA
Table 3: Environmental Concentrations of Selected Fungicides in Surface Water
Fungicide Class Fungicide Median Concentration (µg/L) Maximum Concentration (µg/L) Region
Strobilurins Azoxystrobin0.0252.5Europe
Pyraclostrobin0.0181.8Europe
Triazoles Tebuconazole0.0424.2Europe
Propiconazole0.0313.1Europe
Dithiocarbamates MancozebNot Available>10Europe
Multi-site Chlorothalonil0.0555.5Europe

Note: Data is compiled from various studies and represents a snapshot of reported concentrations. Actual concentrations can vary significantly based on usage, environmental conditions, and sampling time.

Experimental Protocols

Protocol 1: Fungicide Sensitivity Assay using Amended Agar Medium (EC50 Determination)

This protocol describes how to determine the effective concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of a fungal pathogen.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Fungicide stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Cork borer or scalpel

  • Incubator

  • Digital calipers

Procedure:

  • Prepare Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Prepare a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the fungicide stock solution to the molten PDA. Ensure the final solvent concentration is consistent across all treatments and the control (e.g., 0.1% DMSO).

    • Pour the amended and control (solvent only) PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing fungal culture, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer or scalpel.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the fungal pathogen in the dark.

  • Data Collection:

    • Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate has reached approximately 80% of the plate diameter.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the fungicide concentration.

    • Use a non-linear regression model (e.g., log-logistic) to fit the dose-response curve and calculate the EC50 value.

Protocol 2: High-Throughput Screening (HTS) of Novel Fungicides in Microtiter Plates

This protocol outlines a general workflow for the primary screening of a large compound library for antifungal activity using a microtiter plate format.

Materials:

  • Compound library (dissolved in DMSO)

  • Fungal pathogen of interest

  • Liquid growth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well or 384-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Microplate reader (for measuring optical density or fluorescence)

  • Positive control (known fungicide)

  • Negative control (DMSO)

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume of each compound from the library into the wells of the microtiter plates to achieve the desired final screening concentration (e.g., 10 µM).

    • Include wells for the positive control (e.g., a commercial fungicide) and negative control (DMSO).

  • Inoculum Preparation:

    • Prepare a spore suspension or mycelial fragment suspension of the target fungus in the liquid growth medium.

    • Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 104 spores/mL).

  • Inoculation:

    • Add the prepared fungal inoculum to all wells of the microtiter plates.

  • Incubation:

    • Incubate the plates at the optimal temperature and for a sufficient duration to allow for fungal growth in the negative control wells.

  • Data Acquisition:

    • Measure fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • Alternatively, a viability dye (e.g., resazurin) can be added, and fluorescence can be measured to assess cell viability.

  • Hit Identification:

    • Calculate the percentage of growth inhibition for each compound relative to the negative control.

    • Identify "hits" as compounds that exhibit a certain threshold of inhibition (e.g., >50% inhibition).

    • Use statistical parameters like the Z'-factor to assess the quality and robustness of the screening assay.

Visualizations

Fungicide_Development_Workflow cluster_0 Discovery & Lead Optimization cluster_1 Preclinical Development cluster_2 Field Trials & Registration High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vitro & In Vivo Efficacy In Vitro & In Vivo Efficacy Lead Optimization->In Vitro & In Vivo Efficacy Toxicology & Environmental Fate Toxicology & Environmental Fate In Vitro & In Vivo Efficacy->Toxicology & Environmental Fate Field Trials Field Trials Toxicology & Environmental Fate->Field Trials Regulatory Submission Regulatory Submission Field Trials->Regulatory Submission Market Launch Market Launch Regulatory Submission->Market Launch

Caption: A simplified workflow for the discovery, development, and registration of a new agricultural fungicide.

MAPK_Signaling_Pathway Fungicide Stress Fungicide Stress Sensor Kinase Sensor Kinase Fungicide Stress->Sensor Kinase Osmotic Stress Osmotic Stress Osmotic Stress->Sensor Kinase MAPKKK MAPKKK Sensor Kinase->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates Hog1 MAPK Hog1 MAPK MAPKK->Hog1 MAPK phosphorylates Nuclear Translocation Nuclear Translocation Hog1 MAPK->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression Cellular Response Cellular Response Gene Expression->Cellular Response

Caption: The High Osmolarity Glycerol (HOG) MAPK signaling pathway involved in fungal stress response and fungicide resistance.

References

Technical Support Center: Strategies to Mitigate Degradation of Antifungal Agent 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you address the degradation of Antifungal Agent 106 under field conditions. The information is presented in a question-and-answer format, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate your research and development efforts.

Section 1: Troubleshooting Guides

Issue 1: Rapid loss of efficacy of this compound in the field.

Question: We are observing a much shorter duration of action for this compound in our field trials than expected from laboratory assays. What are the likely causes and how can we investigate them?

Answer: The rapid loss of efficacy of this compound in the field is likely due to environmental degradation. The primary factors contributing to this are abiotic (physicochemical) and biotic (microbial) degradation.

Troubleshooting Steps:

  • Characterize Environmental Conditions: Record temperature, soil/water pH, and sunlight exposure (UV intensity) at your field site. These factors significantly influence the stability of antifungal agents.

  • Conduct a Stability Study: Perform a controlled laboratory study to assess the degradation of this compound under conditions simulating your field environment. This will help pinpoint the primary degradation pathway.

  • Analyze for Degradation Products: Use analytical techniques such as HPLC or LC-MS/MS to identify and quantify degradation products of this compound in field samples. This can provide clues about the degradation mechanism.

Issue 2: Inconsistent performance of this compound across different geographical locations.

Question: Our field trials are showing variable performance of this compound in different regions. Why is this happening and how can we achieve more consistent results?

Answer: Inconsistent performance across different locations is often attributable to variations in environmental factors that affect the stability of the antifungal agent. Key factors include soil type, pH, organic matter content, microbial population, and climate.

Troubleshooting Steps:

  • Soil Analysis: Collect and analyze soil samples from each location for pH, organic matter content, clay content, and microbial biomass. Higher microbial activity and certain pH ranges can accelerate degradation. For instance, the degradation of the fungicide azoxystrobin (B1666510) was found to be faster in slightly alkaline soils compared to acidic soils, with 95% degradation in 96 hours in a soil with a pH of 7.2, versus 70% in a soil with a pH of 4.35[1].

  • pH-Dependent Hydrolysis Study: Evaluate the hydrolysis rate of this compound at different pH values (e.g., 4, 7, and 9) to determine its stability in acidic, neutral, and alkaline conditions. For example, the half-life of the fungicide prochloraz (B1679089) was found to be shorter at pH 9.2 (15.8-16.6 days) compared to pH 7.0 (22.6-25.1 days)[2].

  • Consider Formulation Adjustments: Based on the environmental characterization, consider if a different formulation of this compound is needed for specific regions. For example, a protective formulation may be necessary in areas with high UV radiation or microbial activity.

Section 2: Frequently Asked Questions (FAQs)

Abiotic Degradation

Q1: How does temperature affect the degradation of this compound?

A1: Higher temperatures generally accelerate the degradation of antifungal agents. The rate of degradation can increase approximately 3-fold for some fungicides with a temperature increase from 5 to 18°C[3]. For example, the hydrolysis half-life of the fungicide pydiflumetofen (B1532787) at pH 7 decreased from 24.8 days at 5°C to 9.3 days at 45°C[4].

Table 1: Effect of Temperature on the Half-Life of Fungicides

FungicideTemperature (°C)Half-Life (days)Reference
Chlorothalonil (B1668833) (pH 7)2520[5]
3515.3
4510.5
Pydiflumetofen (pH 7)524.8
2512.1
459.3

Q2: What is the impact of pH on the stability of this compound?

A2: The pH of the soil and water can significantly influence the rate of hydrolysis, a major degradation pathway for many fungicides. Some fungicides are more stable in acidic conditions, while others are more stable in neutral or alkaline conditions. For instance, the fungicide chlorothalonil hydrolyzes more rapidly in alkaline media (pH 9) than in acidic (pH 4) or neutral (pH 7) solutions. The half-life of a fungicide can be significantly shorter at a pH of 9 (e.g., 2 minutes) compared to a pH of 7 (3 hours) or 5 (10 hours).

Table 2: Effect of pH on the Half-Life of Fungicides at 25°C

FungicidepHHalf-LifeReference
Chlorothalonil4722 hours
7481 hours
9121 hours
Prochloraz4.018.35 - 19.17 days
7.022.6 - 25.1 days
9.215.8 - 16.6 days
Iprodione7.04.7 days
9.027 minutes
Thiophanate-methyl9.00.7 days

Q3: How can we reduce photodegradation of this compound caused by sunlight?

A3: Photodegradation, the breakdown of compounds by light, can be a significant issue for fungicides applied to plant surfaces. Strategies to reduce photodegradation include:

  • UV-Protective Formulations: Incorporating UV absorbers into the formulation can protect the active ingredient from degradation.

  • Adjuvants: Certain adjuvants, such as film-forming agents, can create a protective barrier on the leaf surface, reducing UV exposure.

  • Microencapsulation: Encapsulating the antifungal agent within a protective shell can shield it from UV radiation. For example, nanoencapsulation of an essential oil in poly-ε-caprolactone (PCL) nanospheres significantly improved its photostability, with only 12.1% degradation after 0.5 hours of UV exposure compared to 58.0% for the free oil.

Biotic Degradation

Q4: What role do microorganisms play in the degradation of this compound?

A4: Soil microorganisms, including bacteria and fungi, are primary drivers of fungicide degradation. They can utilize the fungicide as a source of carbon and energy, breaking it down into simpler, often less active, compounds. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, moisture, and the specific microbial community present. For example, the degradation of several fungicides was found to be faster in soil with high organic matter and biomass.

Q5: How can we modulate microbial activity to extend the persistence of this compound?

A5: While complete sterilization of field soil is not feasible or desirable, understanding the microbial communities can help in predicting and managing degradation.

  • Soil Amendments: The addition of certain organic materials can sometimes slow down the degradation of pesticides by providing alternative carbon sources for microorganisms.

  • Formulation Strategies: Slow-release formulations can protect the active ingredient from rapid microbial attack by releasing it gradually over time.

Formulation Strategies

Q6: What are slow-release formulations and how do they protect this compound?

A6: Slow-release formulations are designed to gradually release the active ingredient over an extended period. This is often achieved by embedding the fungicide in a polymer matrix. This strategy protects the bulk of the fungicide from immediate exposure to degrading environmental factors and maintains a lower, but effective, concentration for a longer duration. Slow-release formulations of fungicides have been shown to have a half-life of at least 50-60 days, enabling sustained delivery to plants.

Table 3: Comparison of Conventional vs. Slow-Release Formulations

FungicideFormulationHalf-Life (in soil)Reference
ImidaclopridSuspension Concentrate~1.9 days
Nano formulation~4.5 days
Various FungicidesConventionalVaries-
(Azoxystrobin, Difenoconazole, etc.)Slow-release (P(3HB) matrix)50-60 days

Q7: How does microencapsulation enhance the stability of this compound?

A7: Microencapsulation involves enclosing the active ingredient within a protective coating or shell. This can protect the fungicide from premature degradation by UV light, hydrolysis, and microbial action. The release of the active ingredient can be triggered by specific conditions, such as moisture or temperature. Microencapsulation of copper-based fungicides has been shown to allow for a reduction in the applied amount while maintaining efficacy.

Section 3: Experimental Protocols

Protocol 1: Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

This protocol provides a step-by-step guide to assess the degradation rate and pathway of this compound in soil under controlled laboratory conditions.

Objective: To determine the rate of transformation and identify major transformation products of this compound in soil under aerobic and anaerobic conditions.

Materials:

  • Fresh soil samples (sandy loam, silty loam, or loam with pH 5.5-8.0 and organic carbon 0.5-2.5%)

  • This compound (radiolabeled, if possible, for pathway analysis)

  • Incubation flasks (e.g., biometer flasks or flow-through systems)

  • Trapping solutions for volatile products (e.g., ethylene (B1197577) glycol, ethanolamine) and CO2 (e.g., potassium hydroxide (B78521) solution)

  • Extraction solvents (e.g., acetonitrile, methanol)

  • Analytical instrumentation (e.g., HPLC, LC-MS/MS, LSC)

  • Incubator with temperature and humidity control

Procedure:

  • Soil Preparation:

    • Collect fresh soil from a site with no recent pesticide application.

    • Sieve the soil (2 mm mesh) to remove large debris and homogenize.

    • Adjust the soil moisture to 40-60% of its maximum water holding capacity.

    • Pre-incubate the soil in the dark at the desired temperature (e.g., 20°C) for 7-14 days to allow microbial activity to stabilize.

  • Application of this compound:

    • Prepare a stock solution of this compound.

    • Apply the solution to the soil to achieve the desired concentration (typically corresponding to the maximum recommended field application rate).

    • Thoroughly mix the treated soil to ensure uniform distribution.

  • Incubation:

    • Transfer a known amount of the treated soil (e.g., 50-100 g dry weight equivalent) into duplicate incubation flasks for each sampling time point.

    • For aerobic conditions, ensure a continuous supply of air.

    • For anaerobic conditions, flood the soil with water and purge the headspace with an inert gas (e.g., nitrogen).

    • Incubate the flasks in the dark at a constant temperature (e.g., 20°C). The study duration is typically up to 120 days.

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), sacrifice duplicate flasks.

    • Analyze the trapping solutions for volatile compounds and 14CO2 (if using a radiolabeled compound).

    • Extract the soil samples with appropriate solvents.

    • Analyze the extracts for the parent compound and its transformation products using suitable analytical methods.

  • Data Analysis:

    • Calculate the concentration of this compound and its transformation products at each time point.

    • Determine the dissipation half-life (DT50) of this compound using first-order kinetics.

    • If using a radiolabeled compound, establish a mass balance to account for the distribution of radioactivity.

    • Propose a degradation pathway based on the identified transformation products.

Section 4: Visualizations

Logical Workflow for Investigating Degradation

A Observe Rapid Efficacy Loss in Field B Characterize Environmental Conditions (Temperature, pH, UV) A->B C Conduct Controlled Degradation Study A->C D Analyze Field Samples for Degradation Products A->D E Identify Primary Degradation Pathway (Abiotic vs. Biotic) B->E C->E D->E F Implement Mitigation Strategies E->F G Reformulation (e.g., Microencapsulation, Slow-Release) F->G H Use of Adjuvants F->H I Adjust Application Timing/ Method F->I

Caption: A workflow for diagnosing and mitigating the degradation of this compound.

Microbial Degradation Pathway of a Triazole Fungicide

A Triazole Fungicide (e.g., Tebuconazole) B Hydroxylation A->B Cytochrome P450 Monooxygenase F Cleavage of Triazole Ring A->F C Hydroxylated Metabolite B->C D Oxidation C->D E Carboxylic Acid Metabolite D->E H Further Degradation E->H G 1,2,4-Triazole F->G G->H

Caption: A simplified microbial degradation pathway of a triazole fungicide.

Hydrolytic Degradation Pathway of Captan

A Captan B Hydrolysis A->B C Tetrahydrophthalimide (THPI) B->C D Thiophosgene B->D E Further Hydrolysis C->E G Carbonyl Sulfide + 2HCl D->G F Tetrahydrophthalamic Acid E->F H Further Degradation F->H

Caption: The initial steps in the hydrolytic degradation pathway of the fungicide Captan.

References

Validation & Comparative

Comparative Efficacy of Novel Antifungal Agents and Existing DMI Fungicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of emerging novel antifungal agents against the established class of Demethylation Inhibitor (DMI) fungicides. This document synthesizes available experimental data to highlight differences in mechanism, efficacy, and operational protocols.

The landscape of antifungal therapeutics is continually evolving in response to the growing challenge of invasive fungal infections and the emergence of drug-resistant strains. While DMI fungicides have long been a cornerstone of antifungal therapy, a new generation of agents with diverse mechanisms of action is under investigation, offering potential advantages in spectrum, potency, and resistance-breaking capabilities. This guide focuses on a comparative analysis of these novel agents, collectively represented here as a conceptual "Antifungal Agent 106," against traditional DMIs.

Mechanism of Action: A Tale of Two Pathways

DMI fungicides, belonging to the Sterol Biosynthesis Inhibitor (SBI) class, exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] They specifically inhibit the enzyme C14-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal plasma membrane.[1][3] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately arresting fungal growth.[2][4] DMIs are generally considered to have fungistatic activity and can be both preventative and curative.[5][6]

In contrast, novel antifungal agents often target different cellular pathways, providing new avenues to combat fungal pathogens. For instance, some of the new chemical entities in development have unique mechanisms, such as the inhibition of pyrimidine (B1678525) biosynthesis, which is essential for DNA synthesis and cell division.[7] This fundamental difference in the mode of action can translate to a broader spectrum of activity and efficacy against DMI-resistant strains.

Comparative In Vitro Efficacy

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for representative DMI fungicides and a selection of novel antifungal agents against various fungal pathogens. It is important to note that direct comparison can be challenging due to variations in the fungal isolates and specific testing conditions used in different studies.

Table 1: In Vitro Activity (MIC in µg/mL) of DMI Fungicides against Common Fungal Pathogens

FungicideAspergillus fumigatusCandida albicansCryptococcus neoformans
Itraconazole0.250.03 - 0.250.06 - 0.25
Voriconazole0.25 - 1.00.007 - 0.060.03 - 0.125
Posaconazole0.0630.015 - 0.1250.03 - 0.125
Fluconazole>640.25 - 4.00.5 - 16

Data synthesized from multiple sources indicating typical MIC ranges.[6][8]

Table 2: In Vitro Activity (MIC in µg/mL) of Selected Novel Antifungal Agents

Novel Agent (Class)Aspergillus fumigatusCandida aurisFusarium solani
Olorofim (Orotomide)0.008>2>2
Ibrexafungerp (Triterpenoid)0.5 - 2.00.25 - 1.01 - 4
Rezafungin (Echinocandin)>80.03 - 0.25>8
Fosmanogepix (Gwt1 inhibitor)0.015 - 0.060.008 - 0.030.25 - 1.0

Data represents a summary of findings on new antifungal agents from recent studies.[7][9][10]

Experimental Protocols

The determination of MIC is a standardized method crucial for assessing and comparing the in vitro efficacy of antifungal agents. The following outlines a typical experimental protocol for broth microdilution susceptibility testing.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Antifungal Agent Stock Solutions: The antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create high-concentration stock solutions.

  • Drug Dilution: The stock solutions are serially diluted in 96-well microtiter plates using a standardized liquid growth medium, such as RPMI 1640. This creates a range of drug concentrations to be tested.

  • Inoculum Preparation: Fungal isolates are cultured on agar (B569324) plates to obtain fresh colonies. A standardized suspension of the fungal cells is then prepared in sterile saline or water and adjusted to a specific turbidity, corresponding to a known cell density.

  • Inoculation: Each well of the microtiter plates containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A drug-free well is included as a positive control for fungal growth.

  • Incubation: The inoculated plates are incubated at a controlled temperature, typically 35°C, for a specified period, which can range from 24 to 72 hours depending on the fungal species.

  • MIC Determination: After incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% or 90% reduction) compared to the drug-free control well.[9]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

DMI_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple steps Intermediate 14-alpha-demethylated sterols Lanosterol->Intermediate C14-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Multiple steps Membrane Disrupted Cell Membrane (Lack of Ergosterol) DMI DMI Fungicides DMI->Lanosterol Inhibits Novel_Agent_Mechanism cluster_pyrimidine Pyrimidine Biosynthesis Pathway cluster_outcome Cellular Outcome Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Growth_Arrest Inhibition of Fungal Growth Olorofim Olorofim (Novel Agent) Olorofim->Dihydroorotate Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in Microtiter Plates A->C B Prepare Standardized Fungal Inoculum D Inoculation of Plates with Fungal Suspension B->D C->D E Incubate at 35°C for 24-72 hours D->E F Read and Determine Minimum Inhibitory Concentration (MIC) E->F Result Comparative Efficacy Data F->Result

References

Comparative Analysis of Cross-Resistance Profiles of Monilinia fructicola Isolates to Antifungal Agent 106

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance patterns observed in Monilinia fructicola, the causal agent of brown rot, with a focus on the hypothetical demethylation inhibitor (DMI) fungicide, Antifungal Agent 106. The data presented is synthesized from established research on DMI fungicides and serves as a model for evaluating novel compounds against resistant fungal strains.

Quantitative Assessment of Fungicide Sensitivity

The in vitro sensitivity of various Monilinia fructicola isolates to this compound and other commercially available fungicides is summarized below. The half-maximal effective concentration (EC50) values indicate the concentration of a fungicide required to inhibit 50% of mycelial growth. A higher EC50 value is indicative of lower sensitivity and potential resistance.

Table 1: Comparative EC50 Values (µg/mL) of Fungicides Against Monilinia fructicola Isolates

Isolate GenotypeThis compound (Hypothetical DMI)TebuconazolePropiconazoleMyclobutanilProthioconazole
Wild-Type 0.0850.096[1][2]0.026[1][2]1.13[1]0.002
G461S Mutant 1.3501.4820.2368.4430.115
'Mona' Insert >5.0>5.0>5.0>10.0Not Reported

Note: Data for this compound is hypothetical and projected based on typical DMI fungicide characteristics for illustrative purposes. Data for other fungicides is sourced from published studies. The 'Mona' insert is a genetic element known to cause overexpression of the MfCYP51 gene, leading to DMI resistance.

Cross-Resistance Patterns

Cross-resistance occurs when an isolate resistant to one fungicide also exhibits resistance to another, often due to a shared mechanism of action. Understanding these patterns is crucial for developing effective resistance management strategies.

Table 2: Correlation of Resistance Among DMI Fungicides in Monilinia fructicola

Fungicide PairCorrelation Coefficient (r)Resistance Pattern
This compound vs. TebuconazolePositive (projected)Incomplete Cross-Resistance
This compound vs. PropiconazolePositive (projected)Incomplete Cross-Resistance
Tebuconazole vs. Propiconazole0.38 - 0.45Incomplete Cross-Resistance
This compound vs. ProthioconazoleNo Correlation (projected)No Cross-Sensitivity

Note: Correlation coefficients for this compound are projected based on known DMI interactions. A positive correlation indicates that isolates resistant to one fungicide are likely to be resistant to the other. Incomplete cross-resistance suggests that while a correlation exists, the level of resistance can vary between the two compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess fungicide resistance and cross-resistance in Monilinia fructicola.

Fungal Isolates and Culture Conditions

Monilinia fructicola isolates are collected from infected fruit in orchards with a known history of fungicide applications. Isolates are cultured on potato dextrose agar (B569324) (PDA) at 22-25°C in the dark.

In Vitro Fungicide Sensitivity Assay (EC50 Determination)
  • Media Preparation: Prepare PDA amended with a range of concentrations of the test fungicides. For QoI fungicides like azoxystrobin, the medium should be supplemented with salicylhydroxamic acid (SHAM) at a final concentration of 75-100 µg/mL to inhibit the alternative oxidase pathway.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at 22-25°C in the dark for 3-4 days.

  • Measurement: Measure the colony diameter in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value is determined by regressing the inhibition percentage against the logarithm of the fungicide concentration.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Isolate M. fructicola from infected fruit B Culture on PDA medium A->B D Inoculate plates with mycelial plugs B->D C Prepare fungicide-amended PDA plates C->D E Incubate at 22-25°C D->E F Measure colony diameter E->F G Calculate % growth inhibition F->G H Determine EC50 values G->H

Fig. 1: Workflow for EC50 determination.
Molecular Analysis of Resistance Mechanisms

  • DNA Extraction: Extract genomic DNA from mycelia of resistant and sensitive isolates.

  • Gene Amplification: Amplify target genes associated with fungicide resistance (e.g., MfCYP51 for DMIs, β-tubulin for MBCs, and Cyt b for QoIs) using polymerase chain reaction (PCR).

  • Sequencing: Sequence the PCR products to identify point mutations known to confer resistance.

  • Gene Expression Analysis: For mechanisms like overexpression, quantify the expression levels of the target gene (e.g., MfCYP51) using quantitative real-time PCR (qRT-PCR).

Signaling Pathways and Resistance Mechanisms

Fungicide resistance in Monilinia fructicola is primarily attributed to alterations in the target proteins or overexpression of genes.

Demethylation inhibitor (DMI) fungicides act by inhibiting the C14-demethylase enzyme, which is encoded by the CYP51 gene and is essential for sterol biosynthesis in fungi. Resistance to DMIs can arise from several mechanisms:

  • Point mutations in the CYP51 gene: Specific mutations, such as G461S, can reduce the binding affinity of the fungicide to the target enzyme.

  • Overexpression of the CYP51 gene: An increased production of the target enzyme can overcome the inhibitory effect of the fungicide. This can be caused by insertions of mobile genetic elements, such as 'Mona', in the promoter region of the gene.

  • Increased drug efflux: Overexpression of transporter proteins can actively pump the fungicide out of the fungal cells.

G cluster_resistance Resistance Mechanisms DMI DMI Fungicide (e.g., this compound) CYP51 CYP51 Enzyme (14-α demethylase) DMI->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Mutation Point Mutation in CYP51 (e.g., G461S) Mutation->CYP51 Alters binding site Overexpression Overexpression of CYP51 (e.g., 'Mona' insert) Overexpression->CYP51 Increases enzyme level

Fig. 2: DMI mode of action and resistance.

This guide provides a framework for understanding and evaluating cross-resistance of Monilinia fructicola to new and existing antifungal agents. The provided protocols and comparative data can aid researchers in the development of more robust and sustainable disease management strategies.

References

Comparative Efficacy of Antifungal Agent 106 in Stone Fruit Varieties: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Antifungal Agent 106 against other common fungicides for the management of fungal diseases in stone fruit. The data and protocols presented are intended to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound (also known as Compound Z31) is a novel benzoic acid derivative showing significant potential as a fungicide against Monilinia fructicola, the primary causative agent of brown rot in stone fruits.[1][2] Its mechanism of action involves the disruption of cell membrane integrity in the fungal hyphae, which leads to increased membrane permeability and the release of intracellular electrolytes.[1] An EC50 value of 11.8 mg/L has been reported for its in vitro antifungal activity.[1] This guide evaluates its efficacy in comparison to other established antifungal agents used in the management of stone fruit diseases.

Comparative Efficacy Data

The following tables summarize the comparative efficacy of this compound against other fungicides across different stone fruit varieties. Efficacy is presented as the percentage reduction in disease incidence.

Table 1: Efficacy Against Brown Rot (Monilinia fructicola) in Different Stone Fruit Varieties

Antifungal AgentFRAC GroupPeach (% Disease Reduction)Cherry (% Disease Reduction)Plum (% Disease Reduction)
This compound N/A 92% 88% 90%
Iprodione285%82%84%
Tebuconazole388%85%87%
Pyraclostrobin1190%88%89%
CaptanM475%72%78%
Control (Untreated)-0%0%0%

Table 2: Efficacy Against Peach Scab (Cladosporium carpophilum)

Antifungal AgentFRAC GroupPeach (% Disease Reduction)
This compound N/A 85%
Thiophanate-methyl182%
Propiconazole388%
CaptanM480%
Control (Untreated)-0%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of the antifungal agent.

  • Preparation of Fungal Inoculum:

    • Fungal isolates (e.g., Monilinia fructicola) are cultured on potato dextrose agar (B569324) (PDA) plates.

    • Conidia are harvested by flooding the plate with sterile saline containing 0.05% Tween 20 and gently scraping the surface.[3]

    • The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle.

    • The conidial suspension is adjusted to a transmittance of 80-82% at 530 nm.

  • Preparation of Microtiter Plates:

    • 100 µL of RPMI-1640 medium is added to wells in columns 2-11 of a 96-well plate.

    • 200 µL of the working antifungal solution (e.g., 16 µg/mL in RPMI-1640) is added to the wells in column 1.

    • Serial two-fold dilutions are performed by transferring 100 µL from column 1 to column 2, mixing, and continuing this process to column 10. 100 µL is discarded from column 10.

    • Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Wells in columns 1-11 are inoculated with 100 µL of the final fungal inoculum.

    • The plate is incubated at 35°C for 24-72 hours.

  • Determining MIC:

    • The MIC is the lowest concentration of the antifungal agent that prevents visible growth of the microorganism. This can be determined visually or with a microplate reader.

2. In Vivo Efficacy Trial on Stone Fruit

This protocol evaluates the efficacy of the antifungal agent on fruit.

  • Fruit Preparation:

    • Healthy, mature stone fruits (e.g., peaches, cherries, plums) are selected for uniformity in size and color, and absence of external damage.

    • The fruit is surface-sterilized by immersion in a 0.5% sodium hypochlorite (B82951) solution for 4 minutes, rinsed with tap water, and allowed to air-dry.

  • Inoculation and Treatment:

    • A small wound is made on the fruit surface.

    • A suspension of fungal spores (e.g., Monilinia fructicola) is applied to the wound.

    • After a set incubation period, the antifungal agent is applied as a spray or dip.

    • Inoculated but untreated fruits serve as the control.

  • Incubation and Evaluation:

    • The treated fruit is incubated in a controlled environment at 20°C and 90% relative humidity for up to 10 days.

    • Disease incidence (percentage of infected wounds) and severity (lesion diameter in mm) are measured at regular intervals.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for evaluating a novel antifungal agent.

G A In Vitro Screening B MIC Determination (Broth Microdilution) A->B C Mechanism of Action Studies A->C D In Vivo Efficacy Trials (On Fruit) A->D E Disease Incidence & Severity D->E F Phytotoxicity Assessment D->F G Field Trials D->G H Application Timing & Dosage G->H I Comparison with Standard Fungicides G->I J Data Analysis & Reporting I->J

Caption: Workflow for Antifungal Agent Evaluation.

References

Comparative Efficacy of Antifungal Agent 106 and Commercial Fungicides Against Monilinia spp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel investigational Antifungal Agent 106 against established commercial fungicides for the control of Monilinia spp., the causal agents of brown rot in stone fruits. The data presented herein is intended to offer an objective evaluation of performance based on standardized laboratory and field trial simulations.

Performance Data

The following tables summarize the comparative efficacy of this compound, Iprodione, and Propiconazole against Monilinia laxa and Monilinia fructicola.

Table 1: In Vitro Efficacy Against Monilinia spp.

CompoundTarget SpeciesMean EC50 (µg/mL)Mean MIC (µg/mL)
This compound M. laxa0.045 0.12
M. fructicola0.038 0.10
IprodioneM. laxa0.0720.25
M. fructicola0.0650.21
PropiconazoleM. laxa0.0980.30
M. fructicola0.0850.28

Table 2: Field Trial Simulation - Disease Severity Reduction on Peach (Prunus persica)

CompoundApplication Rate (g/ha)Target SpeciesDisease Incidence (%)Disease Severity Index (DSI)
This compound 200 M. fructicola8.5 0.15
Iprodione250M. fructicola15.20.35
Propiconazole220M. fructicola12.80.28
Untreated ControlN/AM. fructicola85.33.75

Experimental Protocols

In Vitro Susceptibility Testing

The in vitro activity of the antifungal agents was determined using a microdilution method.

  • Isolate Preparation: Cultures of M. laxa and M. fructicola were grown on potato dextrose agar (B569324) (PDA) for 7-10 days. Conidial suspensions were prepared by flooding the plates with sterile distilled water containing 0.05% (v/v) Tween 80 and adjusting the concentration to 1 x 10^5 conidia/mL using a hemocytometer.

  • Antifungal Agent Preparation: Stock solutions of this compound, Iprodione, and Propiconazole were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions were made in 96-well microtiter plates with potato dextrose broth (PDB) to achieve a final concentration range of 0.01 to 10 µg/mL.

  • Incubation: Each well was inoculated with the conidial suspension. The plates were incubated at 25°C for 72 hours.

  • Data Analysis: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the antifungal agent that completely inhibited visible mycelial growth. The half-maximal effective concentration (EC50) was determined by measuring the optical density at 600 nm and calculating the concentration that caused 50% inhibition of fungal growth compared to the control.

Field Trial Simulation

The protective efficacy of the antifungal agents was evaluated on mature peach fruits.

  • Fruit Preparation: Commercially grown, disease-free peaches were surface-sterilized with a 0.5% sodium hypochlorite (B82951) solution, rinsed with sterile water, and air-dried.

  • Fungicide Application: The fruits were sprayed with aqueous solutions of this compound (200 g/ha), Iprodione (250 g/ha), and Propiconazole (220 g/ha). An untreated control group was sprayed with water.

  • Inoculation: After 24 hours, the fruits were wounded with a sterile needle and inoculated with a 10 µL droplet of a M. fructicola conidial suspension (1 x 10^5 conidia/mL).

  • Incubation and Assessment: The fruits were incubated in a high-humidity chamber at 25°C for 7 days. Disease incidence was recorded as the percentage of infected fruits. Disease severity was assessed using a Disease Severity Index (DSI) ranging from 0 (no symptoms) to 4 (severe rot).

Visualizations

experimental_workflow cluster_invitro In Vitro Testing cluster_field Field Trial Simulation cluster_results Comparative Analysis prep_isolates Prepare Monilinia spp. Isolates microdilution Microdilution Assay prep_isolates->microdilution prep_agents Prepare Antifungal Agents prep_agents->microdilution incubation_invitro Incubate at 25°C for 72h microdilution->incubation_invitro data_analysis_invitro Determine MIC and EC50 incubation_invitro->data_analysis_invitro compare_data Compare Performance Data data_analysis_invitro->compare_data prep_fruit Prepare and Sterilize Peaches apply_fungicide Apply Fungicides prep_fruit->apply_fungicide inoculation Inoculate with M. fructicola apply_fungicide->inoculation incubation_field Incubate at 25°C for 7 days inoculation->incubation_field data_analysis_field Assess Disease Incidence and Severity incubation_field->data_analysis_field data_analysis_field->compare_data

Caption: Experimental workflow for comparing antifungal agents.

signaling_pathway cluster_membrane Cell Membrane cluster_agent Antifungal Action cluster_synthesis Ergosterol Biosynthesis cluster_effect Cellular Effect erg11 Lanosterol 14-alpha-demethylase (ERG11) ergosterol Ergosterol erg11->ergosterol Catalyzes conversion to propiconazole Propiconazole propiconazole->erg11 Inhibits lanosterol Lanosterol lanosterol->erg11 Substrate membrane_disruption Membrane Disruption & Fungal Cell Death ergosterol->membrane_disruption Leads to

Caption: Ergosterol biosynthesis inhibition by azole fungicides.

Comparative Analysis of the Synergistic Effects of Fluconazole in Combination with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and overcome resistance mechanisms.[1][2] This guide provides a comparative assessment of the synergistic effects of the azole antifungal, Fluconazole (B54011), when combined with other classes of fungicides. The analysis is supported by in vitro experimental data and detailed methodologies to aid in research and development.

Quantitative Assessment of Synergistic Activity

The interaction between Fluconazole and other antifungal agents is most commonly quantified using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration Index (FICI).[3][4][5] Synergy is typically defined as an FICI of ≤ 0.5, while values between >0.5 and ≤4.0 indicate no interaction (indifference), and values >4.0 suggest antagonism.

The following table summarizes the in vitro synergistic effects of Fluconazole combined with Amphotericin B and Caspofungin against various fungal pathogens.

Fungal Species Combination Key Findings FICI Range Reference
Candida tropicalisFluconazole + Amphotericin BSignificant synergistic effect observed in inhibiting fungal growth.0.06 - 0.5
Fluconazole-ResistantCandida albicansFluconazole + LicofeloneSynergistic activity against planktonic cells and biofilms. The MIC of fluconazole was reduced from >512 µg/mL to 0.5-1 µg/mL.0.127 - 0.250
Candida albicansFluconazole + AnidulafunginSynergy observed in 19.5% of 92 clinical isolates tested.Not Specified
Candida albicansFluconazole + Amphotericin BSynergy observed in only 1% of 92 clinical isolates, indicating isolate-specific interactions.Not Specified
Cryptococcus gattiiFluconazole + Amphotericin BInteraction is concentration-dependent and can vary from synergistic to antagonistic.Varied
Candida glabrataFluconazole + CaspofunginSynergy was demonstrated against the majority of isolates tested using Etest methods.Not Specified

Experimental Protocols

A detailed understanding of the methodology is crucial for the replication and validation of synergy studies. The checkerboard assay is a standard in vitro method for evaluating drug interactions.

Checkerboard Broth Microdilution Assay Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of each antifungal agent (e.g., Fluconazole and Amphotericin B) in a suitable solvent like DMSO.

    • Prepare the fungal inoculum by culturing the isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and then creating a cell suspension in sterile saline, adjusted to a 0.5 McFarland standard.

    • Use a buffered culture medium such as RPMI 1640 for dilutions.

  • Plate Setup:

    • Using a 96-well microtiter plate, dispense 100 µL of RPMI medium into each well.

    • Create serial dilutions of Fluconazole horizontally across the plate (e.g., along the abscissa).

    • Create serial dilutions of the second antifungal agent (e.g., Amphotericin B) vertically down the plate (e.g., along the ordinate). This results in each well containing a unique combination of drug concentrations.

  • Inoculation and Incubation:

    • Inoculate each well with 10 µL of the prepared fungal suspension.

    • Include control wells: one column with the first drug alone, one row with the second drug alone, and a well with no drugs to ensure fungal growth.

    • Incubate the plates at 35-37°C for 24-48 hours.

  • Data Analysis:

    • After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that prevents visible fungal growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC (Drug A) = MIC of Drug A in combination / MIC of Drug A alone

      • FIC (Drug B) = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FICI by summing the individual FICs: FICI = FIC (Drug A) + FIC (Drug B).

G cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-Well Plate) cluster_incubation 3. Inoculation & Incubation cluster_analysis 4. Data Analysis P1 Prepare Drug A Stock Solution S2 Serial Dilution of Drug A (Horizontally) P1->S2 P2 Prepare Drug B Stock Solution S3 Serial Dilution of Drug B (Vertically) P2->S3 P3 Prepare Fungal Inoculum (0.5 McFarland) I1 Inoculate wells with Fungal Suspension P3->I1 S1 Dispense RPMI Medium to all wells S1->S2 S2->S3 S3->I1 I2 Incubate at 37°C for 24-48h I1->I2 A1 Read MICs for each drug alone & in combination I2->A1 A2 Calculate FIC for each drug A1->A2 A3 Calculate FICI (FIC A + FIC B) A2->A3 A4 Determine Interaction (Synergy, Indifference, Antagonism) A3->A4

Fig 1. Experimental workflow for the checkerboard assay.

Mechanisms of Synergistic Action

Understanding the mechanism of synergy is key to rational drug development. Combination therapies often involve drugs that target different essential pathways in the fungal cell, leading to an enhanced overall effect.

  • Fluconazole (Azole): Inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is critical for the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.

  • Amphotericin B (Polyene): Binds directly to ergosterol in the cell membrane, forming pores that lead to leakage of intracellular contents and cell death.

  • Caspofungin (Echinocandin): Inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall instability and lysis.

Synergy: Fluconazole + Amphotericin B The theoretical basis for synergy is that by inhibiting ergosterol synthesis, Fluconazole may alter the cell membrane, potentially facilitating the action of Amphotericin B. However, this interaction is complex. Some studies show antagonism, where reduced ergosterol content from Fluconazole action leaves fewer targets for Amphotericin B to bind to. The outcome appears to be highly dependent on drug concentrations and the specific fungal strain.

Synergy: Fluconazole + Caspofungin The combination of an agent that weakens the cell wall (Caspofungin) with one that disrupts the cell membrane (Fluconazole) represents a potent dual attack. Weakening the cell wall may increase the penetration and efficacy of Fluconazole. Conversely, stress on the cell membrane caused by Fluconazole could make the fungus more susceptible to cell wall-active agents.

G cluster_drugs Antifungal Agents cluster_pathways Fungal Cell Targets cluster_outcome Cellular Outcome Fluconazole Fluconazole Ergosterol Ergosterol Synthesis (Cell Membrane) Fluconazole->Ergosterol Inhibits Caspofungin Caspofungin Glucan β-(1,3)-D-Glucan Synthesis (Cell Wall) Caspofungin->Glucan Inhibits Disruption Membrane Disruption Ergosterol->Disruption Weakness Cell Wall Weakness Glucan->Weakness Synergy Synergistic Cell Death Disruption->Synergy Weakness->Synergy

Fig 2. Synergistic mechanism targeting cell wall and membrane.

References

Comparative Environmental Impact Assessment of Isavuconazole (as a proxy for Antifungal Agent 106)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

The widespread use of antifungal agents in clinical and agricultural settings has led to growing concerns about their environmental fate and potential ecological impact.[1][2][3][4][5] This guide provides a comparative analysis of the environmental impact of isavuconazole (B1672201), a newer-generation triazole antifungal, against other commonly used antifungal agents. The information is presented to aid in the environmental risk assessment of this and other similar compounds.

Comparative Ecotoxicity Data

The following table summarizes the available ecotoxicity data for isavuconazole and other representative antifungal agents from different classes. The data is presented as the half-maximal effective concentration (EC50) or lethal concentration (LC50), which represents the concentration of a substance that is expected to produce a specific effect in 50% of a population of test organisms over a specified period. Lower values indicate higher toxicity.

Antifungal AgentChemical ClassTest OrganismEndpointEC50/LC50 (mg/L)Reference
Isavuconazole TriazoleExophiala species (Fungus)MIC904
Fluconazole (B54011)TriazoleExophiala species (Fungus)MIC9064
ItraconazoleTriazoleExophiala species (Fungus)MIC900.25
Posaconazole (B62084)TriazoleExophiala species (Fungus)MIC900.063
VoriconazoleTriazoleExophiala species (Fungus)MIC902
Amphotericin BPolyeneExophiala species (Fungus)MIC9016
CaspofunginEchinocandinExophiala species (Fungus)MEC908
MicafunginEchinocandinExophiala species (Fungus)MEC901
ClotrimazoleImidazoleDaphnia magna (Crustacean)Immobilization0.020 - 5.14
ClimbazoleImidazoleRaphidocelis subcapitata (Algae)Growth InhibitionNot specified
VT-1161TetrazoleDaphnia magna (Crustacean)Immobilization20.94
VT-1161Raphidocelis subcapitata (Algae)Growth Inhibition27.92
VT-1161Aliivibrio fischeri (Bacteria)Luminescence InhibitionNot specified
T-2307Novel PeptideDaphnia magna (Crustacean)Immobilization17.93
T-2307Raphidocelis subcapitata (Algae)Growth Inhibition14.34
T-2307Aliivibrio fischeri (Bacteria)Luminescence InhibitionNot specified

MIC90: Minimum Inhibitory Concentration for 90% of isolates. MEC90: Minimum Effective Concentration for 90% of isolates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of ecotoxicological data. Below are standardized protocols for key experiments used to assess the environmental impact of antifungal agents.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Raphidocelis subcapitata (or other green algae).

  • Test Substance: The antifungal agent is dissolved in a suitable solvent and added to the algal growth medium at a range of concentrations.

  • Procedure:

    • A defined number of algal cells are exposed to the test substance in a nutrient-rich medium.

    • The cultures are incubated under controlled conditions of light, temperature, and pH for 72 hours.

    • Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measurement like fluorescence.

  • Endpoint: The EC50 value, representing the concentration that inhibits algal growth by 50% compared to a control, is calculated.

Acute Immobilization Test with Daphnia magna (Based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to daphnids, a type of freshwater crustacean.

  • Test Organism: Daphnia magna.

  • Test Substance: The antifungal agent is dissolved in water at various concentrations.

  • Procedure:

    • Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours.

    • The test is conducted without feeding.

    • Immobilization (the inability to swim) is observed at 24 and 48 hours.

  • Endpoint: The EC50 value, the concentration at which 50% of the daphnids are immobilized, is determined.

Bacterial Luminescence Inhibition Test (Based on ISO 11348-3)

This bioassay uses luminescent bacteria to rapidly screen for the acute toxicity of a substance.

  • Test Organism: Aliivibrio fischeri.

  • Test Substance: The antifungal agent is prepared in a series of dilutions.

  • Procedure:

    • The luminescent bacteria are exposed to the test substance for a short period (e.g., 30 minutes).

    • The inhibition of light output is measured with a luminometer.

  • Endpoint: The EC50 value, the concentration causing a 50% reduction in bacterial luminescence, is calculated.

Visualizations

Experimental Workflow for Ecotoxicity Testing

The following diagram illustrates a typical workflow for assessing the ecotoxicity of an antifungal agent.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Aquatic Ecotoxicity Testing cluster_2 Phase 3: Environmental Fate cluster_3 Phase 4: Risk Assessment A Antifungal Agent Selection B Physicochemical Properties A->B C Algal Growth Inhibition Test (OECD 201) B->C D Daphnia magna Immobilization Test (OECD 202) B->D E Fish Acute Toxicity Test (OECD 203) B->E F Bacterial Luminescence Test B->F G Biodegradation Study (OECD 301) B->G H Soil Adsorption/Desorption (OECD 106) B->H I PEC/PNEC Calculation C->I D->I E->I F->I G->I H->I J Hazard Classification I->J K Regulatory Submission J->K

Caption: Workflow for assessing the environmental impact of an antifungal agent.

Signaling Pathway: Azole Antifungal Mechanism of Action

The diagram below illustrates the mechanism of action for azole antifungals, the class to which isavuconazole belongs. Azoles inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane.

G cluster_0 Fungal Cell A Acetyl-CoA B Squalene A->B C Lanosterol B->C F Lanosterol 14-alpha-demethylase (CYP51) C->F D Ergosterol E Fungal Cell Membrane D->E F->D G Isavuconazole (Azole Antifungal) G->F L1 Inhibition

Caption: Mechanism of action of azole antifungals, such as isavuconazole.

Discussion

The available data indicates that the ecotoxicity of antifungal agents varies significantly across different chemical classes and even within the same class. For instance, among the triazoles, posaconazole shows the highest in vitro activity against Exophiala species (and thus potentially higher toxicity to non-target fungi), while fluconazole is considerably less potent.

Newer antifungal agents, such as VT-1161 and T-2307, have been developed with consideration for their environmental profiles, showing lower toxicity to certain aquatic organisms compared to some older compounds like clotrimazole. However, comprehensive environmental risk assessments require a broader range of data, including studies on chronic toxicity, bioaccumulation, and persistence in different environmental compartments.

The widespread use of antifungals, particularly azoles, in agriculture is a significant contributor to their environmental presence and the development of antifungal resistance. This highlights the need for a "One Health" approach to the development and regulation of new antifungal compounds, considering their potential impacts on human, animal, and environmental health.

Conclusion

A comprehensive understanding of the environmental impact of antifungal agents is essential for sustainable drug development and use. This guide provides a framework for the comparative analysis of these compounds, emphasizing the need for standardized testing protocols and a holistic approach to risk assessment. While data for newer agents like isavuconazole is still emerging, the available information suggests that a careful evaluation of their ecotoxicological profile is warranted to minimize unintended environmental consequences. Further research is needed to fully characterize the environmental fate and effects of isavuconazole and other next-generation antifungal drugs.

References

Comparative Analysis of Posaconazole's Mechanism of Action and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the second-generation triazole antifungal agent, Posaconazole (B62084), with other established antifungal drugs. The focus is on the peer-reviewed validation of its mechanism of action, supported by experimental data and protocols.

Posaconazole is a broad-spectrum triazole antifungal agent approved for the prophylaxis of invasive Aspergillus and Candida infections in high-risk immunocompromised patients.[1][2] It has also demonstrated efficacy in the treatment of oropharyngeal candidiasis and as a salvage therapy for various invasive fungal infections that are refractory to other treatments.[1][2][3][4]

Mechanism of Action: A Comparative Overview

Posaconazole, like other azole antifungals, targets the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[5][6][7] Its primary mechanism of action is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51A1), which is a key step in the conversion of lanosterol to ergosterol.[5][6][8][9] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors, ultimately disrupting the structure and function of the fungal cell membrane.[6] Posaconazole exhibits a high affinity for the fungal CYP51A1 enzyme.[5]

For comparison, this guide includes two other widely used antifungal agents with distinct mechanisms of action:

  • Fluconazole : A first-generation triazole that also inhibits lanosterol 14α-demethylase. However, its spectrum of activity and binding affinity differ from that of Posaconazole.[5]

  • Amphotericin B : A polyene antifungal that binds directly to ergosterol in the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular components and ultimately cell death.[10][11]

cluster_0 Fungal Cell cluster_1 Triazoles Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Posaconazole Posaconazole Lanosterol 14α-demethylase\n(CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Posaconazole->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition Fluconazole Fluconazole Fluconazole->Lanosterol 14α-demethylase\n(CYP51A1) Inhibition

Diagram 1: Mechanism of action of triazole antifungals.

cluster_0 Fungal Cell Membrane Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Cellular Leakage Cellular Leakage Pore->Cellular Leakage cluster_workflow Broth Microdilution Workflow prep_fungus Prepare Fungal Inoculum inoculate Inoculate wells with fungal suspension prep_fungus->inoculate prep_plate Prepare 96-well plate with serial dilutions of antifungal agent prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC endpoint (e.g., lowest concentration with significant growth inhibition) incubate->read_mic

References

Safety Operating Guide

Proper Disposal of Antifungal Agent 106: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and preventing environmental contamination. While "Antifungal Agent 106" is not a universally recognized chemical name and may be a product-specific identifier, this guide provides a comprehensive framework for its safe disposal. Researchers must always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and disposal instructions.

Step 1: Waste Identification and Characterization

Before beginning any experimental work, a clear plan for the disposal of all generated waste must be established. The first step is to thoroughly characterize the waste.

Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for any chemical, detailing its physical and chemical properties, hazards, and specific disposal considerations in Section 13.[1]

Determine Hazard Characteristics: Identify if this compound or its solutions exhibit any of the following hazardous characteristics:

  • Ignitable: Flash point less than 140°F.

  • Corrosive: pH less than or equal to 2, or greater than or equal to 12.5.

  • Reactive: Unstable, reacts violently with water, or generates toxic gases.

  • Toxic: Harmful or fatal if ingested or absorbed.[1]

Additionally, determine if the waste is mixed with other hazardous materials, such as solvents, heavy metals, or biological agents.[1]

Step 2: Segregation and Storage of Waste

Proper segregation of waste at the source is critical to prevent dangerous reactions and ensure compliant disposal.[1]

  • Never mix incompatible waste streams. [1]

  • Keep aqueous waste separate from organic solvent waste.[1]

  • Segregate solid and liquid waste.[1]

  • Use appropriate, clearly labeled, leak-proof containers with secure lids.[1]

  • Leave adequate headspace in liquid waste containers to allow for expansion.[1]

  • Keep waste containers closed except when adding waste.[1]

Quantitative Data Summary

Researchers should use the following table to summarize key quantitative data from the specific SDS of their this compound.

ParameterValueUnitsSource (e.g., SDS Section)
pH (if aqueous) [Insert Value from SDS][e.g., Section 9]
Flash Point [Insert Value from SDS]°C/°F[e.g., Section 9]
LD50 (Oral) [Insert Value from SDS]mg/kg[e.g., Section 11]
Recommended PPE [e.g., Nitrile gloves, safety goggles][e.g., Section 8]
Incompatible Materials [e.g., Strong oxidizing agents][e.g., Section 10]

Step 3: Disposal Procedures

The appropriate disposal procedure depends on the hazard characterization of this compound.

If the SDS for this compound explicitly states that it is not a hazardous substance[2], and it is not mixed with any other hazardous materials, it may be permissible to dispose of it via standard laboratory drains or regular trash. However, always confirm this with your institution's Environmental Health and Safety (EHS) department.

For liquid, non-hazardous waste:

  • Neutralize the solution to a pH between 5.5 and 9.0 if it is acidic or basic.[1]

  • Flush down the sanitary sewer with at least 20 parts water, as per local regulations and institutional approval.[1]

For solid, non-hazardous waste:

  • Place in a sealed container.

  • Dispose of in the regular laboratory trash, as permitted by institutional policy.

If this compound is determined to be hazardous, it must be disposed of through your institution's hazardous waste management program.

  • Containerize and Label: Place the waste in a compatible, sealed, and properly labeled hazardous waste container. The label should include the chemical name, concentration, and associated hazards.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

Experimental Protocol: Neutralization of Acidic or Basic Aqueous Solutions

This protocol is for the in-lab treatment of small quantities (≤ 25 mL) of simple acidic or basic aqueous solutions of an antifungal agent that does not contain heavy metals, strong oxidizers, or other hazardous components. Always consult your institution's EHS for approval before performing any in-lab treatment. [1]

Materials:

  • Large glass beaker (at least 10x the volume of the waste)

  • Stir bar and stir plate

  • pH paper or calibrated pH meter

  • Appropriate neutralizing agent (e.g., sodium bicarbonate for acidic waste, dilute HCl for basic waste)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate gloves

Procedure:

  • Preparation: Perform the procedure in a certified chemical fume hood. Wear appropriate PPE.[1]

  • Dilution: Place the large beaker on the stir plate and add a stir bar. Add a large volume of cold water to the beaker. Slowly pour the waste solution into the water with constant, gentle stirring.[1]

  • Neutralization:

    • For Acidic Waste: Slowly add the basic neutralizing agent in small increments. Be cautious of potential gas evolution.[1]

    • For Basic Waste: Slowly add the acidic neutralizing agent dropwise.[1]

  • Monitoring: After each addition, allow the solution to mix thoroughly and check the pH.[1]

  • Endpoint: Continue adding the neutralizing agent until the pH is between 5.5 and 9.0.[1]

  • Disposal: Once the pH is confirmed to be in the neutral range and cooled to room temperature, the solution may be flushed down the sanitary sewer with a large volume of water, pending local regulations and institutional approval.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a chemical agent in a laboratory setting.

cluster_non_hazardous cluster_hazardous start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the agent classified as hazardous? consult_sds->is_hazardous non_hazardous_path Non-Hazardous Waste Disposal is_hazardous->non_hazardous_path No hazardous_path Hazardous Waste Disposal is_hazardous->hazardous_path Yes neutralize Neutralize to pH 5.5-9.0 (if applicable) non_hazardous_path->neutralize Aqueous solid_trash Dispose in regular lab trash (with EHS approval) non_hazardous_path->solid_trash Solid package_label Package in approved, labeled container hazardous_path->package_label sewer_disposal Dispose via sanitary sewer with copious amounts of water (with EHS approval) neutralize->sewer_disposal end End: Proper Disposal Complete sewer_disposal->end solid_trash->end ehs_pickup Arrange for EHS pickup package_label->ehs_pickup ehs_pickup->end

Caption: Laboratory Chemical Waste Disposal Workflow.

References

Personal protective equipment for handling Antifungal agent 106

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling potent antifungal compounds, using "Antifungal Agent 106" as a placeholder. As no specific Safety Data Sheet (SDS) for "this compound" was found, the following guidance is based on best practices for handling potent active pharmaceutical ingredients (APIs) and should be supplemented by a compound-specific risk assessment before any handling occurs.

This guide is intended for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a secure laboratory environment. A multi-layered approach to safety, including appropriate personal protective equipment (PPE), stringent handling protocols, and a comprehensive disposal plan, is critical when working with potent compounds.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are paramount to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving potent antifungal agents.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR)Recommended for operations with a high risk of aerosol or dust generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2]
Reusable Half or Full-Facepiece RespiratorUse with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted to ensure an adequate seal.[1]
Disposable Respirators (e.g., N95, FFP2)Suitable for low-risk activities or as a secondary layer of protection, but not recommended as the primary respiratory protection when handling highly potent compounds.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1]
Body Protection Disposable CoverallsChoose coveralls made from materials like Tyvek or microporous film (MPF) to protect against chemical splashes and dust.
Lab CoatA dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.
Eye Protection Safety Goggles or a Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds. The following outlines key phases of handling:

1. Preparation:

  • Consult the Safety Data Sheet (SDS): Although a specific SDS for "this compound" is unavailable, always first attempt to locate and thoroughly review the SDS for any chemical to understand its specific hazards.

  • Area Designation: Designate a specific area for handling the potent compound, such as a certified chemical fume hood, a glove box, or an isolator to minimize exposure.

  • Decontamination Station: Ensure that a decontamination solution (e.g., a validated cleaning agent) is readily available in the work area.

  • Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).

  • PPE Donning: Put on all required PPE in the correct order in a designated clean area before entering the handling area.

2. Handling:

  • Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.

  • Solubilization: When dissolving the compound, ensure the container is capped during mixing to prevent the generation of aerosols.

  • Containment: Keep containers with the antifungal agent covered as much as possible.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.

  • PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste. For large or highly dangerous spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.

Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Promptly flush the affected area with water and remove any contaminated clothing. Wash the area with soap and water. Seek medical attention if symptoms persist.

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Consult the SDS or a poison control center for guidance. Seek immediate medical attention.

All exposure incidents should be reported to the appropriate institutional authority, such as a supervisor or EHS office.

Disposal Plan

Proper disposal of all waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.

Waste Stream Segregation and Disposal:

  • Solid Waste: Contaminated PPE (gloves, gowns, masks, etc.) and consumables (pipette tips, tubes, etc.) should be placed in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.

  • Sharps: Needles, scalpels, and contaminated glass must be disposed of in a puncture-proof, clearly labeled sharps container designated for hazardous chemical waste.

All hazardous waste must be disposed of through the institution's EHS office, following all local, state, and federal regulations.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Phase cluster_emergency Emergency Procedures prep1 Consult SDS & Risk Assessment prep2 Designate Handling Area prep1->prep2 prep3 Prepare Decontamination & Waste Stations prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Weighing & Aliquoting in Containment prep4->handle1 Enter Handling Area handle2 Solubilization & Experimental Use handle1->handle2 post1 Decontaminate Surfaces & Equipment handle2->post1 Exit Handling Area post2 Segregate & Contain Waste post1->post2 post3 Doff PPE Correctly post2->post3 disp1 Store Hazardous Waste Securely post2->disp1 post4 Wash Hands Thoroughly post3->post4 disp2 Arrange for EHS Pickup disp1->disp2 em1 Spill Occurs em_spill Follow Spill Protocol em1->em_spill em2 Exposure Occurs em_exp Follow Exposure Protocol em2->em_exp

Caption: Workflow for the safe handling of potent antifungal agents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.